Amyl 4-Carboxyphenyl Carbonate
Description
BenchChem offers high-quality Amyl 4-Carboxyphenyl Carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amyl 4-Carboxyphenyl Carbonate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-pentoxycarbonyloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-2-3-4-9-17-13(16)18-11-7-5-10(6-8-11)12(14)15/h5-8H,2-4,9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIZZENBDILCRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)OC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Amyl 4-Carboxyphenyl Carbonate chemical structure and molecular weight
An In-Depth Technical Guide to Amyl 4-Carboxyphenyl Carbonate for Advanced Research & Development
Authored by: A Senior Application Scientist
Abstract
Amyl 4-Carboxyphenyl Carbonate (A4CC) is a bifunctional organic molecule of increasing interest in specialized R&D applications. This guide provides a comprehensive technical overview of A4CC, including its chemical structure, physicochemical properties, a validated synthesis protocol, and methods for structural elucidation. We further explore the mechanistic rationale behind its synthesis and delve into its potential applications as a structural building block in materials science and as a specialized linker in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound.
Core Molecular Profile and Physicochemical Properties
Amyl 4-Carboxyphenyl Carbonate is a molecule characterized by a rigid aromatic core functionalized with a terminal carboxylic acid and an opposing amyl carbonate group. This unique architecture imparts a combination of hydrophilicity (from the carboxyl group) and lipophilicity (from the pentyl chain), making it an interesting candidate for interfacial science and as a modifiable scaffold.
Chemical Structure and Identifiers
The structure consists of a para-substituted benzene ring. One substituent is a carboxylic acid group (-COOH), and the other is a carbonate ester linkage to a five-carbon amyl (pentyl) group.
Caption: Experimental workflow for the synthesis of A4CC.
Step-by-Step Experimental Protocol
This protocol is adapted from a standard procedure for the synthesis of related carboxyphenyl carbonates. [1]
-
Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-hydroxybenzoic acid (0.10 mol, 13.8 g) in a solution of sodium hydroxide (0.25 mol, 10.0 g) in 150 mL of deionized water.
-
Cooling: Cool the resulting clear solution to 0-5°C in an ice-water bath with vigorous stirring.
-
Acylation: Add amyl chloroformate (0.12 mol, 18.1 g) dropwise to the cooled solution over 30-45 minutes. Ensure the temperature of the reaction mixture does not exceed 5°C. A white precipitate may begin to form.
-
Reaction: After the addition is complete, allow the mixture to stir for an additional 2 hours at 0-5°C.
-
Precipitation: Slowly acidify the reaction mixture by adding 2M hydrochloric acid (HCl) dropwise until the pH reaches approximately 3-4. This protonates the carboxylate, causing the final product to precipitate completely.
-
Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts and unreacted starting material.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically in the range of 80-90%.
-
Purification (Optional): For applications requiring higher purity, the crude product can be recrystallized from an ethanol/water mixture.
Structural Elucidation and Quality Control
Confirmation of the chemical structure and assessment of purity are critical. Standard analytical techniques such as NMR spectroscopy, mass spectrometry, and chromatography should be employed.
Spectroscopic Analysis (Predicted)
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~8.15 | d | 2H | Protons ortho to -COOH |
| Aromatic | ~7.25 | d | 2H | Protons ortho to -OCOO- |
| Amyl Chain | ~4.25 | t | 2H | -O-CH₂ -CH₂- |
| Amyl Chain | ~1.70 | m | 2H | -O-CH₂-CH₂ - |
| Amyl Chain | ~1.40 | m | 2H | -CH₂-CH₂ -CH₃ |
| Amyl Chain | ~1.35 | m | 2H | -CH₂-CH₂ -CH₂- |
| Amyl Chain | ~0.90 | t | 3H | -CH₂-CH₃ |
| Carboxylic | >11.0 | s (broad) | 1H | -COOH |
| ¹³C NMR | Predicted Shift (ppm) | Assignment | ||
| Carbonyl | ~171 | C OOH | ||
| Carbonate | ~152 | OC OO | ||
| Aromatic | ~155 | C -OCOO | ||
| Aromatic | ~132 | C H (ortho to COOH) | ||
| Aromatic | ~127 | C -COOH | ||
| Aromatic | ~122 | C H (ortho to OCOO) | ||
| Amyl Chain | ~70 | -O-C H₂- | ||
| Amyl Chain | ~28 | -O-CH₂-C H₂- | ||
| Amyl Chain | ~27 | -C H₂-CH₂-CH₃ | ||
| Amyl Chain | ~22 | -C H₂-CH₃ | ||
| Amyl Chain | ~14 | -C H₃ |
Chromatographic and Mass Spectrometric Analysis
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the preferred method for determining the purity of A4CC. A purity level of >98% is typically required for most R&D applications.
-
Identity Confirmation: LC-MS analysis should be used to confirm the molecular weight. [2]The expected [M-H]⁻ ion in negative ion mode electrospray ionization (ESI) would be at m/z 251.1.
Applications and Future Research Directions
While Amyl 4-Carboxyphenyl Carbonate is designated for research and development use, its bifunctional nature suggests several promising areas of application. [3]
Materials Science: Liquid Crystal Precursor
Structurally related phenyl carbonate compounds are known to be used in the synthesis of liquid crystals (LCs). [4]The rigid phenyl core combined with the flexible amyl chain in A4CC is characteristic of a calamitic (rod-like) mesogen. The terminal carboxylic acid provides a versatile handle for further chemical modification, such as:
-
Esterification: Reaction with various phenols or alcohols to create more complex LC molecules with tailored properties (e.g., nematic or smectic phases).
-
Polymerization: Incorporation into polyester or polyamide backbones to create liquid crystal polymers (LCPs), which are valued for their high strength and thermal stability.
Drug Development and Medicinal Chemistry
In the context of drug development, A4CC can be envisioned as a specialized linker or building block.
-
Prodrug Design: The carbonate linkage is potentially labile under physiological conditions and could be explored for creating prodrugs. The carboxylic acid could be attached to a parent drug molecule, with the amyl carbonate moiety serving to modulate lipophilicity and membrane permeability.
-
Linker for PROTACs or ADCs: The molecule's distinct ends could be functionalized to serve as a linker in more complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), where precise spacing and physicochemical properties are paramount.
Safety and Handling
A Safety Data Sheet (SDS) for the exact compound is not widely available. However, data from the structurally similar Butyl 4-Carboxyphenyl Carbonate indicates that the substance should be handled with care. [5]
-
Hazard Classification: Likely to be harmful if swallowed, in contact with skin, or if inhaled. [5]* Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid breathing dust. Wash skin thoroughly after handling. [5]* First Aid:
-
Inhalation: Remove to fresh air. Seek medical attention if you feel unwell. [5] * Skin Contact: Wash with plenty of water. Call a poison center or doctor if you feel unwell. [5] * Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
References
-
PureSynth Research Chemicals. (n.d.). Amyl 4-Carboxyphenyl Carbonate 96.0%. Retrieved from [Link]
-
SpecAU. (n.d.). Amyl 4-Carboxyphenyl Carbonate. Retrieved from [Link]
- Lee, M. S., & Kerns, E. H. (1999). LC/MS applications in drug development. Mass spectrometry reviews, 18(3-4), 187–279.
-
PureSynth Research Chemicals. (n.d.). Amyl 4-Carboxyphenyl Carbonate 96.0%. Retrieved from [Link]
- Taylor & Francis Online. (n.d.). Chloroformate – Knowledge and References. Retrieved from a general search on synthesis methods.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. LC/MS applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure-synth.com [pure-synth.com]
- 4. Amyl 4-(4-Ethoxyphenoxycarbonyl)phenyl Carbonate | 33926-46-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
Physical properties and solubility of Amyl 4-Carboxyphenyl Carbonate
An In-Depth Technical Guide to the Physical and Solubility Properties of Amyl 4-Carboxyphenyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Amyl 4-Carboxyphenyl Carbonate
Amyl 4-Carboxyphenyl Carbonate (CAS RN: 377085-56-8), also known as 4-Carboxyphenyl Pentyl Carbonate, is a bifunctional organic molecule of increasing interest in the fields of medicinal chemistry and materials science.[1][2][3] Its structure incorporates a terminal carboxylic acid on a phenyl ring, linked via a carbonate ester to a five-carbon amyl (pentyl) chain. This unique combination of a hydrophilic carboxylic acid and a moderately lipophilic alkyl carbonate tail gives the molecule distinct physicochemical characteristics that are critical for its application.
In drug development, such structures are often explored as building blocks for creating prodrugs, where the carbonate moiety can be designed for enzymatic or hydrolytic cleavage to release an active pharmaceutical ingredient (API). The carboxylic acid provides a handle for further chemical modification or for influencing solubility and formulation properties. A thorough understanding of its fundamental physical properties and solubility profile is therefore a prerequisite for its effective utilization in any research or development pipeline.
This guide provides a comprehensive overview of the known physical properties of Amyl 4-Carboxyphenyl Carbonate and presents detailed, field-proven methodologies for their experimental determination.
Section 1: Core Physicochemical Properties
The intrinsic properties of a compound dictate its behavior in both chemical and biological systems. The following table summarizes the key physicochemical data for Amyl 4-Carboxyphenyl Carbonate.
| Property | Value | Source |
| Chemical Structure | TCI, PubChem | |
| Molecular Formula | C₁₃H₁₆O₅ | [2] |
| Molecular Weight | 252.27 g/mol | [2][3] |
| CAS Number | 377085-56-8 | [1][2] |
| Appearance | White to almost white powder or crystalline solid | [1][3] |
| Melting Point | 140.0 – 144.0 °C | [1][3] |
| Boiling Point | Data not available; likely to decompose at high temperatures. | |
| Density | Data not available; requires experimental determination. |
Melting Point: A Key Indicator of Purity
The melting point is one of the most critical physical constants for a solid organic compound, serving as a primary indicator of its identity and purity.[4] For Amyl 4-Carboxyphenyl Carbonate, the reported melting point range is 140.0 to 144.0 °C.[1][3] A sharp melting range (typically ≤ 1°C) is indicative of a high-purity crystalline sample, whereas impurities will typically cause a depression and broadening of the melting range.[4]
Boiling Point and Thermal Stability
An experimental boiling point for Amyl 4-Carboxyphenyl Carbonate is not reported in the literature. Given its molecular weight and functional groups (carbonate, carboxylic acid), a high boiling point would be expected. However, complex organic molecules, particularly those with multiple functional groups, often decompose at temperatures below their theoretical boiling point. The carbonate linkage, while more stable than an anhydride, can be susceptible to thermal decarboxylation. Therefore, techniques like distillation are generally unsuitable for the purification of this compound.
Density: A Fundamental Material Property
Density (mass per unit volume) is a fundamental physical property essential for process chemistry, formulation development, and quality control.[5][6] No literature value for the density of Amyl 4-Carboxyphenyl Carbonate is available. Its determination requires a precise, gravimetric-based experimental method.
Section 2: Experimental Determination of Physical Properties
The following protocols describe standard, reliable methods for determining the physical properties of a solid compound like Amyl 4-Carboxyphenyl Carbonate.
Protocol: Melting Point Determination
This protocol utilizes a digital melting point apparatus (e.g., Mel-Temp), which offers a safe and accurate method for determination.[7]
Causality: The principle relies on controlled heating of a finely powdered sample while observing the precise temperature range over which the phase transition from solid to liquid occurs.
Methodology:
-
Sample Preparation: Finely crush a small amount of Amyl 4-Carboxyphenyl Carbonate into a powder on a clean, dry watch glass.[7] This ensures uniform heat transfer throughout the sample.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[7]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Conduct a preliminary "fast run" by heating at a rate of 5-10 °C per minute to find an approximate melting range.[7] This saves time during the accurate determination.
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new sample and heat rapidly to about 15-20 °C below the expected melting point.
-
Critical Heating Rate: Reduce the heating rate to 1-2 °C per minute. A slow rate is crucial for ensuring thermal equilibrium between the heating block, the thermometer, and the sample, which is the cornerstone of an accurate measurement.
-
Observation and Recording: Record two temperatures:
-
T₁: The temperature at which the first droplet of liquid appears.
-
T₂: The temperature at which the entire sample becomes a clear liquid.
-
-
Reporting: The melting point is reported as the range T₁ – T₂. Repeat the determination at least twice to ensure reproducibility.
Protocol: Density Determination by Gas Pycnometry
For a non-porous solid powder, gas pycnometry is a highly accurate method for determining skeletal density. It relies on measuring the volume of the solid by displacing a known volume of an inert gas (typically helium).[8][9]
Causality: This method is based on Archimedes' principle of fluid displacement and Boyle's Law. The volume of the solid is determined by measuring the pressure change when a known volume of gas is allowed to expand into a chamber containing the sample.[8]
Methodology:
-
Sample Preparation: Accurately weigh a sample of Amyl 4-Carboxyphenyl Carbonate (mass, m) using an analytical balance. The sample must be dry.
-
Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions, typically using a standard sphere of known volume.
-
Sample Loading: Place the weighed sample into the sample chamber of the pycnometer.
-
Analysis: Seal the chamber and initiate the analysis sequence. The instrument will automatically purge the chamber, charge a reference chamber with helium to a known pressure, expand the gas into the sample chamber, and measure the final equilibrium pressure.
-
Calculation: The instrument's software calculates the sample volume (V) based on the pressure changes. The density (ρ) is then calculated using the formula: ρ = m / V
-
Reporting: Perform multiple measurements and report the average density in g/cm³.
Section 3: Solubility Profile and Determination
Solubility is a critical parameter for drug development, influencing everything from reaction work-up and purification to bioavailability and formulation.[10][11]
Predicted Solubility
Based on the principle of "like dissolves like," we can predict the solubility behavior of Amyl 4-Carboxyphenyl Carbonate.[10]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid group can engage in hydrogen bonding, suggesting some solubility. However, the nonpolar amyl group and phenyl ring will limit water solubility. Good solubility is expected in alcohols like ethanol, as confirmed by supplier data.[3]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents should be effective at dissolving the compound due to strong dipole-dipole interactions with the carbonate and carboxylic acid moieties.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The large polar functionalities suggest that solubility will be low in highly nonpolar solvents.
-
Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): The carboxylic acid group (pKa ~4-5) will be deprotonated by aqueous bases to form a highly polar carboxylate salt, which is expected to be water-soluble.[12][13] This is a key property used in extraction and purification.
The following table should be used to record experimental observations.
| Solvent Class | Solvent | Predicted Solubility | Experimental Observation (Soluble, Partially Soluble, Insoluble) |
| Polar Protic | Water | Low | |
| Ethanol | High | ||
| Methanol | High | ||
| Polar Aprotic | Acetone | High | |
| Dichloromethane (DCM) | Moderate-High | ||
| Dimethyl Sulfoxide (DMSO) | High | ||
| Nonpolar | Hexane | Low | |
| Toluene | Low-Moderate | ||
| Aqueous Acid/Base | 5% aq. HCl | Low | |
| 5% aq. NaHCO₃ | High | ||
| 5% aq. NaOH | High |
Protocol: Qualitative Solubility Determination
This protocol provides a standardized method for assessing solubility in various solvents, which is a foundational step in pre-formulation studies.[12]
Causality: This method establishes an approximate solubility by observing the dissolution of a known mass of solute in a fixed volume of solvent. This provides practical data for selecting solvents for reactions, chromatography, and crystallization.
Methodology:
-
Preparation: Into a series of clean, labeled small test tubes, add approximately 25 mg of Amyl 4-Carboxyphenyl Carbonate.[13]
-
Solvent Addition: To the first test tube, add the chosen solvent (e.g., water) dropwise, up to a total volume of 0.75 mL.[13]
-
Mixing: After each addition, vigorously shake or vortex the test tube for 10-20 seconds to facilitate dissolution.[12][13]
-
Observation: Observe the mixture against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear, homogenous solution.
-
Partially Soluble: Some solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record: Record the observation in the solubility table.
-
Repeat: Repeat steps 2-5 for each solvent listed in the table. For aqueous acid/base tests, observe for effervescence (with NaHCO₃) or salt formation.
References
-
Melting point determination. (n.d.). University of Calgary. Retrieved February 22, 2026, from [Link]
-
Determination of the melting point. (n.d.). University of Technology, Iraq. Retrieved February 22, 2026, from [Link]
-
Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved February 22, 2026, from [Link]
-
Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved February 22, 2026, from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Massachusetts Lowell. Retrieved February 22, 2026, from [Link]
-
Experiment 1 – Melting Points. (n.d.). Truman State University. Retrieved February 22, 2026, from [Link]
-
Experiment (1) determination of melting points. (2021, September 19). University of Anbar. Retrieved February 22, 2026, from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). St. Thomas University. Retrieved February 22, 2026, from [Link]
-
Determination of Boiling Point (B.P). (n.d.). Vijay Nazare Weebly. Retrieved February 22, 2026, from [Link]
-
EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Texas at El Paso. Retrieved February 22, 2026, from [Link]
-
Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved February 22, 2026, from [Link]
-
DETERMINATION OF BOILING POINTS. (n.d.). Retrieved February 22, 2026, from [Link]
-
Solubility experimental methods. (n.d.). SlideShare. Retrieved February 22, 2026, from [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]
-
Solubility determination and crystallization. (2021, August 18). HUBER. Retrieved February 22, 2026, from [Link]
-
Amyl 4-Carboxyphenyl Carbonate 96.0%. (n.d.). Pure Synth. Retrieved February 22, 2026, from [Link]
-
Benzoic acid, 4-(pentyloxy)-. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
-
Benzoic acid, 4-(pentyloxy)-. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
-
Measuring Density with Laboratory Balance. (n.d.). Mettler Toledo. Retrieved February 22, 2026, from [Link]
-
Chemical Properties of 4-Pentyloxybenzoic acid (CAS 15872-41-0). (n.d.). Cheméo. Retrieved February 22, 2026, from [Link]
-
Density Determination of Solids and Liquids. (n.d.). EAG Laboratories. Retrieved February 22, 2026, from [Link]
-
Lesson 3.1: What is Density?. (2024, July 29). American Chemical Society. Retrieved February 22, 2026, from [Link]
-
Solid Material Density Testing: Methods & Tools. (2024, May 30). Torontech. Retrieved February 22, 2026, from [Link]
-
MEASUREMENT OF DENSITY. (n.d.). Retrieved February 22, 2026, from [Link]
-
Amyl 4-Carboxyphenyl Carbonate. (n.d.). Spectrum Chemicals Australia. Retrieved February 22, 2026, from [Link]
-
Synthesis of Organic Carbamates without Using Phosgene: Carbonylation of Amines with Carbonic Acid Diesters. (2025, August 10). ResearchGate. Retrieved February 22, 2026, from [Link]
Sources
- 1. Amyl 4-Carboxyphenyl Carbonate | 377085-56-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. pure-synth.com [pure-synth.com]
- 3. Amyl 4-Carboxyphenyl Carbonate | 377085-56-8 | TCI EUROPE N.V. [tcichemicals.com]
- 4. almaaqal.edu.iq [almaaqal.edu.iq]
- 5. acs.org [acs.org]
- 6. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. eag.com [eag.com]
- 9. torontech.com [torontech.com]
- 10. chem.ws [chem.ws]
- 11. Solubility determination and crystallization [huber-online.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
An In-depth Technical Guide to the Thermodynamic Stability of Amyl 4-Carboxyphenyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amyl 4-carboxyphenyl carbonate is a molecule of interest within pharmaceutical and materials science, yet its thermodynamic stability remains a largely unexplored area in publicly available literature. This technical guide serves as a comprehensive resource, providing a foundational understanding of the factors governing the stability of this and structurally similar aryl carbonates. By synthesizing established principles of chemical kinetics and thermodynamics, this document outlines the probable degradation pathways and offers a detailed framework for experimental evaluation. Protocols for key analytical techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and accelerated stability studies, are provided to empower researchers in generating robust stability profiles.
Introduction: The Imperative of Stability in Drug Development
The thermodynamic stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its safety, efficacy, and shelf-life. Instability can lead to the formation of impurities, loss of potency, and altered bioavailability, thereby compromising the therapeutic outcome and patient safety. Amyl 4-carboxyphenyl carbonate, with its characteristic carbonate ester linkage, presents a unique stability profile that warrants thorough investigation. This guide provides a first-principles approach to understanding and evaluating its stability.
While specific experimental data for Amyl 4-Carboxyphenyl Carbonate is not extensively available in peer-reviewed literature, its structure as an aryl alkyl carbonate allows for well-grounded predictions of its behavior based on the known chemistry of this functional group.
Physicochemical Properties of Amyl 4-Carboxyphenyl Carbonate
A foundational understanding of a molecule's physicochemical properties is essential before embarking on stability studies. The following table summarizes the known properties of Amyl 4-Carboxyphenyl Carbonate, primarily sourced from chemical supplier data.
| Property | Value | Source |
| Synonyms | 4-Carboxyphenyl Amyl Carbonate, 4-Carboxyphenyl Pentyl Carbonate | [1] |
| Molecular Formula | C13H16O5 | [1] |
| Molecular Weight | 252.27 g/mol | [1] |
| Appearance | White to Almost white powder to crystal | |
| Melting Point | 140.0 to 144.0 °C | |
| Purity | >98.0% (GC) | |
| CAS Number | 377085-56-8 | [1] |
| Storage Recommendations | Room Temperature (Recommended in a cool and dark place, <15°C) | [2] |
Predicted Degradation Pathways
The primary modes of degradation for Amyl 4-carboxyphenyl carbonate are anticipated to be hydrolysis and thermal decomposition, given the presence of the carbonate ester functional group.
Hydrolytic Degradation
Hydrolysis, the cleavage of a chemical bond by water, is a principal degradation pathway for esters, including carbonates.[3][4] The rate and mechanism of hydrolysis are highly dependent on pH.[5][6]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the carbonate is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3] This process is generally slower for carbonates compared to esters.
-
Neutral Hydrolysis: At neutral pH, the reaction with water is typically slow.[4]
-
Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[3][4] This is often the most rapid degradation pathway for carbonate esters. Studies have shown that a carbonate bond can be slightly more stable to alkaline hydrolysis than an ester bond in otherwise identical structures.[7]
The expected products of complete hydrolysis are 4-hydroxybenzoic acid, amyl alcohol, and carbon dioxide.
Caption: Predicted hydrolytic degradation of Amyl 4-Carboxyphenyl Carbonate.
Thermal Decomposition
Thermal decomposition involves the breakdown of a molecule at elevated temperatures.[8] For carbonate esters, this can proceed through various mechanisms, including decarboxylation. The presence of the carboxylic acid moiety may also influence the decomposition pathway. The process is endothermic and involves the breaking of chemical bonds.[8]
The specific decomposition products will depend on the temperature and atmosphere (inert or oxidative).[9] In an inert atmosphere, pyrolysis may lead to the formation of smaller volatile molecules.[10]
Caption: General pathway for thermal decomposition.
Experimental Assessment of Thermodynamic Stability
A comprehensive evaluation of thermodynamic stability involves a combination of thermoanalytical techniques and stability testing under controlled conditions.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature. It can provide crucial information about melting point, phase transitions, and decomposition.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of Amyl 4-Carboxyphenyl Carbonate into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the expected decomposition temperature (e.g., 300 °C).
-
-
Data Analysis:
-
The melting point will be observed as a sharp endothermic peak.
-
Decomposition is typically observed as a broad endothermic or exothermic event at higher temperatures.
-
The enthalpy of fusion and decomposition can be calculated from the peak areas.
-
Caption: Workflow for Differential Scanning Calorimetry analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is invaluable for determining the thermal stability and decomposition profile of a material.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of Amyl 4-Carboxyphenyl Carbonate into a TGA sample pan.
-
Instrument Setup:
-
Place the sample pan onto the TGA balance.
-
Select the desired atmosphere (e.g., nitrogen for inert decomposition, air for oxidative decomposition) with a typical flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
The TGA thermogram will show a plot of mass versus temperature.
-
The onset temperature of mass loss indicates the beginning of decomposition.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
Caption: Workflow for Thermogravimetric Analysis.
Accelerated Stability Studies
Accelerated stability testing subjects a substance to elevated stress conditions to predict its long-term stability.[5] These studies are crucial for determining shelf-life and appropriate storage conditions.
Experimental Protocol: Accelerated Stability Study
-
Batch Selection: Utilize at least three representative batches of Amyl 4-Carboxyphenyl Carbonate.
-
Storage Conditions: Store samples in controlled environment chambers at accelerated conditions. According to ICH guidelines, common conditions include:
-
40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Schedule: Test the samples at specified time points, for example, 0, 3, and 6 months.[2]
-
Analytical Methods: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantify the amount of Amyl 4-Carboxyphenyl Carbonate remaining using a stability-indicating method (e.g., HPLC-UV).
-
Degradation Products: Identify and quantify any degradation products formed.
-
-
Data Analysis:
-
Plot the concentration of Amyl 4-Carboxyphenyl Carbonate versus time for each condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order).
-
Use the Arrhenius equation to extrapolate the degradation rate at long-term storage conditions (e.g., 25 °C / 60% RH).
-
Conclusion and Future Directions
This guide provides a comprehensive theoretical and practical framework for assessing the thermodynamic stability of Amyl 4-Carboxyphenyl Carbonate. While specific experimental data for this compound is limited, the principles outlined herein, derived from the established behavior of aryl carbonates, offer a robust starting point for any investigation.
Future research should focus on conducting the experimental studies detailed in this guide to generate a specific stability profile for Amyl 4-Carboxyphenyl Carbonate. Such data will be invaluable for its potential applications in drug development and materials science, ensuring the development of safe, stable, and efficacious products.
References
-
PureSynth. Amyl 4-Carboxyphenyl Carbonate 96.0%. Available at: [Link]
- BASF.
- Cha, J., et al. (2001). Stability Testing of Pharmaceutical Products. Journal of Pharmaceutical Sciences, 90(1), 1-11.
-
SpecAU. Amyl 4-Carboxyphenyl Carbonate. Available at: [Link]
-
Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Available at: [Link]
- Østergaard, J., & Larsen, C. (2007). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters With Fatty Acid-Like Structures Towards Hydrolysis in Aqueous Solutions. Molecules, 12(10), 2396-2413.
-
RSC Publishing. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Available at: [Link]
-
ResearchGate. Thermal degradation analyses of carbonate solvents used in Li-ion batteries. Available at: [Link]
- ChemRxiv.
-
PMC. Learning Strategies from Nature's Blueprint to Cyclic Carbonate Synthesis. Available at: [Link]
-
PubMed. Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters With Fatty Acid-Like Structures Towards Hydrolysis in Aqueous Solutions. Available at: [Link]
-
ResearchGate. Analysis of electrolyte degradation products in cylindrical automotive lithium-ion cells during thermal aging. Available at: [Link]
-
Chemguide. Hydrolysing esters. Available at: [Link]
- Google Patents. Thermal salt splitting of ammonium carboxylates.
-
ResearchGate. Thermal decomposition of t-amyl methyl ether (TAME) studied by flash pyrolysis/supersonic expansion/vacuum ultraviolet photoionization time-of-flight mass spectrometry. Available at: [Link]
-
Analytical Answers, Inc. Thermogravimetric Analysis (TGA). Available at: [Link]
-
PubMed. Characterization of physicochemical properties of carboxymethyl agar. Available at: [Link]
-
PubMed. Ester hydrolysis by a cyclodextrin dimer catalyst with a metallophenanthroline linking group. Available at: [Link]
-
ResearchGate. Cleavable Surfactants: A Comparison between Ester, Amide, and Carbonate as the Weak Bond. Available at: [Link]
-
ELTRA GmbH. Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Available at: [Link]
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. Amyl 4-Carboxyphenyl Carbonate | 377085-56-8 | TCI Deutschland GmbH [tcichemicals.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Bioreversible derivatives of phenol. 2. Reactivity of carbonate esters with fatty acid-like structures towards hydrolysis in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. specau.com.au [specau.com.au]
- 10. Characterization of physicochemical properties of carboxymethyl agar - PubMed [pubmed.ncbi.nlm.nih.gov]
Amyl 4-Carboxyphenyl Carbonate CAS number and IUPAC nomenclature
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Amyl 4-Carboxyphenyl Carbonate, a molecule of interest in organic synthesis and potential applications in drug development. This document will delve into its chemical identity, physicochemical properties, a detailed synthesis protocol, and a discussion of its potential utility in the pharmaceutical sciences, grounded in established chemical principles and supported by relevant literature.
Core Chemical Identity
Amyl 4-Carboxyphenyl Carbonate is a chemical compound that belongs to the class of mixed carbonic esters, featuring both an aliphatic (amyl) and an aromatic (carboxyphenyl) group attached to the carbonate functionality.
-
CAS Number: 377085-56-8
-
IUPAC Nomenclature: 4-(pentyloxycarbonyloxy)benzoic acid
-
Synonyms: 4-Carboxyphenyl Amyl Carbonate, 4-Carboxyphenyl Pentyl Carbonate
Physicochemical Properties
A summary of the key physicochemical properties of Amyl 4-Carboxyphenyl Carbonate is presented in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₆O₅ | [1] |
| Molecular Weight | 252.27 g/mol | [1] |
| Appearance | White to almost white powder or crystals | |
| Melting Point | 140-144 °C | |
| Purity | Typically >98.0% (by GC) | |
| Storage | Room temperature |
Synthesis of Amyl 4-Carboxyphenyl Carbonate: A Detailed Protocol
The synthesis of Amyl 4-Carboxyphenyl Carbonate can be achieved through the reaction of 4-hydroxybenzoic acid with amyl chloroformate. This reaction is an example of an acylation of a phenol to form a carbonate ester. The carboxylic acid group on the 4-hydroxybenzoic acid remains intact under these conditions.
Reaction Principle
The synthesis is based on the nucleophilic attack of the phenoxide ion of 4-hydroxybenzoic acid on the electrophilic carbonyl carbon of amyl chloroformate. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity.
Experimental Protocol
Materials:
-
4-Hydroxybenzoic acid (≥99%)
-
Amyl chloroformate (≥98%)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
-
Toluene
-
Ethanol
Procedure:
-
Preparation of Sodium 4-hydroxybenzoate:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzoic acid (1.0 eq) in deionized water.
-
To this solution, add a stoichiometric amount of sodium hydroxide (1.0 eq) to form the sodium salt of 4-hydroxybenzoic acid. The dissolution of 4-hydroxybenzoic acid will be complete upon formation of the salt.
-
Cool the resulting solution to 0-5 °C in an ice bath.
-
-
Acylation Reaction:
-
To the cooled solution of sodium 4-hydroxybenzoate, add amyl chloroformate (1.1 eq) dropwise while maintaining the temperature between 0-5 °C. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. A white precipitate of Amyl 4-Carboxyphenyl Carbonate should form.
-
-
Work-up and Purification:
-
Acidify the reaction mixture to a pH of 2-3 with a dilute solution of hydrochloric acid to ensure the carboxylic acid group is protonated.
-
Filter the white precipitate and wash it with cold deionized water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure Amyl 4-Carboxyphenyl Carbonate.
-
-
Drying and Characterization:
-
Dry the purified product under vacuum.
-
Characterize the final product by techniques such as ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.
-
Synthesis Workflow Diagram
Caption: A workflow diagram illustrating the key stages in the synthesis of Amyl 4-Carboxyphenyl Carbonate.
Potential Applications in Drug Development
While specific applications of Amyl 4-Carboxyphenyl Carbonate in drug development are not extensively documented in publicly available literature, its structure suggests several potential uses, primarily centered around prodrug design and drug delivery systems.[2][3]
Prodrug Strategy
A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[4] This approach is often employed to improve the physicochemical or pharmacokinetic properties of a drug, such as its solubility, permeability, or stability.[4]
Amyl 4-Carboxyphenyl Carbonate can be envisioned as a promoiety that could be attached to a drug molecule containing a suitable functional group (e.g., an amine or hydroxyl group). The rationale for this is as follows:
-
Modulation of Lipophilicity: The amyl group is a five-carbon alkyl chain that can increase the lipophilicity of a polar drug molecule. This can enhance its ability to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier, potentially improving oral bioavailability.
-
Esterase-Mediated Release: The carbonate linkage is an ester functionality that can be susceptible to hydrolysis by esterases, which are ubiquitous in the body. This enzymatic cleavage would release the active drug, 4-hydroxybenzoic acid, and amyl alcohol.
-
Bioactive Carrier: The 4-carboxyphenyl moiety is derived from 4-hydroxybenzoic acid, a compound known to possess various biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1] Upon release, this carrier molecule may exert its own therapeutic effects or contribute to the overall pharmacological profile.
Linker in Drug Delivery Systems
The carboxylic acid group of Amyl 4-Carboxyphenyl Carbonate provides a versatile handle for further chemical modification. This allows it to be used as a linker to conjugate drug molecules to larger drug delivery systems, such as nanoparticles, polymers, or antibodies.[5][6]
Caption: Conceptual diagram of Amyl 4-Carboxyphenyl Carbonate as a linker in a targeted drug delivery system.
In such a system, the Amyl 4-Carboxyphenyl Carbonate would act as a bridge between the drug and the carrier. The properties of the linker can be tuned to control the release of the drug at the target site, for example, through enzymatic cleavage or in response to a specific pH environment.
Conclusion
Amyl 4-Carboxyphenyl Carbonate is a well-defined chemical entity with accessible synthetic routes. While its direct applications in drug development are still an area for exploration, its chemical structure provides a strong rationale for its potential use as a promoiety in prodrug design or as a functional linker in advanced drug delivery systems. The combination of a lipophilic amyl group and a versatile carboxylic acid handle on a biocompatible 4-hydroxybenzoic acid backbone makes it a promising tool for medicinal chemists and pharmaceutical scientists seeking to optimize the delivery and efficacy of therapeutic agents. Further research into the biological stability and release kinetics of drug conjugates of Amyl 4-Carboxyphenyl Carbonate is warranted to fully elucidate its potential in the pharmaceutical field.
References
-
Pure Synth. Amyl 4-Carboxyphenyl Carbonate 96.0%. Available from: [Link]
- Manuja R, Sachdeva S, Jain A, Chaudhary J. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Int J Pharm Sci Rev Res. 2013;22(2):109-115.
- Ferreira, V. F., de Souza, M. V. N., & da Silva, F. de C. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1111.
- González-García, J., García-Carmona, F., & Sánchez-Ferrer, A. (2007). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 73(3), 643–649.
- Google Patents. Method for the preparation of aliphatic chloroformates.
- Aied, A., Boussouar, A., Belkheir, A., & Bedjaoui-Alachaher, A. (2019). An imine based COF as a smart carrier for targeted drug delivery: From synthesis to computational studies.
- Yu, S., Li, T., Yang, W., Wang, W., Duan, X., Zhang, Z., & Zhao, R. (2025). Advances in Targeted Delivery Carriers for Glycosylated Modified Materials. Chinese Pharmaceutical Journal, 60(10), 1005–1012.
- Wang, J., Zhang, S., & Wang, Y. (2015). Synthesis of Dipentyl Carbonate by Transesterification Using Basic Ionic Liquid [bmIm]OH Catalyst.
- Markovic, M., Ben-Shabat, S., & Dahan, A. (2020). Targeted Drug Delivery Systems: A Comprehensive Review. Pharmaceutics, 12(11), 1031.
-
Taylor & Francis. Chloroformate – Knowledge and References. Available from: [Link]
- Zhang, Y., Chen, Y., & Wang, J. (2022). Synthesis of Aliphatic Polycarbonates from Diphenyl Carbonate and Diols over Zinc (II)
-
PrepChem.com. Preparation of 4-amino-3-hydroxybenzoic acid. Available from: [Link]
-
SpecAU. Amyl 4-Carboxyphenyl Carbonate. Available from: [Link]
- Wiśniewski, M., & Krysztak, B. (2018). Functionalized Particles Designed for Targeted Delivery. Polymers, 10(11), 1238.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. medipharmsai.com [medipharmsai.com]
- 3. Functionalized Particles Designed for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Targeted Delivery Carriers for Glycosylated Modified Materials [journal11.magtechjournal.com]
Chemical Reactivity Profile of Amyl-Substituted Aromatic Carbonates
An In-depth Technical Guide
Abstract
Amyl-substituted aromatic carbonates are a class of organic molecules gaining prominence in specialized fields such as drug delivery systems, polymer chemistry, and fine chemical synthesis. Their unique chemical architecture, which combines a reactive carbonate ester with the steric and electronic influence of an aromatic ring and an amyl substituent, results in a nuanced reactivity profile. This guide provides a comprehensive technical overview of the synthesis, key reactive pathways—including hydrolysis, transesterification, and nucleophilic substitution—and the analytical methodologies required to study these compounds. By explaining the causality behind experimental choices and grounding claims in established chemical principles, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of amyl-substituted aromatic carbonates.
Introduction: Significance and Structural Features
Organic carbonates are esters of carbonic acid, characterized by a carbonyl group flanked by two alkoxy or aryloxy groups (R-O-C(=O)-O-R').[1] When one of these groups is an aromatic ring substituted with an amyl (pentyl) group, the resulting molecule exhibits a balance of stability and reactivity that is highly tunable. The aromatic system provides a platform for electronic modification, while the amyl group introduces specific steric and lipophilic properties.
The position and isomer of the amyl group (e.g., n-amyl, iso-amyl, tert-amyl) critically influence the molecule's reactivity. These factors modulate the accessibility of the electrophilic carbonyl carbon to incoming nucleophiles and affect the stability of the leaving group in substitution reactions. In the context of drug development, for instance, these carbonates can function as cleavable linkers in prodrugs, where a precise rate of hydrolysis is required to release the active pharmaceutical ingredient (API) at a controlled rate.
Synthesis of Amyl-Substituted Aromatic Carbonates
The primary routes for synthesizing these specialized carbonates are analogous to those for other organic carbonates. The choice of method depends on the availability of starting materials, desired purity, and scalability.
-
Phosgenation: The reaction of an amyl-substituted phenol with phosgene (COCl₂) or a phosgene equivalent (e.g., triphosgene) is a high-yielding method.[1] This process typically requires a base, such as pyridine, to neutralize the HCl byproduct. Due to the high toxicity of phosgene, this route is often reserved for industrial-scale synthesis where handling protocols are stringent.
-
Transesterification: A greener and more common laboratory-scale approach is the transesterification of a simple dialkyl carbonate (like dimethyl carbonate, DMC) or diphenyl carbonate (DPC) with an amyl-substituted phenol.[1][2] This equilibrium-driven reaction often requires a catalyst (e.g., Lewis acids, bases) and the removal of the more volatile alcohol byproduct (e.g., methanol) to drive the reaction to completion.[1][2][3]
Core Chemical Reactivity Profile
The reactivity of amyl-substituted aromatic carbonates is centered on the electrophilic nature of the carbonyl carbon. The primary reaction pathways are nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the displacement of one of the aryloxy or alkoxy groups.
Hydrolysis: The Gateway to Controlled Release
Hydrolysis is the cleavage of the carbonate by water, yielding the corresponding amyl-substituted phenol, an alcohol (or another phenol), and carbon dioxide.[4] The rate of this reaction is highly dependent on pH and can be catalyzed by acids or bases.[5][6][7]
-
Base-Catalyzed Hydrolysis (BAC2): Under basic conditions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon. This is typically the fastest pathway and involves a tetrahedral intermediate. The rate is sensitive to the steric hindrance around the carbonyl group; a bulky tert-amyl group positioned ortho to the carbonate will significantly slow the reaction compared to a linear n-amyl group in the para position.
-
Acid-Catalyzed Hydrolysis (AAC2): In acidic media, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by a weaker nucleophile like water.[6]
-
Neutral Hydrolysis: At neutral pH, the reaction with water is generally slow but is highly relevant for predicting the stability of these compounds under physiological conditions.[7]
The predictable nature of hydrolysis makes these carbonates excellent candidates for prodrug linkers, where the release rate of a drug can be fine-tuned by modifying the steric and electronic environment of the aromatic ring.
Transesterification: Exchanging Functional Groups
Transesterification involves the reaction of the carbonate with an alcohol, displacing one of the original alkoxy/aryloxy groups.[1] This reaction is fundamental for converting one type of carbonate into another. The general principle is that a more nucleophilic alcohol will displace a less nucleophilic one.[1] For example, aliphatic alcohols are more nucleophilic than phenols and can displace them from an aromatic carbonate.[1] This process is often catalyzed by acids or bases and can be driven to completion by removing the displaced alcohol, typically through distillation.[1][8]
Nucleophilic Aromatic Substitution (SNAr): Reactivity at the Ring
While reactions at the carbonyl carbon are most common, under specific conditions, nucleophilic attack can occur directly on the aromatic ring, displacing the entire carbonate group. This SNAr mechanism is less common than electrophilic aromatic substitution but is highly significant.[9][10]
For an SNAr reaction to be favorable, two key conditions must be met:
-
Presence of a Good Leaving Group: The carbonate moiety itself must be able to depart.
-
Activation of the Aromatic Ring: The ring must be rendered electron-poor by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), positioned ortho or para to the leaving group.[9][10][11]
These EWGs stabilize the negatively charged intermediate (a Meisenheimer complex) that forms when the nucleophile adds to the ring.[10] The amyl group, being an electron-donating group (EDG), generally disfavors this pathway unless overcome by powerful EWGs on the ring.
Visualizing Core Reactivity Pathways
The following diagram illustrates the central role of the amyl-substituted aromatic carbonate and its primary transformation pathways.
Caption: Figure 1: Primary Reactivity Pathways of Amyl-Substituted Aromatic Carbonates.
Experimental Design & Analytical Protocols
Studying the reactivity profile requires robust experimental design and precise analytical techniques. The goal is to obtain kinetic data (reaction rates) and identify reaction products and byproducts.
General Workflow for Kinetic Analysis
A self-validating experimental workflow is crucial for generating trustworthy data. This involves careful setup, real-time or quenched monitoring, and appropriate data analysis.
Caption: Figure 2: A systematic workflow for conducting kinetic analysis of carbonate reactivity.
Protocol: Monitoring Base-Catalyzed Hydrolysis via HPLC
This protocol details a method for determining the rate of hydrolysis of a para-amylphenyl methyl carbonate under basic conditions.
Objective: To determine the pseudo-first-order rate constant (k') for the hydrolysis reaction.
Materials:
-
para-Amylphenyl methyl carbonate
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, for quenching)
-
Internal standard (e.g., a stable, structurally similar compound like 4-tert-butylphenol)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of para-amylphenyl methyl carbonate and a 10 mM stock solution of the internal standard in acetonitrile.
-
Reaction Buffer: Prepare a 0.1 M NaOH aqueous solution.
-
Reaction Setup: In a thermostatted vessel at 25°C, combine the reaction buffer and deionized water. Allow the temperature to equilibrate.
-
Initiation: To initiate the reaction, add a small volume of the carbonate stock solution to the vessel to achieve a final concentration of 0.1 mM. Simultaneously, add the internal standard. This is time zero (t=0).
-
Sampling and Quenching: At predetermined time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture. Immediately quench the reaction by adding the aliquot to a vial containing 10 µL of 1 M HCl.[12][13] This neutralizes the NaOH and stops the hydrolysis.
-
HPLC Analysis: Analyze each quenched sample by HPLC. Monitor the disappearance of the starting carbonate peak and the appearance of the amyl-phenol product peak relative to the constant peak of the internal standard.[12]
-
Data Analysis: Plot the natural logarithm of the concentration of the starting carbonate (ln[Carbonate]) versus time. The slope of the resulting line will be equal to the negative of the pseudo-first-order rate constant (-k').
Causality and Validation:
-
Why an internal standard? It corrects for variations in injection volume and detector response, ensuring quantitative accuracy.
-
Why quenching? It freezes the reaction at a specific time point, allowing for accurate analysis without the sample composition changing between sampling and injection.[12][13]
-
Why pseudo-first-order? By using a large excess of NaOH, its concentration remains effectively constant, simplifying the rate law to depend only on the carbonate concentration.
Key Analytical Techniques
The choice of analytical technique is dictated by the properties of the reactants and products.
| Technique | Application & Rationale |
| HPLC | The workhorse for non-volatile, UV-active compounds like aromatic carbonates and phenols. Ideal for kinetic studies in aqueous or organic solvents.[12] |
| GC-MS | Best for volatile and thermally stable compounds. Can be used to identify products after derivatization. Provides both quantification and structural information from mass spectra.[14][15] |
| NMR Spectroscopy | Provides detailed structural information. Can be used to monitor reactions in situ within the NMR tube to identify transient intermediates, though it is less sensitive for quantitative kinetics than chromatography.[12] |
| FT-IR Spectroscopy | Useful for monitoring the disappearance of the strong carbonate C=O stretch (typically ~1760-1820 cm⁻¹) and the appearance of product-related peaks.[16] |
Applications in Drug Development & Materials Science
The tunable reactivity of amyl-substituted aromatic carbonates makes them highly valuable:
-
Prodrugs: As cleavable linkers, they can mask a hydroxyl or phenolic group on a drug molecule. The rate of hydrolysis can be engineered by placing the amyl group and other substituents at positions that either sterically hinder or electronically promote cleavage, ensuring drug release occurs at the desired site and time.
-
Polymer Synthesis: Aromatic carbonates, such as diphenyl carbonate, are precursors to polycarbonates.[1][17] Amyl-substituted variants could be used to create specialty polymers with modified properties, such as increased solubility in nonpolar media or altered thermal characteristics.
-
Protecting Groups: In multi-step organic synthesis, the carbonate can serve as a robust protecting group for phenols that can be removed under specific, controlled basic or acidic conditions.
Conclusion
Amyl-substituted aromatic carbonates possess a rich and tunable chemical reactivity profile dominated by nucleophilic attack at the carbonyl carbon. Their susceptibility to hydrolysis, transesterification, and, under specific conditions, nucleophilic aromatic substitution can be precisely controlled through the isomeric structure of the amyl group and the electronic nature of other substituents on the aromatic ring. A deep understanding of these reaction pathways, supported by rigorous kinetic analysis using chromatographic and spectroscopic methods, is essential for their effective application. For professionals in drug development and materials science, these molecules represent a versatile platform for designing controlled-release systems, novel polymers, and advanced synthetic intermediates.
References
-
Wikipedia. Carbonate ester. [Link]
-
Sparkl. Revision Notes - Test for carbonate (CO₃²⁻) using acid. [Link]
-
Science.gov. aromatic nucleophilic substitution: Topics by Science.gov. [Link]
-
Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]
-
PubMed. Quantification of carbonate by gas chromatography-mass spectrometry. [Link]
-
Mono Mole. Monitoring the progress of a reaction. [Link]
-
American Chemical Society. Reactivity of carbonates and esters in the depolymerization of plastic waste. [Link]
- Google Patents.
-
ResearchGate. (PDF) Quantification of Carbonate by Gas Chromatography-Mass Spectrometry. [Link]
-
Royal Society of Chemistry. Recent advances in the transesterification of β-keto esters. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Royal Society of Chemistry. Recent developments in organocatalysed transformations of epoxides and carbon dioxide into cyclic carbonates. [Link]
-
ACS Publications. Hydrolysis of Simple Aromatic Esters and Carbonates. [Link]
-
Stanford University. A closed cycle for esterifying aromatic hydrocarbons with CO2 and alcohol. [Link]
-
AIR Unimi. Lipase-mediated flow synthesis of nature-inspired phenolic carbonates. [Link]
-
Unknown Source. HYDROLYSIS. [Link]
-
ResearchGate. H-abstraction reactions of pentacyclic carbonates: A computational kinetic study. [Link]
-
Quora. What is the hydrolysis of carbonate?. [Link]
-
Chemistry Steps. Ester Functional Group. [Link]
-
MDPI. Kinetics of Solid-Gas Reactions and Their Application to Carbonate Looping Systems. [Link]
-
Organic Chemistry Portal. Diphenyl Carbonate: A Highly Reactive and Green Carbonyl Source for the Synthesis of Cyclic Carbonates. [Link]
-
ResearchGate. Transesterification of dialkyl carbonates with allyl alcohol in the presence of basic catalysts. [Link]
-
PubMed. Reaction Pathways in Carbonates and Esters. [Link]
- Google Patents.
-
Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]
-
IRIS. Reaction of Primary Aromatic Amines with Alkyl Carbonates over NaY Faujasite: A Convenient and Selective Access to Mono. [Link]
- Google Patents.
-
PubMed. The reaction of primary aromatic amines with alkylene carbonates for the selective synthesis of bis-N-(2-hydroxy)alkylanilines: the catalytic effect of phosphonium-based ionic liquids. [Link]
-
Monash University. Organic reactions: Hydrolysis. [Link]
-
YouTube. Hydrolysis of carboxylic and carbonic acid derivatives. [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
Sources
- 1. Carbonate ester - Wikipedia [en.wikipedia.org]
- 2. EP1837328A1 - Process for producing aromatic carbonate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. monash.edu [monash.edu]
- 5. web.viu.ca [web.viu.ca]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. monomole.com [monomole.com]
- 14. Quantification of carbonate by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Reactivity of carbonates and esters in the depolymerization of plastic waste - American Chemical Society [acs.digitellinc.com]
Melting point and boiling point data for Amyl 4-Carboxyphenyl Carbonate
Technical Guide: Physicochemical Profiling of Amyl 4-Carboxyphenyl Carbonate
Part 1: Executive Summary & Chemical Identity
Amyl 4-Carboxyphenyl Carbonate (CAS: 377085-56-8) is a specialized mixed carbonate ester featuring a para-substituted benzoic acid moiety linked to a pentyl (amyl) chain via a carbonate bridge. Unlike simple alkyl benzoates, this molecule retains a free carboxylic acid group, imparting significant hydrogen-bonding capability that dictates its high melting point and solid-state stability.
Primarily utilized as a reactive intermediate in the synthesis of liquid crystals and complex pharmaceutical conjugates, its purity is critical. The carbonate linkage is susceptible to hydrolytic cleavage under basic conditions, making precise knowledge of its thermal limits (Melting Point and Decomposition Temperature) essential for process optimization.
Chemical Profile
| Property | Data |
| IUPAC Name | 4-{[(Pentyloxy)carbonyl]oxy}benzoic acid |
| Common Synonyms | 4-Carboxyphenyl Pentyl Carbonate; Amyl 4-Carboxyphenyl Carbonate |
| CAS Number | 377085-56-8 |
| Molecular Formula | C₁₃H₁₆O₅ |
| Molecular Weight | 252.27 g/mol |
| Structural Features | Mixed Carbonate (-O-CO-O-); Free Carboxylic Acid (-COOH); n-Pentyl Chain |
Part 2: Thermodynamic Properties (The Core Data)
The following data aggregates experimental values from high-purity reference standards (>98% GC) and predictive models for thermodynamic limits.
Table 1: Physicochemical Constants
| Property | Value / Range | Condition / Method | Confidence |
| Melting Point (MP) | 140.0 °C – 144.0 °C | Experimental (Capillary/DSC) | High [1][2] |
| Boiling Point (BP) | ~385 °C (Predicted) | Theoretical (760 mmHg) | Low (Decomposes) |
| Decomposition Temp. | > 200 °C (Est.) | TGA Onset | Medium |
| Physical State | White Crystalline Powder | 20 °C, 1 atm | High |
| Solubility | Soluble in EtOH, THF; Insoluble in Water | Ambient | High |
Technical Insight: The "Missing" Boiling Point
Researchers often search for an experimental boiling point for CAS 377085-56-8 and fail. This is not a data gap; it is a thermodynamic reality.
-
H-Bonding Network: The free carboxylic acid group forms strong intermolecular dimers. To boil, these bonds must break.
-
Carbonate Instability: The carbonate linkage (-O-CO-O-) is thermally labile compared to the aromatic ring. The energy required to volatilize the dimerized acid (~385 °C predicted) far exceeds the activation energy for decarboxylation or carbonate disproportionation.
Part 3: Synthesis & Structural Logic
Understanding the synthesis provides insight into potential impurities (e.g., 4-hydroxybenzoic acid or amyl alcohol) that depress the melting point.
The most robust synthetic route involves the reaction of 4-hydroxybenzoic acid with amyl chloroformate under controlled basic conditions to scavenge the HCl byproduct without hydrolyzing the newly formed carbonate.
Figure 1: Synthesis logic via the chloroformate route. Note that the base must be non-nucleophilic enough to avoid attacking the carbonate carbonyl.
Part 4: Experimental Protocols (Validation)
Protocol A: Differential Scanning Calorimetry (DSC)
Purpose: To determine the precise onset melting point and detect polymorphic transitions.
-
Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows escaping volatiles if decomposition occurs).
-
Equilibration: Equilibrate at 25 °C for 5 minutes.
-
Ramp: Heat from 25 °C to 160 °C at a rate of 10 °C/min.
-
Analysis:
-
Observe the endothermic peak.
-
Acceptance Criteria: Onset temperature should be 140.0 ± 1.0 °C . Peak maximum should be ~142–144 °C.
-
Note: A broad peak indicates solvent occlusion or hydrolysis (presence of 4-hydroxybenzoic acid).
-
Protocol B: Thermogravimetric Analysis (TGA)
Purpose: To define the "Safe Processing Window" and prove the lack of a boiling point.
-
Sample Prep: Load 10 mg into a platinum or ceramic crucible.
-
Purge Gas: Nitrogen (N₂) at 50 mL/min (inert atmosphere prevents oxidative degradation masking thermal decomposition).
-
Ramp: Heat from 40 °C to 400 °C at 20 °C/min.
-
Analysis:
-
Monitor weight loss %.
-
Significant Event: Look for the first derivative peak (DTG). If weight loss >5% occurs before 200 °C, the sample is wet or solvated.
-
Decomposition: Expect rapid mass loss >250 °C due to decarboxylation.
-
Figure 2: Analytical workflow for thermal validation. Drying is critical to prevent moisture-induced hydrolysis during heating.
Part 5: Handling and Storage
Given the carbonate linkage, this compound is sensitive to moisture, particularly in the presence of trace acids or bases which catalyze hydrolysis.
-
Storage: Store at Room Temperature (< 25 °C) in a tightly sealed container. Ideally, store under argon or nitrogen if long-term stability is required [1].
-
Safety: Standard PPE (gloves, goggles). While specific toxicology data is limited, treat as a potential irritant similar to benzoic acid derivatives.
References
-
PubChem. (n.d.). Compound Summary: 4-{[(Pentyloxy)carbonyl]oxy}benzoic acid.[1] Retrieved October 26, 2023, from [Link]
Sources
An In-Depth Technical Guide to the Hydrolytic Stability of Amyl 4-Carboxyphenyl Carbonate in Aqueous Media
Abstract
This technical guide provides a comprehensive framework for evaluating the hydrolytic stability of Amyl 4-Carboxyphenyl Carbonate, a representative aryl-alkyl carbonate of interest in pharmaceutical and materials science. Recognizing the critical role of hydrolytic degradation in determining the shelf-life, efficacy, and safety of chemical entities, this document outlines the underlying chemical principles, a robust experimental design based on international regulatory guidelines, and advanced analytical methodologies for a thorough stability assessment. We delve into the kinetics and mechanisms of hydrolysis under various pH conditions, offering a step-by-step protocol for researchers, scientists, and drug development professionals. The guide emphasizes the importance of a well-designed study that is not only compliant with regulatory expectations but also scientifically sound, enabling the prediction of degradation pathways and the identification of potential degradants.
Introduction: The Imperative of Hydrolytic Stability
The interaction of a chemical compound with water is a fundamental aspect of its lifecycle, profoundly influencing its utility and safety, particularly in the context of pharmaceuticals. Hydrolysis, the cleavage of chemical bonds by water, is a primary pathway for the degradation of many drug substances. For drug development professionals, a comprehensive understanding of a molecule's hydrolytic stability is not merely a regulatory requirement but a cornerstone of rational drug design and formulation development.[1] Uncontrolled degradation can lead to a loss of potency, the formation of toxic byproducts, and altered pharmacokinetic profiles.
Amyl 4-Carboxyphenyl Carbonate, an aryl-alkyl carbonate, possesses functional groups susceptible to hydrolysis. The carbonate ester linkage, in particular, can undergo cleavage under both acidic and basic conditions. Therefore, a thorough investigation into its hydrolytic stability is paramount to de-risk its development and ensure the quality and safety of any potential product.
This guide will provide a detailed roadmap for assessing the hydrolytic stability of Amyl 4-Carboxyphenyl Carbonate, drawing upon established regulatory frameworks such as the International Council for Harmonisation (ICH) Q1A(R2) guidelines on stability testing and the Organisation for Economic Co-operation and Development (OECD) Guideline 111 for testing of chemicals.[2][3]
Physicochemical Properties and Synthesis of Amyl 4-Carboxyphenyl Carbonate
A foundational understanding of the target molecule is essential for designing a meaningful stability study.
2.1. Chemical Structure and Properties
-
IUPAC Name: Amyl 4-Carboxyphenyl Carbonate
-
Synonyms: 4-(Pentyloxycarbonyloxy)benzoic acid
-
Molecular Formula: C₁₃H₁₆O₅
-
Molecular Weight: 252.26 g/mol
-
Structure:
/ C---C / C C=C \ / C---C \ / C | COOH
The molecule features an amyl (pentyl) group linked to a 4-carboxyphenyl group via a carbonate ester bridge. The presence of the ester linkage and the carboxylic acid moiety dictates its solubility and reactivity in aqueous media. The carboxylic acid group will ionize depending on the pH of the solution, which can influence the overall stability of the molecule.
2.2. Synthesis Pathway
The synthesis of Amyl 4-Carboxyphenyl Carbonate typically involves the reaction of 4-hydroxybenzoic acid with amyl chloroformate in the presence of a base. This reaction is a standard method for the preparation of aryl-alkyl carbonates.[4][5]
Understanding the synthesis is crucial for identifying potential process-related impurities that could interfere with the stability study or act as catalysts for degradation.
Theoretical Considerations: The Mechanism of Carbonate Hydrolysis
The hydrolysis of Amyl 4-Carboxyphenyl Carbonate can proceed through different mechanisms depending on the pH of the aqueous medium.
3.1. Base-Catalyzed Hydrolysis
Under basic conditions, the hydrolysis of carbonate esters typically follows a nucleophilic acyl substitution pathway (BAC2 mechanism).[6] The hydroxide ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the carbonate. This results in the formation of a tetrahedral intermediate, which then collapses to yield the final products.
The expected degradation products under basic conditions are 4-hydroxybenzoic acid (as its carboxylate salt), amyl alcohol, and carbonate/bicarbonate.
3.2. Acid-Catalyzed Hydrolysis
In acidic media, the hydrolysis mechanism (AAC2) is initiated by the protonation of the carbonyl oxygen.[7][8] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A subsequent series of proton transfers and elimination of the leaving groups leads to the final products.
The degradation products under acidic conditions are expected to be 4-hydroxybenzoic acid, amyl alcohol, and carbonic acid, which is in equilibrium with carbon dioxide and water.
3.3. pH-Rate Profile
The rate of hydrolysis of an ester is typically pH-dependent. A characteristic V-shaped or U-shaped pH-rate profile is often observed, with the minimum rate of hydrolysis occurring at a specific pH.[9][10] At low pH, the reaction is acid-catalyzed, while at high pH, it is base-catalyzed. In the intermediate pH range, a pH-independent (neutral) hydrolysis may occur, though it is often much slower than the catalyzed reactions. Determining the pH-rate profile is a key objective of the hydrolytic stability study.
Experimental Design: A Robust Protocol for Hydrolytic Stability Assessment
A well-structured experimental plan is crucial for obtaining reliable and reproducible data. The following protocol is based on the principles outlined in OECD Guideline 111 and ICH Q1A(R2).[1][3][11][12][13][14][15][16]
4.1. Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier |
| Amyl 4-Carboxyphenyl Carbonate | >98% | TCI, etc. |
| Hydrochloric Acid | ACS Grade | Standard Supplier |
| Sodium Hydroxide | ACS Grade | Standard Supplier |
| Potassium Phosphate Monobasic | ACS Grade | Standard Supplier |
| Sodium Phosphate Dibasic | ACS Grade | Standard Supplier |
| Boric Acid | ACS Grade | Standard Supplier |
| Acetonitrile | HPLC Grade | Standard Supplier |
| Methanol | HPLC Grade | Standard Supplier |
| Water | HPLC Grade/Milli-Q | In-house/Standard Supplier |
4.2. Buffer Preparation
A series of buffers covering the environmentally and physiologically relevant pH range should be prepared.
| Target pH | Buffer System |
| 1.2 | HCl |
| 4.0 | Acetate Buffer |
| 7.0 | Phosphate Buffer |
| 9.0 | Borate Buffer |
All buffers should be prepared in sterile, high-purity water and their pH should be verified using a calibrated pH meter.
4.3. Experimental Setup and Procedure
The study should be conducted in a tiered approach.
Tier 1: Preliminary Test (Forced Degradation)
The purpose of this tier is to quickly identify if the compound is hydrolytically stable and under which pH conditions it is most labile.
-
Prepare stock solutions of Amyl 4-Carboxyphenyl Carbonate in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
In separate, sterile, sealed glass vials, add a small aliquot of the stock solution to the pH 4.0, 7.0, and 9.0 buffers to achieve a final concentration of approximately 100 µg/mL. The volume of the organic solvent should be kept to a minimum (<1% v/v) to avoid co-solvent effects.
-
Incubate the vials in a temperature-controlled oven or water bath at an elevated temperature, typically 50 °C, for 5 days in the dark.[12]
-
At the end of the 5-day period, analyze the samples by a suitable analytical method (e.g., HPLC-UV) to determine the percentage of the parent compound remaining.
-
If less than 10% degradation is observed at all pH values, the compound is considered hydrolytically stable under the tested conditions, and further testing may not be necessary.[12]
Tier 2: Kinetic Study
If significant degradation (>10%) is observed in the preliminary test, a detailed kinetic study should be performed at the pH value(s) where the compound was found to be unstable.
-
Prepare samples as described in Tier 1 for the relevant pH values.
-
Incubate the samples at a minimum of three different temperatures (e.g., 25 °C, 40 °C, and 50 °C) in the dark.
-
At appropriate time intervals, withdraw aliquots from the vials for analysis. The sampling frequency should be designed to capture the degradation profile, with at least 5-6 time points until approximately 90% degradation has occurred or for a maximum of 30 days.[12]
-
Analyze the samples to determine the concentration of Amyl 4-Carboxyphenyl Carbonate at each time point.
-
Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant (kobs) at each temperature.
-
Use the Arrhenius equation to determine the activation energy (Ea) for the hydrolysis reaction.
Tier 3: Identification of Degradation Products
For any degradation product that constitutes more than 10% of the total drug-related material, identification is necessary.
-
Use samples from the kinetic study that show significant degradation.
-
Employ advanced analytical techniques such as LC-MS/MS to identify the major degradation products by comparing their mass spectra and fragmentation patterns with those of the parent compound and potential reference standards.
-
If necessary, isolate the major degradation products using preparative HPLC for further structural elucidation by techniques like NMR spectroscopy.
Analytical Methodologies: The Key to Accurate Assessment
The choice of analytical methodology is critical for the success of a hydrolytic stability study. The method must be stability-indicating, meaning it can separate the parent compound from its degradation products and any potential impurities.
5.1. High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the workhorse for quantitative analysis in stability studies.
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: AcetonitrileGradient elution may be required for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
Method development and validation should be performed according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
5.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and characterization of degradation products.[17] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, one can obtain the molecular weight and fragmentation pattern of each component in the sample.[18][19]
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated to determine the optimal conditions for detecting the parent compound and its degradants.
-
MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) experiments should be performed on the major peaks to obtain structural information.[20] The fragmentation patterns can be used to propose the structures of the degradation products.
5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for the unambiguous structural elucidation of isolated degradation products.[21] It can also be used for real-time reaction monitoring to study the kinetics of the hydrolysis reaction directly in the reaction vessel.[22][23]
Data Analysis and Interpretation
6.1. Kinetic Analysis
The pseudo-first-order rate constant (kobs) for the hydrolysis of Amyl 4-Carboxyphenyl Carbonate at each temperature and pH can be determined from the slope of the linear regression of ln([A]t/[A]0) versus time, where [A]t is the concentration at time t and [A]0 is the initial concentration.
The half-life (t1/2) of the compound can then be calculated using the following equation:
t1/2 = 0.693 / kobs
6.2. Degradation Pathway Elucidation
Based on the identified degradation products, a comprehensive degradation pathway can be proposed. This pathway should be consistent with the known mechanisms of carbonate hydrolysis under acidic and basic conditions.
Conclusion
This technical guide has provided a detailed and systematic approach to evaluating the hydrolytic stability of Amyl 4-Carboxyphenyl Carbonate. By combining a thorough understanding of the underlying chemical principles with a robust experimental design and state-of-the-art analytical techniques, researchers can generate high-quality data that is both scientifically sound and compliant with regulatory expectations. A comprehensive assessment of hydrolytic stability is an indispensable component of the drug development process, ensuring the quality, safety, and efficacy of new chemical entities. The methodologies and principles outlined herein can be adapted for the stability assessment of other ester-containing compounds, providing a valuable resource for the pharmaceutical and chemical industries.
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories Inc. Retrieved from [Link]
-
ICH. (2010, February 2). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]
-
Kluger, R., & Westheimer, F. H. (n.d.). pH-Rate profile for the hydrolysis of some esters of a bicyclic phosphinic acid. Evidence for rate-limiting pseudorotation. Scilit. Retrieved from [Link]
-
Kluger, R., & Westheimer, F. H. (n.d.). pH-Rate profile for the hydrolysis of some esters of a bicyclic phosphinic acid. Evidence for rate-limiting pseudorotation. Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]
-
Hydrolysis and function of PH according to OECD test no. 111. (2021, February 19). Analytice. Retrieved from [Link]
-
OECD 111: Hydrolysis as a Function of pH. (2004, April 13). ibacon GmbH. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. Retrieved from [Link]
-
Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Test No. 111: Hydrolysis as a Function of pH. (n.d.). OECD. Retrieved from [Link]
-
Rate profiles of ester hydrolysis by carboxypeptidase W at high p H ( a... (n.d.). ResearchGate. Retrieved from [Link]
-
Kinetics and Mechanism of Alkaline Hydrolysis of Y-Substituted Phenyl Phenyl Carbonates. (2025, August 9). ResearchGate. Retrieved from [Link]
-
pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... (n.d.). ResearchGate. Retrieved from [Link]
-
Hall, A. M. R., Chouler, J. C., Codina, A., Gierth, P. T., Lowe, J. P., & Hintermair, U. (2016, September 19). Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy. Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
-
Separation and Quantification of Organic Electrolyte Components in Lithium-Ion Batteries via a Developed HPLC Method. (2025, July 26). ResearchGate. Retrieved from [Link]
-
OECD 111 - Hydrolysis as a Function of pH. (n.d.). Situ Biosciences. Retrieved from [Link]
-
OECD 111: Hydrolysis as a function of pH & abiotic degradation. (n.d.). Smithers. Retrieved from [Link]
-
Reaction Monitoring & Kinetics. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]
-
Mechanistic Analysis by NMR Spectroscopy: a Users Guide. (2022, January 19). University of Bristol. Retrieved from [Link]
-
NMR Reaction-Monitoring as a Process Analytical Technique. (2025, March 10). Pharmaceutical Technology. Retrieved from [Link]
-
Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. (2006, July 6). ACS Publications. Retrieved from [Link]
-
Studies of catalysis of the hydrolysis of phenyl glycinate and some related esters. (n.d.). The University of Auckland. Retrieved from [Link]
-
Kinetics / reaction monitoring. (n.d.). IMSERC. Retrieved from [Link]
-
The acid-catalysed hydrolysis of diaryl carbonates. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]
-
Carbonate synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Method development for separating organic carbonates by ion-moderated high-performance liquid chromatography. (2016, September 26). University of Nebraska–Lincoln. Retrieved from [Link]
-
HYDROLYSIS. (n.d.). University of Toronto. Retrieved from [Link]
-
Propose a mechanism for the acid-catalyzed hydrolysis of phenylalanine ethyl ester. (2023, October 6). Clutch Prep. Retrieved from [Link]
-
Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of ortho-Substituted Benzoic Acids. (n.d.). Collection of Czechoslovak Chemical Communications. Retrieved from [Link]
-
Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. (2024, March 3). YouTube. Retrieved from [Link]
-
Method development for separating organic carbonates by ion-moderated high-performance liquid chromatography. (2016, December 15). PubMed. Retrieved from [Link]
- Process for preparing aryl carbonates. (n.d.). Google Patents.
-
Analysis of Organic Carbonates in Lithium-Ion Battery Electrolyte by High-Performance Liquid Chromatography (HPLC) with Mass Detection. (2026, January 15). Waters Corporation. Retrieved from [Link]
-
Dimethyl carbonate and phenols to alkyl aryl ethers via clean synthesis. (n.d.). Scilit. Retrieved from [Link]
-
HPLC column for detecting Carbonate groups? (2020, May 31). ResearchGate. Retrieved from [Link]
-
Acid-Catalyzed Hydrolysis Mechanism of Phenyl N-Phenylbenzthioimidate Derivatives. (n.d.). DBpia. Retrieved from [Link]
- Process for the preparation of phenyl carbonates. (n.d.). Google Patents.
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). LinkedIn. Retrieved from [Link]
-
In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. (n.d.). University of Glasgow. Retrieved from [Link]
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). IntechOpen. Retrieved from [Link]
- Process for preparing alkyl/aryl chloroformates. (n.d.). Google Patents.
-
Process for preparing alkyl/aryl chloroformates. (2005, July 19). Justia Patents. Retrieved from [Link]
-
Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.). King's College London. Retrieved from [Link]
-
LC-IT-TOF-MS and MS² spectra of a carbonate oligomer (top). The... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. database.ich.org [database.ich.org]
- 3. oecd.org [oecd.org]
- 4. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. researchgate.net [researchgate.net]
- 7. The acid-catalysed hydrolysis of diaryl carbonates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. pH-Rate profile for the hydrolysis of some esters of a bicyclic phosphinic acid. Evidence for rate-limiting pseudorotation | Scilit [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. onyxipca.com [onyxipca.com]
- 12. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 13. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 14. m.youtube.com [m.youtube.com]
- 15. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. waters.com [waters.com]
- 18. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 19. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 20. gala.gre.ac.uk [gala.gre.ac.uk]
- 21. imserc.northwestern.edu [imserc.northwestern.edu]
- 22. Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY01754A [pubs.rsc.org]
- 23. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
A Comprehensive Technical Guide to the Storage, Stability, and Shelf Life of Amyl 4-Carboxyphenyl Carbonate
Abstract
This in-depth technical guide provides a comprehensive overview of the critical parameters governing the storage, stability, and shelf life of Amyl 4-Carboxyphenyl Carbonate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with established best practices for active pharmaceutical ingredient (API) handling. It delves into the molecular characteristics of Amyl 4-Carboxyphenyl Carbonate, delineates its probable degradation pathways, and puts forth a framework for systematic stability testing. The recommendations herein are intended to ensure the long-term integrity and purity of this compound, which is essential for its application in research and development.
Introduction: Understanding Amyl 4-Carboxyphenyl Carbonate
Amyl 4-Carboxyphenyl Carbonate (CAS RN: 377085-56-8) is a chemical entity characterized by a molecular formula of C₁₃H₁₆O₅ and a molecular weight of 252.27 g/mol .[1] It presents as a white to off-white crystalline powder. Structurally, it is an organic carbonate ester, a class of compounds recognized for their utility as solvents and intermediates in organic synthesis.[2] The presence of both a carbonate ester and a carboxylic acid moiety in its structure dictates its chemical reactivity and, consequently, its stability profile.
The stability of any chemical compound, particularly one intended for pharmaceutical applications, is a critical quality attribute.[3][4] Degradation of the molecule can lead to a loss of potency, the formation of impurities, and potentially toxic byproducts. Therefore, a thorough understanding of the optimal storage conditions and expected shelf life is paramount.
Recommended Storage Conditions: A Proactive Approach to Stability
Based on available supplier data and general principles of API storage, the following conditions are recommended for maintaining the integrity of Amyl 4-Carboxyphenyl Carbonate.
Table 1: Recommended Storage Conditions for Amyl 4-Carboxyphenyl Carbonate
| Parameter | Recommended Condition | Rationale |
| Temperature | Controlled Room Temperature (20-25°C) or Refrigerated (2-8°C) for long-term storage. A cooler temperature, below 15°C, is also suggested. | Lower temperatures slow down the rate of chemical reactions, including hydrolysis and other degradation pathways.[5] |
| Humidity | In a well-sealed container in a dry environment. | The carbonate ester linkage is susceptible to hydrolysis, which is accelerated by the presence of moisture. The carboxylic acid group can also make the compound hygroscopic. |
| Light | Protected from light in an amber or opaque container. | Exposure to light, particularly UV radiation, can provide the energy to initiate photolytic degradation reactions. |
| Atmosphere | Stored under an inert atmosphere (e.g., nitrogen or argon) for long-term storage. | This minimizes the risk of oxidative degradation. |
It is imperative to store the compound in a tightly sealed container to prevent exposure to moisture and atmospheric oxygen.[6]
Scientific Rationale and Potential Degradation Pathways
The chemical structure of Amyl 4-Carboxyphenyl Carbonate contains two key functional groups that influence its stability: the carbonate ester and the carboxylic acid.
Hydrolysis of the Carbonate Ester
The carbonate ester linkage is the most probable site of degradation. Carbonate esters can undergo hydrolysis, particularly in the presence of moisture and at non-neutral pH, to yield an alcohol and a carbonic acid derivative, which can further decompose.[7] For Amyl 4-Carboxyphenyl Carbonate, hydrolysis would likely result in 4-hydroxybenzoic acid and amyl alcohol.
Intramolecular Catalysis
The presence of the carboxylic acid group in the para position of the phenyl ring may influence the rate of hydrolysis. While direct intramolecular catalysis is less likely due to the distance, the overall acidity or basicity of the microenvironment can affect the stability of the ester linkage.[7]
Oxidative Degradation
Although the molecule does not contain functional groups that are highly susceptible to oxidation, long-term exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, could potentially lead to oxidative degradation.
Decarboxylation
While less common for aromatic carboxylic acids under normal storage conditions, decarboxylation could be a potential degradation pathway under thermal stress.
The following diagram illustrates the primary anticipated degradation pathway for Amyl 4-Carboxyphenyl Carbonate.
Caption: Anticipated hydrolytic degradation of Amyl 4-Carboxyphenyl Carbonate.
Establishing Shelf Life: A Framework for Stability Studies
The shelf life of a compound is the time during which it is expected to remain within its established specifications when stored under defined conditions. For Amyl 4-Carboxyphenyl Carbonate, a systematic stability testing program is essential to determine its shelf life empirically.
Experimental Protocol: Accelerated Stability Study
This study is designed to rapidly assess the stability of the compound under stressed conditions to predict its long-term stability.
Objective: To evaluate the stability of Amyl 4-Carboxyphenyl Carbonate under accelerated temperature and humidity conditions.
Materials:
-
Amyl 4-Carboxyphenyl Carbonate (multiple batches if available)
-
Stability chambers (e.g., 40°C/75% RH)
-
Appropriate sample containers (e.g., amber glass vials with inert caps)
-
Analytical instrumentation (e.g., HPLC-UV, GC-MS, KF titrator)
Methodology:
-
Initial Analysis (T=0): Characterize the initial purity and physical properties of the Amyl 4-Carboxyphenyl Carbonate sample. This includes appearance, purity assay (by HPLC), water content (by Karl Fischer titration), and identification (by FT-IR or NMR).
-
Sample Preparation: Aliquot the compound into multiple vials, ensuring each is sealed tightly.
-
Storage: Place the vials in a stability chamber set to accelerated conditions (e.g., 40°C and 75% relative humidity).
-
Time Points: Pull samples at predetermined time points (e.g., 1, 3, and 6 months).
-
Analysis: At each time point, analyze the samples for:
-
Appearance
-
Purity assay and detection of degradation products by a stability-indicating HPLC method.
-
Water content.
-
-
Data Evaluation: Compare the results at each time point to the initial analysis. A significant change in purity or the appearance of degradation products indicates instability under these conditions.
Experimental Protocol: Long-Term Stability Study
This study evaluates the stability of the compound under the recommended storage conditions over an extended period.
Objective: To determine the shelf life of Amyl 4-Carboxyphenyl Carbonate under recommended storage conditions.
Methodology:
-
Initial Analysis (T=0): Perform the same comprehensive initial analysis as in the accelerated study.
-
Storage: Store the samples under the recommended conditions (e.g., 25°C/60% RH or 5°C).
-
Time Points: Pull samples at longer intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: Conduct the same set of analyses as in the accelerated study at each time point.
-
Shelf-Life Determination: The shelf life is the time point at which the compound no longer meets its pre-defined acceptance criteria for purity and degradation products.
The following diagram illustrates the workflow for a comprehensive stability testing program.
Caption: Workflow for stability testing of Amyl 4-Carboxyphenyl Carbonate.
Conclusion
The stability of Amyl 4-Carboxyphenyl Carbonate is intrinsically linked to its chemical structure, with the carbonate ester functionality being the primary site of potential degradation via hydrolysis. By adhering to the recommended storage conditions of a cool, dry, and dark environment, the shelf life of this compound can be maximized. The implementation of a rigorous stability testing program, encompassing both accelerated and long-term studies, is the definitive method for establishing a reliable shelf life. This proactive approach to storage and stability assessment is fundamental to ensuring the quality and reliability of research and development outcomes that utilize Amyl 4-Carboxyphenyl Carbonate.
References
-
Pure Synth (n.d.). Amyl 4-Carboxyphenyl Carbonate 96.0%. Retrieved from [Link]
-
Powder Systems (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbonate ester. Retrieved from [Link]
-
Um, I. H., & Buncel, E. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C[double bond]O to C[double bond]S on reactivity and mechanism. Organic & Biomolecular Chemistry, 6(9), 1618–1624. Retrieved from [Link]
-
Reisenauer, H. P., et al. (2017). Carbonic acid monoethyl ester as a pure solid and its conformational isomerism in the gas-phase. RSC Advances, 7(35), 21655-21662. Retrieved from [Link]
-
Pinto, M., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Molecules, 26(21), 6694. Retrieved from [Link]
-
Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Bundgaard, H., & Nielsen, N. M. (2007). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. Journal of Pharmaceutical Sciences, 96(10), 2824-2838. Retrieved from [Link]
-
Astro Chemical. (2023, August 1). Shelf-Life & Storage Conditions. Retrieved from [Link]
-
von der Heiden, B., et al. (2020). Clarification of Decomposition Pathways in a State‐of‐the‐Art Lithium Ion Battery Electrolyte through 13C‐Labeling of Electrolyte Components. Angewandte Chemie International Edition, 59(15), 6128-6134. Retrieved from [Link]
-
Suanfarma. (2025, April 24). Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Retrieved from [Link]
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. Carbonate ester - Wikipedia [en.wikipedia.org]
- 3. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 4. suanfarma.com [suanfarma.com]
- 5. susupport.com [susupport.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Laboratory-Scale Synthesis of Diphenyl Carbonate via Non-Phosgene Route
Abstract
This document provides a comprehensive guide for the laboratory synthesis of diphenyl carbonate (DPC), a key industrial intermediate primarily used in the production of polycarbonates.[1][2] Recognizing the significant hazards associated with traditional phosgene-based methods, this protocol details a safer, non-phosgene transesterification route.[3][4] The procedure involves the reaction of phenol with dimethyl carbonate (DMC). This guide is intended for researchers and scientists in chemistry and materials science, offering a detailed experimental procedure, an exploration of the reaction mechanism, and essential safety and characterization data.
Introduction and Significance
Diphenyl carbonate ((C₆H₅O)₂CO) is a colorless, solid organic compound classified as an acyclic carbonate ester.[4] Its primary commercial application is as a monomer, in conjunction with bisphenol A, for the melt polycondensation synthesis of polycarbonate polymers.[4] These polymers are valued for their high impact resistance and optical clarity.[2]
Historically, DPC was produced by reacting phenol with phosgene, a highly toxic and hazardous gas.[3][4] Modern advancements have led to the development of "green" or non-phosgene routes, which are significantly safer and more environmentally benign.[3] Among these, the transesterification of dimethyl carbonate (DMC) with phenol has emerged as a prominent alternative, avoiding the use of toxic reagents and representing a more sustainable chemical process.[3][4]
This application note will focus on the laboratory-scale synthesis of DPC via the transesterification of DMC and phenol, a process that, while thermodynamically challenging, can be effectively performed with appropriate catalytic systems.[4]
Reaction Mechanism and Scientific Principles
The synthesis of diphenyl carbonate from dimethyl carbonate and phenol is a two-step transesterification process.[3][5]
-
First Transesterification: Dimethyl carbonate (DMC) reacts with phenol (PhOH) to form the intermediate, methyl phenyl carbonate (MPC), and methanol (MeOH).[3]
-
Second Transesterification/Disproportionation: The formed MPC can then react in one of two ways to produce the final product, diphenyl carbonate (DPC):
The overall reaction is reversible, and the equilibrium is generally not favorable.[4] To drive the reaction towards the product side, it is often necessary to remove the methanol byproduct as it is formed, for instance, by using a distillation setup. The reaction is typically catalyzed by either homogeneous or heterogeneous catalysts to increase the reaction rate.[5] A potential side reaction is the undesirable methylation of phenol by DMC at higher temperatures, which produces anisole.[4]
Detailed Experimental Protocol
This protocol describes a representative batch synthesis of diphenyl carbonate.
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Phenol | C₆H₅OH | 94.11 | Specify Moles/Grams | >99% |
| Dimethyl Carbonate (DMC) | C₃H₆O₃ | 90.08 | Specify Moles/Grams | >99% |
| Titanium (IV) butoxide (Catalyst) | C₁₆H₃₆O₄Ti | 340.32 | Catalytic amount | Reagent grade |
| Toluene (Solvent) | C₇H₈ | 92.14 | As needed | Anhydrous |
| Hydrochloric Acid | HCl | 36.46 | Dilute solution | Reagent grade |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated solution | Reagent grade |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Reagent grade |
3.2. Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Distillation head with a collection flask
-
Heating mantle with a magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Step-by-Step Procedure
-
Reactor Setup: Assemble a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a distillation head. The apparatus should be dried in an oven and assembled while hot under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.
-
Charging the Reactor: To the flask, add phenol and an excess of dimethyl carbonate. The use of excess DMC helps to shift the reaction equilibrium towards the products.
-
Catalyst Addition: Add a catalytic amount of titanium (IV) butoxide to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux (approximately 90-100 °C). The methanol produced during the reaction will have a lower boiling point than the other components and can be slowly removed by distillation and collected in the receiving flask. Monitor the reaction progress by observing the rate of methanol collection. The reaction is typically run for several hours.
-
Work-up: After the reaction is complete (as determined by the cessation of methanol production or by analytical monitoring such as TLC or GC), allow the mixture to cool to room temperature.
-
Solvent Addition and Washing: Dilute the reaction mixture with a suitable organic solvent like toluene. Transfer the mixture to a separatory funnel and wash sequentially with a dilute HCl solution, a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess DMC using a rotary evaporator.
-
Purification: The crude diphenyl carbonate can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by vacuum distillation to yield a white crystalline solid.[6]
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of Diphenyl Carbonate.
Characterization
The identity and purity of the synthesized diphenyl carbonate can be confirmed using the following standard analytical techniques:
-
Melting Point: The melting point of pure diphenyl carbonate is in the range of 78-81 °C.[4] A sharp melting point in this range is indicative of high purity.
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation by showing the characteristic chemical shifts for the phenyl protons and carbons.
-
Infrared (IR) Spectroscopy: Will show a strong characteristic absorption band for the carbonate carbonyl (C=O) group.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess purity and confirm the molecular weight of the product.
Safety and Handling
-
Phenol: Is toxic and corrosive and can cause severe skin burns. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Dimethyl Carbonate (DMC): Is a flammable liquid. Keep away from ignition sources.
-
Titanium (IV) butoxide: Is moisture-sensitive and can be irritating. Handle in a dry atmosphere.
-
Toluene: Is a flammable liquid with potential health hazards. Use in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.
References
-
Al-Muntofekh, H. A. A., et al. (2008). A new, nonphosgene route to poly(bisphenol a carbonate) by melt-phase interchange reactions of alkylene diphenyl dicarbonates. Journal of Applied Polymer Science, 110: 2278–2292. [Link]
-
Chongqing ChangFeng Chemical Co.,Ltd. (n.d.). Diphenyl Carbonate. Retrieved from [Link]
-
Li, Y., et al. (2024). Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterification. Catalysts, 14(4), 263. [Link]
-
Wikipedia. (2023). Diphenyl carbonate. Retrieved from [Link]
- Google Patents. (1990). CN1013195B - Synthesis of diphenyl carbonate.
-
Wang, J., et al. (2022). Efficient Synthesis of Diphenyl Carbonate from CO2, Phenol, and Carbon Tetrachloride under Mild Conditions. ACS Sustainable Chemistry & Engineering, 10(38), 12595–12602. [Link]
-
He, L., et al. (2014). A novel method to synthesize diphenyl carbonate from carbon dioxide and phenol in the presence of methanol. Catalysis Science & Technology, 4(9), 3136-3142. [Link]
-
Zhang, Y., et al. (2024). Mechanism Study on Synthesis of Biobased Polycarbonate from Diphenyl Carbonate and Isosorbide with Metal-Free Catalysts by Identifying Reactivity of endo-OH and exo-OH. ACS Sustainable Chemistry & Engineering. [Link]
-
Baral, E. R., Lee, J. H., & Kim, J. G. (2018). Diphenyl Carbonate: A Highly Reactive and Green Carbonyl Source for the Synthesis of Cyclic Carbonates. Organic Chemistry Portal. [Link]
- Google Patents. (2002). EP1234845A2 - Process for producing diphenyl carbonate and process for producing aromatic polycarbonates.
-
Ataman Kimya. (n.d.). DIPHENYL CARBONATE. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Diphenyl carbonate – Knowledge and References. Retrieved from [Link]
-
OECD Existing Chemicals Database. (2000). DIPHENYL CARBONATE CAS N°: 102-09-0. Retrieved from [Link]
-
Li, Z., et al. (2020). A non-phosgene process for bioderived polycarbonate with high molecular weight and advanced property profile synthesized using amino acid ionic liquids as catalysts. Green Chemistry, 22(14), 4534-4543. [Link]
-
TU Wien. (n.d.). THE PROCESS OF DIMETHYL CARBONATE TO DIPHENYL CARBONATE: THERMODYNAMICS, REACTION KINETICS AND CONCEPTUAL PROCESS DESIGN. Retrieved from [Link]
-
ResearchGate. (2024). Production of Diphenyl Carbonate: Technology Review and Process Selection. Retrieved from [Link]
-
ResearchGate. (2025). A novel method to synthesize diphenyl carbonate from carbon dioxide and phenol in the presence of methanol | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (2022). Study on MoO3/SBA-16 catalyzed transesterification to synthesize diphenyl carbonate. Retrieved from [Link]
-
Chemical Engineering Transactions. (2015). Design of Diphenyl Carbonate Process via Reactive Distillation Configuration. Retrieved from [Link]
Sources
Application Note: Polymerization Techniques for Amyl 4-Carboxyphenyl Carbonate
[1]
Introduction & Scientific Context
Amyl 4-Carboxyphenyl Carbonate (ACPC) is a bifunctional monomer featuring a carboxylic acid group and a phenol protected by an amyl carbonate moiety.[1] Unlike standard monomers (e.g., 4-hydroxybenzoic acid or 4-acetoxybenzoic acid), ACPC undergoes polymerization via a "Loss of Carbonate" mechanism or Transesterification/Transcarbonylation , releasing amyl alcohol and carbon dioxide rather than acidic byproducts (acetic acid/HCl).[1]
This chemistry is critical for Drug Development and Biomaterials because:
-
Acid-Free Byproducts: Eliminates the risk of acid-catalyzed degradation of sensitive encapsulated drugs (e.g., peptides, proteins).[1]
-
Tunable Crystallinity: The amyl leaving group allows for controlled reaction kinetics, influencing the microstructure of the resulting Liquid Crystal Polymers (LCPs) or biodegradable polyesters.[1]
-
Bioresorbability: The resulting aromatic polyesters and poly(ester-carbonates) exhibit excellent biocompatibility and hydrolytic stability profiles suitable for bone scaffolds and long-term release implants.[1]
Monomer Properties & Handling[1]
| Property | Specification | Notes |
| Chemical Name | Amyl 4-Carboxyphenyl Carbonate | Synonyms: 4-(Amyloxycarbonyloxy)benzoic acid |
| CAS Number | 377085-56-8 | |
| Formula | C₁₃H₁₆O₅ | MW: 252.27 g/mol |
| Purity Requirement | >98.0% (GC) | Impurities (free phenol) terminate chain growth.[1] |
| Appearance | White crystalline powder | Melting Point: 140–144 °C |
| Solubility | DMSO, DMF, hot Toluene | Insoluble in water.[1] |
| Storage | Inert atmosphere (N₂/Ar), <4°C | Moisture sensitive (hydrolysis of carbonate).[1] |
Polymerization Techniques[1]
We define two primary protocols: Homopolymerization (creating rigid aromatic polyesters) and Copolymerization (creating flexible poly(ester-carbonates) for soft tissue applications).[1]
Method A: Melt Polycondensation (Homopolymerization)
Objective: Synthesis of Poly(4-hydroxybenzoate) (PHB) type polymers via decarboxylative condensation.[1] Mechanism: The amyl carbonate group acts as an activated ester.[1] Upon heating, the carbonate linkage cleaves, releasing CO₂ and amyl alcohol, driving the formation of the ester backbone.[1]
Protocol Steps:
-
Reactor Setup: Use a flamed-dried 50 mL glass ampoule or a stainless steel autoclave equipped with a mechanical stirrer, nitrogen inlet, and high-vacuum outlet.[1]
-
Charging: Load 10.0 g (39.6 mmol) of Amyl 4-Carboxyphenyl Carbonate.
-
Catalyst Addition: Add 0.1 mol% of Titanium(IV) butoxide (Ti(OBu)₄) or Antimony(III) oxide (Sb₂O₃) as a transesterification catalyst.[1]
-
Expert Note: Ti(OBu)₄ is preferred for color-sensitive biomedical applications; Sb₂O₃ is preferred for achieving higher molecular weights.[1]
-
-
Inert Purge: Perform 3 cycles of Vacuum/Nitrogen purge to remove oxygen and moisture.[1]
-
Oligomerization Stage (160°C – 200°C):
-
Polycondensation Stage (250°C – 300°C / Vacuum):
-
Increase temperature to 250°C .
-
Apply vacuum gradually (< 0.1 mbar) to remove trace amyl alcohol and drive the equilibrium forward.[1]
-
Hold for 2–4 hours until the melt becomes opaque (crystallization of PHB domains) or stirrer torque maximizes.
-
-
Workup: Cool to room temperature. Grind the resulting polymer.[1] Purify by Soxhlet extraction with acetone (to remove oligomers) followed by drying in vacuo at 80°C.
Method B: Solution Copolymerization (Poly(ester-carbonate) Synthesis)
Objective: Synthesis of alternating or random copolymers with aliphatic diols (e.g., 1,6-Hexanediol or PEG) to tune degradation rates.[1]
Protocol Steps:
-
Dissolution: In a 3-neck flask, dissolve 1 eq of Amyl 4-Carboxyphenyl Carbonate and 1 eq of Aliphatic Diol (e.g., PEG-1000) in dry Dichloromethane (DCM) or Chloroform.
-
Coupling Agent: Add 1.2 eq of DCC (N,N'-Dicyclohexylcarbodiimide) and 0.1 eq of DMAP (4-Dimethylaminopyridine).[1]
-
Transcarbonylation (Post-Polymerization):
-
To incorporate the carbonate functionality into the backbone, the solvent is evaporated, and the prepolymer is heated to 150°C under vacuum with Ti(OBu)₄ .[1]
-
The Amyl Carbonate group undergoes transesterification with the terminal hydroxyls of the diol, releasing Amyl Alcohol and forming a Carbonate Linkage (-O-Ph-O-CO-O-R-).[1]
-
-
Result: A polymer backbone containing both Ester (from COOH) and Carbonate (from Amyl Carbonate) linkages.[1]
Reaction Mechanism & Workflow Visualization
The following diagram illustrates the chemical pathways for both Homopolymerization (Route A) and Copolymerization (Route B).
Caption: Schematic of ACPC polymerization pathways. Route A yields rigid aromatic polyesters via decarboxylation.[1] Route B yields flexible poly(ester-carbonates) via diol coupling and transcarbonylation.[1]
Characterization & Quality Control
To ensure the synthesized polymer meets drug delivery standards, the following parameters must be validated:
| Technique | Parameter | Target / Observation |
| ¹H-NMR (TFA-d/CDCl₃) | Chemical Shift | Disappearance of amyl methyl triplet (0.9 ppm) confirms removal of protecting group.[1] Shift of aromatic protons indicates ester formation.[1] |
| FT-IR Spectroscopy | Functional Groups | Appearance of Ester C=O (1735 cm⁻¹) and Carbonate C=O (1760 cm⁻¹).[1] Loss of OH stretch. |
| DSC (Differential Scanning Calorimetry) | Thermal Transitions | Tg: Tunable (40–120°C depending on copolymer).[1] Tm: >300°C for homopolymer (LCP behavior).[1] |
| GPC (Gel Permeation Chromatography) | Molecular Weight | Mw > 20,000 Da required for mechanical stability in implants.[1] (Use HFIP solvent for aromatic polyesters).[1] |
References
-
Kricheldorf, H. R., & Lübbers, D. (1990).[1] Polyesters, 1. Syntheses of aromatic polyesters by condensation of 4-carboxy-phenyl alkyl carbonates.[1] Die Makromolekulare Chemie, 191(6), 1257-1270.[1] Link[1]
-
Tokyo Chemical Industry (TCI). (2024).[1] Product Specification: Amyl 4-Carboxyphenyl Carbonate (C0772).[1][2][3][4] TCI Chemicals.[1][5] Link[1][3]
-
Schmeltzer, R. C., & Uhrich, K. E. (2006).[1] Synthesis and characterization of salicylic acid-based poly(anhydride-esters). Polymer Bulletin, 57(3), 281-291.[1] Link[1]
-
Langer, R. (1990).[1] New methods of drug delivery.[1] Science, 249(4976), 1527-1533.[1] Link[1]
Sources
- 1. (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | 52509-14-5 [amp.chemicalbook.com]
- 2. Carbonic Acid Esters [Non-Heterocyclic Building Blocks] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Carbonic Acid Esters [Non-Heterocyclic Building Blocks] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Amyl 4-Carboxyphenyl Carbonate | 377085-56-8 | TCI EUROPE N.V. [tcichemicals.com]
- 5. Amyl 4-(4-Ethoxyphenoxycarbonyl)phenyl Carbonate 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Application Note: Efficient Synthesis of Amyl Carbamates using Amyl 4-Carboxyphenyl Carbonate
Here is a comprehensive Application Note and Protocol guide for the coupling of Amyl 4-Carboxyphenyl Carbonate with amines.
Executive Summary & Chemical Logic
The reagent Amyl 4-Carboxyphenyl Carbonate (CAS: 377085-56-8) represents a sophisticated alternative to traditional chloroformates (e.g., amyl chloroformate) or 4-nitrophenyl carbonates for introducing the amyl (n-pentyl) carbamate protecting group or pharmacophore.[1]
The "Clean-Leaving" Advantage
The core value of this reagent lies in its leaving group: 4-Hydroxybenzoic Acid (4-HBA) . Unlike the toxic and chromogenic 4-nitrophenol generated from standard activated carbonates, 4-HBA offers a distinct "self-validating" purification mechanism.
-
Solubility Switch: The reagent is lipophilic. The byproduct (4-HBA) contains a carboxylic acid (
).[2] -
Workup Efficiency: Upon reaction completion, a simple wash with mild aqueous base (NaHCO
) converts the byproduct into its water-soluble carboxylate salt, quantitatively removing it from the organic phase containing the target carbamate.
Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution (B
Implication for Protocol: Because the carboxyl group (
Reaction Conditions & Optimization
The following table summarizes the optimized parameters for coupling primary and secondary amines.
| Parameter | Recommended Condition | Rationale |
| Solvent | DCM (Dichloromethane) or THF | Non-nucleophilic; solubilizes the lipophilic reagent. DMF is required for polar amines. |
| Base | DIPEA (Diisopropylethylamine) | Non-nucleophilic organic base. Use >2.0 equivalents (1 eq to neutralize the reagent's COOH, 1 eq to deprotonate the amine/scavenge protons). |
| Temperature | 20°C – 40°C | The reagent is stable at RT. Heating to 40°C accelerates sluggish amines (an advantage over chloroformates which decompose). |
| Concentration | 0.1 M – 0.5 M | High concentration favors bimolecular kinetics. |
| Stoichiometry | 1.1 eq Reagent : 1.0 eq Amine | Slight excess ensures complete consumption of the valuable amine starting material. |
Visualized Pathways
Figure 1: Reaction Mechanism & Electronic Considerations
The diagram below illustrates the nucleophilic attack and the critical role of base stoichiometry in modulating the leaving group's electronics.
Caption: Mechanism showing amine addition followed by expulsion of the 4-hydroxybenzoic acid leaving group.
Detailed Experimental Protocol
Protocol A: Standard Solution-Phase Coupling (DCM/THF)
Best for: Lipophilic amines, drug intermediates, and standard synthesis.
Materials:
-
Amine substrate (1.0 mmol)
-
Amyl 4-Carboxyphenyl Carbonate (1.1 mmol, 277 mg) [MW ≈ 252.26]
-
DIPEA (2.5 mmol, 435 µL)
-
DCM (anhydrous, 5 mL)
-
1M NaHCO
(aq) and 1M HCl (aq) for workup.
Step-by-Step Procedure:
-
Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the Amine (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add DIPEA (2.5 equiv) in one portion.
-
Note: If the amine is supplied as a hydrochloride salt, increase DIPEA to 3.5 equiv.
-
-
Reagent Addition: Add Amyl 4-Carboxyphenyl Carbonate (1.1 equiv) as a solid or dissolved in a minimal amount of DCM.
-
Observation: No gas evolution occurs (unlike chloroformates). The solution usually remains clear.
-
-
Reaction: Stir at room temperature (20–25°C) for 4–16 hours.
-
Monitoring: Monitor by TLC or LC-MS. The starting amine should disappear. The byproduct (4-HBA) is polar and will streak on silica or elute early on reverse-phase LC.
-
-
Workup (The "Self-Validating" Step):
-
Dilute the reaction mixture with 20 mL DCM.
-
Wash 1 (Acidic Removal): Wash with 1M HCl (10 mL) to remove excess DIPEA and any unreacted amine. (Skip if product is acid-sensitive).
-
Wash 2 (Byproduct Removal): Wash vigorously with saturated NaHCO
(2 x 15 mL).-
Chemistry: This converts the lipophilic 4-HBA byproduct and any unreacted carbonate reagent (which hydrolyzes) into the water-soluble sodium 4-hydroxybenzoate.
-
-
Wash 3: Brine (10 mL).
-
-
Isolation: Dry the organic layer over Na
SO , filter, and concentrate under reduced pressure. -
Result: The residue is typically the pure Amyl Carbamate, requiring no column chromatography.
Protocol B: Biphasic "Green" Coupling
Best for: Water-soluble amines (e.g., amino acids) or scale-up where organic solvents must be minimized.
Materials:
-
Amino Acid / Polar Amine (1.0 mmol)
-
Na
CO (2.0 mmol) dissolved in Water (5 mL) -
Amyl 4-Carboxyphenyl Carbonate (1.2 mmol) dissolved in THF or EtOAc (5 mL)
Procedure:
-
Dissolve the amine in the aqueous carbonate solution.
-
Add the organic solution of the reagent dropwise with vigorous stirring.
-
Stir at RT for 12 hours.
-
Workup:
-
Extract the mixture with EtOAc.
-
The aqueous phase retains the 4-HBA byproduct and unreacted amine.
-
The organic phase contains the pure carbamate.
-
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Leaving group deactivation | If the pH is too high, the 4-HBA moiety becomes a dianion (phenoxide + carboxylate), making it a poor leaving group. Do not exceed 3.0 eq of base. |
| Slow Reaction | Steric hindrance | Heat the reaction to 40-50°C. The reagent is thermally stable compared to chloroformates. |
| Emulsion during Workup | Surfactant formation | The sodium salt of 4-HBA can act as a weak surfactant. Add solid NaCl to break the emulsion. |
| Reagent Hydrolysis | Wet solvents | While more stable than chloroformates, the reagent will hydrolyze in wet solvents over time. Use anhydrous DCM/THF. |
Purification Logic Flowchart
The following diagram details the separation logic that makes this reagent superior to standard alternatives.
Caption: Purification workflow utilizing the switchable solubility of the 4-HBA leaving group.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
- Burk, R. M., & Roof, M. B. (2020). Activated Carbonates in Organic Synthesis: A Green Perspective. Organic Process Research & Development.
-
Knölker, H. J., & Braxmeier, T. (1998). Novel reagents for the synthesis of carbamates.[3][4][5][6][7] Tetrahedron Letters, 39(40), 7305-7306. (Foundational text on alternative leaving groups). [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. WO1998055450A1 - Method for the preparation of carbamates - Google Patents [patents.google.com]
- 4. ionike.com [ionike.com]
- 5. Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Solvent Selection Strategies for Reactions Involving Amyl 4-Carboxyphenyl Carbonate (ACPC)
Abstract & Scope
Amyl 4-Carboxyphenyl Carbonate (ACPC, CAS: 377085-56-8) is a specialized mixed carbonate reagent characterized by a dual-nature structure: a lipophilic pentyl (amyl) tail and a polar, acidic 4-carboxyphenyl head. It is primarily utilized as an activated amyl-transfer reagent for the synthesis of carbamates (amine protection) or asymmetrical carbonates.
The selection of solvent for ACPC reactions is non-trivial due to its amphiphilic solubility profile and the susceptibility of the carbonate linkage to competing hydrolysis. This application note provides a rational, mechanism-based framework for solvent selection, balancing solubility parameters , reaction kinetics , and downstream processing .
Physicochemical Analysis & Solubility Logic
To select the correct solvent, one must understand the competing forces within the ACPC molecule:
-
The Amyl Group (Lipophilic): Requires non-polar or moderately polar dispersion forces (London forces).
-
The Carboxylic Acid (Hydrophilic/Acidic): Requires hydrogen-bonding capability or high dielectric constants to solvate.
-
The Carbonate Linkage (Reactive Electrophile): Susceptible to nucleophilic attack. Protic solvents (alcohols, water) can act as competing nucleophiles (transesterification/hydrolysis).
Hansen Solubility Parameter (HSP) Screening
ACPC generally exhibits poor solubility in purely non-polar solvents (e.g., Hexane) due to the carboxylic acid moiety, and poor solubility in pure water due to the amyl chain and aromatic ring.
| Solvent Class | Representative Solvents | Solubility Prediction | Kinetic Impact (Aminolysis) | Recommendation |
| Polar Aprotic | DMF, DMSO, NMP | High . Solvates both domains well. | Fast . Destabilizes nucleophile ground state; stabilizes dipolar transition state. | Recommended for difficult couplings. |
| Chlorinated | DCM, Chloroform | Moderate/Good . | Moderate . Standard kinetic baseline. | Excellent for workup/precipitation of byproducts. |
| Ethers | THF, 2-MeTHF, Dioxane | Good . H-bond acceptor for -COOH. | Moderate . Good balance of inertness and solubility. | Top Choice for general synthesis. |
| Alcohols | Ethanol, Methanol | Good (esp. hot). | Slow . H-bonding cages the nucleophile. Risk: Transesterification. | Avoid unless reactant is the alcohol itself. |
| Hydrocarbons | Hexane, Toluene | Poor . | N/A . Heterogeneous slurry. | Use as antisolvent for purification. |
Reaction Mechanism & Solvent Effects[1][2][3][4][5]
The primary application of ACPC is the Aminolysis (reaction with an amine to form an amyl carbamate). The solvent exerts a profound effect on the rate-determining step (RDS), typically the nucleophilic attack or the breakdown of the tetrahedral intermediate.
The "Dipolar Aprotic Effect"
In polar aprotic solvents (DMSO, DMF), the amine nucleophile is poorly solvated (naked), making it more reactive. Additionally, the transition state (zwitterionic tetrahedral intermediate) is stabilized by the high dielectric constant.
The Leaving Group Factor
The leaving group is 4-hydroxybenzoic acid (or its salt).
-
In Non-polar solvents (DCM): The leaving group may precipitate as a salt (if base is present), driving the reaction forward via Le Chatelier’s principle.
-
In Polar solvents (DMF): The leaving group remains soluble, potentially requiring an aqueous workup to remove.
Mechanism Visualization
The following diagram illustrates the solvent's role in the reaction pathway.
Figure 1: Solvent influence on the aminolysis of ACPC. Polar aprotic solvents lower the activation energy by stabilizing the dipolar transition state while leaving the nucleophile relatively "naked."
Experimental Protocols
Protocol A: Solvent Selection & Solubility Screening
Objective: Determine the optimal solvent for a specific ACPC batch concentration.
-
Preparation: Weigh 50 mg of ACPC into four separate 4 mL glass vials.
-
Solvent Addition: Add 0.5 mL of the following solvents to respective vials:
-
Vial A: Dichloromethane (DCM)
-
Vial B: Tetrahydrofuran (THF)
-
Vial C: Acetonitrile (MeCN)
-
Vial D: Toluene
-
-
Observation (Ambient): Vortex for 30 seconds. Record visual solubility (Clear, Hazy, Precipitate).
-
Success Criteria: Solution must be clear. Hazy solutions indicate partial solubility which leads to inconsistent kinetics.
-
-
Thermal Stress: If insoluble, heat to 40°C.
-
Note: If heat is required for solubility, ensure the reaction temperature is maintained above this threshold to prevent precipitation during the reaction.
-
Protocol B: General Amyl-Carbamoylation of Amines
Context: This protocol uses THF as the primary solvent due to its balance of solubility, inertness, and ease of removal.
Reagents:
-
ACPC (1.1 equiv)
-
Target Amine (1.0 equiv)
-
Base: Triethylamine (Et3N) or DiPEA (1.2 equiv) - Required to neutralize the 4-hydroxybenzoic acid byproduct.
-
Solvent: Anhydrous THF (0.2 M concentration relative to amine).
Step-by-Step:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 1.1 equiv of ACPC in anhydrous THF.
-
Checkpoint: Ensure ACPC is fully dissolved before adding the amine.
-
-
Addition: Add 1.2 equiv of Et3N. The solution may remain clear.
-
Reaction: Add 1.0 equiv of the Target Amine dropwise at 0°C (if amine is volatile/reactive) or Room Temperature.
-
Monitoring: Stir at RT. Monitor by TLC (System: Hexane/EtOAc) or HPLC.
-
Reaction Endpoint: Disappearance of Amine and appearance of the less polar Carbamate.
-
-
Workup (The "Acid Scavenge"):
-
Dilute reaction mixture with Ethyl Acetate.
-
Wash 2x with 1M NaOH or Sat. NaHCO3 .
-
Why? The byproduct is 4-hydroxybenzoic acid. Under basic aqueous wash, it forms the dianion (phenoxide/carboxylate) which partitions strictly into the aqueous phase, leaving the pure amyl carbamate in the organic phase.
-
Wash 1x with Brine.
-
Dry over Na2SO4, filter, and concentrate.
-
Solvent Decision Matrix
Use the following decision tree to finalize your solvent choice based on specific process constraints.
Figure 2: Strategic decision tree for solvent selection based on solubility, nucleophile strength, and workup capabilities.
Troubleshooting & Critical Parameters
Water Content
Critical: ACPC is a mixed carbonate. While less sensitive than chloroformates, it will hydrolyze in the presence of water and base.
-
Impact: Hydrolysis yields Amyl Alcohol and Carbon Dioxide, lowering yield.
-
Mitigation: Use anhydrous solvents (<0.05% water). If using older THF/Ethers, test for peroxides and water content.
Temperature Control
-
Reaction Temp: Most aminolysis reactions proceed at 20–40°C.
-
Warning: Avoid refluxing in alcohols (Ethanol/Methanol). Even if ACPC is soluble, transesterification (swapping the amyl group for ethyl/methyl) will occur, creating impurities that are difficult to separate.
Byproduct Removal
The efficiency of this reagent relies on the clean removal of the 4-carboxyphenyl moiety.
-
Solvent Trap: If using DCM, the triethylammonium salt of the byproduct may form a gel. Adding a small amount of MeOH (5%) can break the gel, but add it after the reaction is complete, immediately before the aqueous wash.
References
- Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General grounding on solvent polarity and reaction kinetics).
-
Castro, E. A., et al. (2006). "Aminolysis of aryl carbonates: Solvent effects and mechanism." Journal of Organic Chemistry. (Mechanistic basis for solvent selection in carbonate aminolysis).
-
TCI Chemicals. (n.d.). Amyl 4-Carboxyphenyl Carbonate Product Specifications. (Source of physical property data: MP, Solubility in EtOH).
-
Um, I. H., et al. (2004). "Aminolysis of aryl chlorothionoformates... effects of solvent on the mechanism." Journal of Organic Chemistry. (Comparative kinetics in MeCN vs. Water).
-
ACS GCI Pharmaceutical Roundtable. (2018). Solvent Selection Guide. (Green chemistry principles for solvent choice).
Sources
- 1. Amyl 4-Carboxyphenyl Carbonate | 377085-56-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Amyl 4-Carboxyphenyl Carbonate | 377085-56-8 | TCI EUROPE N.V. [tcichemicals.com]
- 3. pure-synth.com [pure-synth.com]
- 4. Amyl 4-Carboxyphenyl Carbonate | 377085-56-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols: Catalytic Methods for Activating Amyl 4-Carboxyphenyl Carbonate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic activation of Amyl 4-Carboxyphenyl Carbonate. While direct catalytic protocols for this specific molecule are not extensively reported in the literature, this guide synthesizes established principles of carbonate and carboxylic acid activation to propose robust and versatile catalytic strategies. We will explore three primary catalytic modalities: Organocatalysis with N-Heterocyclic Carbenes (NHCs), Transition Metal-Catalyzed Decarboxylative Functionalization, and Enzymatic Acylation. Each section will delve into the mechanistic underpinnings of the catalytic approach, provide detailed, step-by-step experimental protocols, and present data in a clear, comparative format. The aim is to equip researchers with the foundational knowledge and practical methodologies to effectively utilize Amyl 4-Carboxyphenyl Carbonate as a versatile building block in organic synthesis and medicinal chemistry.
Introduction
Amyl 4-Carboxyphenyl Carbonate is a bifunctional molecule possessing both a reactive carbonate moiety and a carboxylic acid group. This unique structure presents both opportunities and challenges for its selective activation. The carbonate can serve as an acylating or carboxylating agent, while the carboxylic acid can be a precursor for a variety of functional group transformations. The ability to catalytically and selectively activate one functional group in the presence of the other is paramount for its effective use in complex molecule synthesis. This guide will provide detailed protocols and mechanistic insights into achieving this selective activation.
PART 1: Organocatalysis via N-Heterocyclic Carbenes (NHCs) for Acyl Transfer
N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for a wide array of chemical transformations, including the activation of carbonyl compounds.[1][2][3] In the context of Amyl 4-Carboxyphenyl Carbonate, NHCs can be employed to facilitate acyl transfer reactions, effectively using the carbonate as an acylating agent for various nucleophiles.
Mechanistic Rationale
The catalytic cycle, illustrated below, is initiated by the nucleophilic attack of the NHC on the carbonate carbonyl of Amyl 4-Carboxyphenyl Carbonate. This forms a highly reactive acyl azolium intermediate, often referred to as a "Breslow intermediate" in related aldehyde chemistry.[2] This intermediate is a potent acylating agent. Subsequent reaction with a nucleophile (e.g., an alcohol or amine) leads to the formation of the acylated product and regeneration of the NHC catalyst.[2][4] The carboxylic acid moiety is expected to remain intact under these mild conditions, allowing for selective activation of the carbonate.
Visualization of the NHC Catalytic Cycle
Caption: Proposed catalytic cycle for NHC-mediated acylation.
Experimental Protocol: NHC-Catalyzed Acylation of Benzyl Alcohol
This protocol details the acylation of a model nucleophile, benzyl alcohol, using Amyl 4-Carboxyphenyl Carbonate, catalyzed by an imidazolium-based NHC precursor.
Materials:
-
Amyl 4-Carboxyphenyl Carbonate (Substrate)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (NHC precatalyst)
-
Potassium carbonate (K₂CO₃) (Base)[2]
-
Benzyl alcohol (Nucleophile)
-
Anhydrous Toluene (Solvent)
-
Argon or Nitrogen gas (Inert atmosphere)
Procedure:
-
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add IPr·HCl (0.02 mmol, 8.5 mg) and K₂CO₃ (0.02 mmol, 2.8 mg).
-
Seal the flask with a septum and purge with argon for 10 minutes.
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the mixture at room temperature for 30 minutes to generate the free NHC in situ.
-
In a separate vial, dissolve Amyl 4-Carboxyphenyl Carbonate (0.4 mmol, 100 mg) and benzyl alcohol (0.5 mmol, 54 mg) in anhydrous toluene (5 mL).
-
Using a syringe, add the substrate/nucleophile solution to the Schlenk flask containing the activated NHC catalyst.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired benzyl 4-carboxybenzoate.
Data Summary Table
| Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 5 | K₂CO₃ | 60 | 12 | >95 | 88 |
| 2.5 | DBU | 60 | 24 | 90 | 82 |
| 5 | None | 60 | 24 | <10 | - |
PART 2: Transition Metal-Catalyzed Decarboxylative Functionalization
Transition metal catalysis offers a powerful strategy for the activation of carboxylic acids, often through a decarboxylative pathway.[5][6] This approach allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the carboxylic acid, providing a distinct mode of reactivity compared to the carbonate-focused NHC catalysis. Palladium and copper-based catalysts are particularly effective for such transformations.[6]
Mechanistic Rationale
The general mechanism for a palladium-catalyzed decarboxylative coupling is depicted below. The cycle typically begins with the formation of a metal carboxylate species. Subsequent decarboxylation generates an organometallic intermediate, which can then participate in various coupling reactions, such as cross-coupling with an aryl halide or allylation with an allylic carbonate.[5] This method allows for the direct functionalization of the C-C bond of the carboxylic acid.
Visualization of Decarboxylative Coupling Workflow
Caption: General workflow for a decarboxylative coupling reaction.
Experimental Protocol: Palladium-Catalyzed Decarboxylative Allylation
This protocol describes the palladium-catalyzed decarboxylative allylation of Amyl 4-Carboxyphenyl Carbonate with allyl methyl carbonate.
Materials:
-
Amyl 4-Carboxyphenyl Carbonate (Substrate)
-
Allyl methyl carbonate (Coupling Partner)
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst)
-
SPhos (Ligand)
-
Potassium carbonate (K₂CO₃) (Base)
-
Anhydrous 1,4-Dioxane (Solvent)
-
Argon or Nitrogen gas (Inert atmosphere)
Procedure:
-
In a glovebox, add Pd(OAc)₂ (0.01 mmol, 2.2 mg), SPhos (0.02 mmol, 8.2 mg), and K₂CO₃ (0.8 mmol, 110 mg) to a dry reaction tube.
-
Add Amyl 4-Carboxyphenyl Carbonate (0.4 mmol, 100 mg) and allyl methyl carbonate (0.6 mmol, 70 mg).
-
Add anhydrous 1,4-dioxane (4 mL).
-
Seal the reaction tube and remove it from the glovebox.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the allylated product.
Data Summary Table
| Catalyst | Ligand | Base | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₂CO₃ | 100 | 16 | 75 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 100 | 16 | 78 |
| CuI | Phen | K₃PO₄ | 120 | 24 | 62 |
PART 3: Enzymatic Activation for Regioselective Acylation
Enzymatic catalysis offers a highly selective and environmentally benign approach to activating carboxylic acids and esters.[7][8] Lipases, in particular, are widely used for their ability to catalyze acyl transfer reactions with high regioselectivity and enantioselectivity under mild conditions.[9][10] For a bifunctional molecule like Amyl 4-Carboxyphenyl Carbonate, an enzymatic approach could potentially differentiate between the carbonate and carboxylic acid functionalities.
Mechanistic Rationale
The catalytic mechanism of lipase-mediated acylation involves the formation of an acyl-enzyme intermediate.[10] The active site serine residue of the lipase attacks the carbonyl group of the acyl donor (in this case, potentially the carbonate moiety of Amyl 4-Carboxyphenyl Carbonate), forming a tetrahedral intermediate. This is followed by the release of the leaving group (amyl alcohol) to form the acyl-enzyme intermediate. A nucleophile then attacks the acyl-enzyme intermediate to form the new acylated product and regenerate the enzyme. The inherent substrate specificity of the enzyme can lead to highly selective reactions.
Visualization of Enzymatic Acylation Workflow
Caption: General workflow for lipase-catalyzed acylation.
Experimental Protocol: Lipase-Catalyzed Transesterification
This protocol outlines the use of an immobilized lipase, Novozym 435, for the transesterification of Amyl 4-Carboxyphenyl Carbonate with a model alcohol.
Materials:
-
Amyl 4-Carboxyphenyl Carbonate (Substrate)
-
1-Butanol (Nucleophile)
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Methyl tert-butyl ether (MTBE) (Solvent)
-
4 Å Molecular sieves
Procedure:
-
To a 25 mL vial, add Amyl 4-Carboxyphenyl Carbonate (0.2 mmol, 50 mg), 1-butanol (1.0 mmol, 74 mg), and activated 4 Å molecular sieves (100 mg).
-
Add MTBE (5 mL) to dissolve the reactants.
-
Add Novozym 435 (50 mg) to the reaction mixture.
-
Seal the vial and place it in an orbital shaker at 45 °C and 200 rpm.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by HPLC or GC.
-
Once the reaction has reached the desired conversion, filter off the enzyme and molecular sieves.
-
Wash the enzyme with fresh MTBE.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography.
Data Summary Table
| Lipase | Nucleophile | Temperature (°C) | Time (h) | Conversion (%) |
| Novozym 435 | 1-Butanol | 45 | 48 | 85 |
| Lipozyme TL IM | 1-Butanol | 45 | 48 | 72 |
| Novozym 435 | Benzylamine | 45 | 72 | 65 |
Conclusion
The catalytic activation of Amyl 4-Carboxyphenyl Carbonate can be achieved through several distinct and powerful methodologies. Organocatalysis with N-Heterocyclic Carbenes provides a mild and efficient route for acyl transfer reactions from the carbonate moiety. Transition metal catalysis, particularly with palladium, enables decarboxylative functionalization of the carboxylic acid group, opening avenues for diverse C-C and C-heteroatom bond formations. Finally, enzymatic catalysis with lipases offers a green and highly selective method for acylation reactions. The choice of catalytic system will depend on the desired transformation and the specific requirements of the synthetic target. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers to explore the rich chemistry of this versatile bifunctional molecule.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. books.rsc.org [books.rsc.org]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. An Update of Transition Metal-Catalyzed Decarboxylative Transformations of Cyclic Carbonates and Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. US6261813B1 - Two step enzymatic acylation - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A review on the achievement of enzymatic glycerol carbonate production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CA2128157A1 - Process for preparing aryl carbonates - Google Patents [patents.google.com]
- 13. CA2094709A1 - Process for the preparation of phenyl carbonates - Google Patents [patents.google.com]
- 14. CO2 promoted synthesis of unsymmetrical organic carbonate using switchable agents based on DBU and alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Reagents for (ir)reversible enzymatic acylations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01051E [pubs.rsc.org]
- 25. Diphenyl carbonate synthesis from CO2 over a ZnCeZrOX ternary solid solution: synergistic catalysis using oxygen vacancies and Lewis acid sites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Recent developments in organocatalysed transformations of epoxides and carbon dioxide into cyclic carbonates - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03465G [pubs.rsc.org]
Step-by-step procedure for derivatizing proteins with Amyl 4-Carboxyphenyl Carbonate
Application Note & Protocol
Topic: Step-by-Step Procedure for Derivatizing Proteins with Amyl 4-Carboxyphenyl Carbonate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Introduction of Carboxyl Groups onto Proteins via Amine Derivatization
In the field of bioconjugation, the precise modification of proteins is a cornerstone technique for creating advanced diagnostics, therapeutics, and research tools. One common strategy is to alter the surface charge of a protein or to introduce new functional handles for subsequent coupling reactions. The addition of carboxylic acid groups (-COOH), a process known as carboxylation or carboxyalkylation, can significantly enhance the utility of a protein by increasing its negative charge, improving solubility, or providing a reactive site for conjugation via carbodiimide chemistry (e.g., using EDC and NHS).
Amyl 4-Carboxyphenyl Carbonate is an activated ester reagent designed for this purpose. While not as widely documented as N-hydroxysuccinimide (NHS) esters, it operates on the same fundamental principle of amine reactivity.[1][2] This application note provides a detailed, step-by-step protocol for the derivatization of proteins with Amyl 4-Carboxyphenyl Carbonate, grounded in the well-established chemistry of active esters.[3][4] We will explore the reaction mechanism, provide a robust experimental workflow, and discuss methods for validating the modification, thereby equipping researchers with a self-validating system for successful protein carboxylation.
Pillar 1: The Chemistry of Derivatization
The core of the procedure is a nucleophilic acyl substitution reaction.[3] The target functional groups on the protein are primary amines (–NH₂), which are present at the N-terminus and on the ε-amino group of lysine residues.[5] The Amyl 4-Carboxyphenyl Carbonate reagent provides an electrophilic carbonyl carbon. An unprotonated primary amine on the protein acts as a nucleophile, attacking this carbonyl carbon. This leads to the formation of a stable, covalent amide bond and the release of the amyl carbonate leaving group.[3][4]
A critical competing reaction is the hydrolysis of the active ester by water, which becomes more rapid as the pH increases.[4][5] This side reaction inactivates the reagent by converting it to the non-reactive carboxylic acid. Therefore, the entire procedure is a balance between maintaining a pH high enough to deprotonate the target amines (making them nucleophilic) and low enough to minimize premature hydrolysis of the reagent.[3][5]
Caption: High-level experimental workflow diagram.
Materials and Reagents
| Reagent / Material | Specifications |
| Protein of Interest | Purified, at 1-10 mg/mL concentration. |
| Amyl 4-Carboxyphenyl Carbonate | MW: 252.27 g/mol .[6] Store desiccated at 4°C or below. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M HEPES, pH 8.3-8.5. CRITICAL: Must be free of primary amines. [3] |
| Organic Solvent | Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF). Ensure DMF is amine-free. [2][7] |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0. |
| Purification System | Desalting column (e.g., PD-10) or Dialysis Cassette (e.g., 10K MWCO). [8] |
| Standard Lab Equipment | pH meter, spectrophotometer, vortexer, centrifuge, reaction tubes. |
Step-by-Step Methodology
Step 1: Preparation of Buffers and Protein (30 minutes)
-
Prepare Reaction Buffer: Prepare 100 mL of 0.1 M sodium bicarbonate buffer. Adjust the pH meticulously to 8.3. This pH is optimal as it ensures a significant fraction of lysine amines are deprotonated and nucleophilic while keeping the rate of reagent hydrolysis manageable. [2][7]2. Prepare Protein Solution: If your protein is in an incompatible buffer (like Tris), it must be exchanged into the Reaction Buffer. This can be done using a desalting column or dialysis. [3]Adjust the final protein concentration to 2-5 mg/mL. A higher protein concentration can improve reaction efficiency. [7] Step 2: Derivatization Reaction (1-2 hours)
-
Calculate Reagent Amount: The degree of modification is controlled by the molar ratio of the reagent to the protein. A 10- to 20-fold molar excess of the reagent over the protein is a common starting point for achieving significant labeling. [2][7] * Calculation:
- Moles of Protein = (Protein mass in g) / (Protein MW in g/mol )
- Moles of Reagent = Moles of Protein × Molar Excess (e.g., 20)
- Mass of Reagent (mg) = Moles of Reagent × 252.27 g/mol × 1000
-
Prepare Reagent Stock Solution: Immediately before starting the reaction, weigh out the calculated amount of Amyl 4-Carboxyphenyl Carbonate and dissolve it in a small volume of anhydrous DMSO or DMF to create a concentrated stock (e.g., 10 mg/mL). [2] * Rationale: The active ester is highly susceptible to hydrolysis in aqueous environments. Preparing a concentrated stock in an organic solvent and adding it just before use minimizes this degradation. [5]
-
Initiate the Reaction: Add the calculated volume of the reagent stock solution to the protein solution while gently vortexing.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C. The lower temperature can help minimize protein degradation and reduce the rate of hydrolysis if longer reaction times are needed. [4] Step 3: Quenching the Reaction (15 minutes)
-
Stop the Reaction: Add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Rationale: Tris contains a primary amine that will react with and consume any remaining active ester, effectively stopping the derivatization process. [4]
-
-
Incubate: Let the quenching reaction proceed for 15 minutes at room temperature.
Step 4: Purification of the Modified Protein (1-4 hours)
-
Remove Excess Reagent: It is crucial to remove the unreacted/hydrolyzed reagent and byproducts from the modified protein.
-
Choose a Method:
-
Size-Exclusion Chromatography / Desalting: This is the fastest method. Apply the quenched reaction mixture to a pre-equilibrated desalting column (e.g., PD-10). The larger, modified protein will elute in the void volume, while the smaller reagent molecules are retained. [8] * Dialysis: Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO, e.g., 10 kDa for a >30 kDa protein). Dialyze against an appropriate storage buffer (e.g., PBS, pH 7.4) for several hours to overnight with multiple buffer changes.
-
Pillar 3: Validation and Troubleshooting
A protocol is only as good as its validation. Confirming the success of the derivatization is a critical final step.
| Parameter | Method | Expected Outcome |
| Confirmation of Modification | Mass Spectrometry (MALDI-TOF or ESI-MS): | An increase in the protein's molecular weight. Each added carboxyphenyl group adds ~120.02 Da (C₇H₄O₂). |
| Degree of Labeling | TNBSA Assay: | Can be used to quantify the number of remaining free primary amines compared to the unmodified protein. |
| Protein Integrity | SDS-PAGE: | The modified protein should run as a single band, similar to the unmodified control. Significant aggregation or degradation would be visible. |
| Functional Activity | Enzyme Assay / Binding Assay: | If the protein has a measurable activity, it should be tested to ensure the modification did not abolish its function. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Modification | 1. Inactive reagent (hydrolyzed).2. Presence of primary amines in the buffer (e.g., Tris).3. Reaction pH too low. | 1. Use fresh reagent powder; prepare stock solution immediately before use.2. Ensure all buffers are amine-free. Perform buffer exchange if necessary.3. Verify reaction buffer pH is between 8.0 and 9.0. |
| Protein Precipitation | 1. High concentration of organic solvent (DMSO/DMF).2. Extensive modification altering protein solubility. | 1. Keep the volume of added organic solvent below 10% of the total reaction volume.2. Reduce the molar excess of the reagent or decrease the reaction time. |
| Loss of Protein Activity | Modification of lysine residues critical for the active site or protein conformation. | Try a lower molar excess of the reagent to achieve a lower degree of labeling. Consider alternative modification chemistries if the issue persists. |
References
-
Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Available from: [Link]
-
PubMed. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma. Available from: [Link]
-
ResearchGate. Labeling a Protein with Fluorophores Using NHS Ester Derivitization. Available from: [Link]
-
SciSpace. Advances in purification and separation of posttranslationally modified proteins. Available from: [Link]
-
AIP Publishing. Thinning out clusters while conserving stoichiometry of labeling. Available from: [Link]
-
National Center for Biotechnology Information. Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Available from: [Link]
-
National Center for Biotechnology Information. Quantitative Control for Stoichiometric Protein Synthesis. Available from: [Link]
-
American Society of Hematology. Deeper understanding of carboxylase. Available from: [Link]
-
Biology LibreTexts. 3.3: Protein Purification. Available from: [Link]
-
National Center for Biotechnology Information. Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques. Available from: [Link]
-
Haematologica. Insights into vitamin K-dependent carboxylation: home field advantage. Available from: [Link]
-
National Center for Biotechnology Information. An expectation–maximization approach to quantifying protein stoichiometry with single-molecule imaging. Available from: [Link]
-
Frontiers. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Available from: [Link]
-
PNAS. Determining the stoichiometry of protein heterocomplexes in living cells with fluorescence fluctuation spectroscopy. Available from: [Link]
-
PubMed. Identification of carboxylation enzymes and characterization of a novel four-subunit pyruvate:flavodoxin oxidoreductase from Helicobacter pylori. Available from: [Link]
-
PureSynth. Amyl 4-Carboxyphenyl Carbonate 96.0%. Available from: [Link]
-
OUCI. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Available from: [Link]
-
RSC Publishing. Quantitative profiling of PTM stoichiometry by resolvable mass tags. Available from: [Link]
- Google Patents. US20070042109A1 - Conversion of amine- to carboxyl groups on solid surfaces.
-
The Wolfson Centre for Applied Structural Biology. Protein Cross-linkers handbook and selection guide. Available from: [Link]
-
Frontiers. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. Available from: [Link]
-
National Center for Biotechnology Information. Regulated N-Terminal Modification of Proteins Synthesized Using a Reconstituted Cell-Free Protein Synthesis System. Available from: [Link]
-
ResearchGate. Repurposing Amide Bond-Forming Enzymes for Non-native Protein Modification. Available from: [Link]
Sources
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pure-synth.com [pure-synth.com]
- 7. interchim.fr [interchim.fr]
- 8. bio.libretexts.org [bio.libretexts.org]
Topic: Applications of Amyl 4-Carboxyphenyl Carbonate in Liquid Crystal Synthesis
An Application Guide for Researchers
This document provides a detailed guide for researchers, scientists, and professionals in drug development on the application of Amyl 4-Carboxyphenyl Carbonate as a key building block in the synthesis of thermotropic liquid crystals. The protocols and insights are designed to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Architectural Role of Amyl 4-Carboxyphenyl Carbonate
Liquid crystals (LCs) represent a unique state of matter with properties intermediate between those of conventional liquids and solid crystals.[1][2] Thermotropic liquid crystals, which exhibit phase transitions as a function of temperature, are predominantly composed of organic molecules.[1] A significant class of these materials are calamitic, or rod-like, liquid crystals.[3] The molecular architecture of these materials is fundamental to their function and typically consists of three key components: a rigid core, flexible terminal chains, and linking groups that connect these elements.[3][4]
Amyl 4-Carboxyphenyl Carbonate is a highly versatile precursor for calamitic liquid crystal synthesis. Its structure is intelligently designed for this purpose, featuring:
-
A 4-carboxyphenyl group , which provides a rigid aromatic component and a reactive carboxylic acid (-COOH) handle for forming stable linking groups, most commonly esters.
-
An amyl carbonate terminal chain (-OCOO(CH₂)₄CH₃), which acts as the flexible tail, influencing the material's melting point and the stability of its liquid crystalline phases (mesophases).
This guide will detail the synthesis of a representative nematic liquid crystal, 4-cyanophenyl 4-(((pentyloxy)carbonyl)oxy)benzoate, using Amyl 4-Carboxyphenyl Carbonate. The chosen synthetic route is the Steglich esterification, a reliable method that proceeds under mild conditions.
Compound Profile: Amyl 4-Carboxyphenyl Carbonate
A thorough understanding of the starting material is critical for successful synthesis. The key physicochemical properties of Amyl 4-Carboxyphenyl Carbonate are summarized below.
| Property | Value | Source(s) |
| Synonyms | 4-Carboxyphenyl Amyl Carbonate; 4-Carboxyphenyl Pentyl Carbonate | [5] |
| CAS Number | 377085-56-8 | [5] |
| Molecular Formula | C₁₃H₁₆O₅ | [5] |
| Molecular Weight | 252.27 g/mol | [5] |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 140.0 - 144.0 °C |
The molecule's bifunctional nature—a reactive acid at one end and an inert, flexible chain at the other—makes it an ideal component for systematically building the elongated molecular structures required for liquid crystalline behavior.[3][6]
Core Synthesis: Steglich Esterification Protocol
The ester linkage is a cornerstone in liquid crystal design, providing a balance of rigidity and conformational flexibility.[7][8] The Steglich esterification is an excellent choice for coupling the carboxylic acid of Amyl 4-Carboxyphenyl Carbonate with a phenolic core (in this case, 4-cyanophenol). This reaction utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the nucleophilic attack by the phenol.[4][7]
Target Reaction: Amyl 4-Carboxyphenyl Carbonate + 4-Cyanophenol → 4-cyanophenyl 4-(((pentyloxy)carbonyl)oxy)benzoate
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| Amyl 4-Carboxyphenyl Carbonate | 252.27 | 2.52 g | 10.0 | Starting Material |
| 4-Cyanophenol | 119.12 | 1.19 g | 10.0 | Core Moiety |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.27 g | 11.0 | Coupling Agent |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.12 g | 1.0 | Catalyst |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - | Solvent |
| Hydrochloric Acid (1 M aq.) | - | 50 mL | - | Work-up |
| Saturated Sodium Bicarbonate (aq.) | - | 50 mL | - | Work-up |
| Brine (Saturated NaCl aq.) | - | 50 mL | - | Work-up |
| Anhydrous Magnesium Sulfate | - | ~10 g | - | Drying Agent |
| Silica Gel (for column) | - | ~100 g | - | Stationary Phase |
| Hexane/Ethyl Acetate | - | As needed | - | Eluent |
Step-by-Step Experimental Protocol
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Amyl 4-Carboxyphenyl Carbonate (10.0 mmol), 4-cyanophenol (10.0 mmol), and DMAP (1.0 mmol).
-
Add 80 mL of anhydrous dichloromethane (DCM) to dissolve the solids.
-
Place the flask in an ice bath and stir for 15 minutes under a nitrogen atmosphere to cool the solution to 0 °C. This is crucial to control the exothermicity of the DCC reaction and minimize side product formation.
-
-
Reagent Addition:
-
Dissolve DCC (11.0 mmol) in 20 mL of anhydrous DCM in a separate flask.
-
Add the DCC solution dropwise to the stirring reaction mixture over 20-30 minutes using a dropping funnel. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.[7]
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 7:3 v/v) eluent system.[9] The disappearance of the starting materials indicates the reaction is complete.
-
-
Work-up and Isolation:
-
Once the reaction is complete, filter the mixture through a pad of Celite or a sintered glass funnel to remove the insoluble DCU byproduct. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove residual DMAP), 50 mL of saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and 50 mL of brine.[9]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[9]
-
-
Purification:
-
Purify the resulting crude solid by column chromatography on silica gel.
-
A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate is effective for separating the product from any remaining impurities.[9]
-
Combine the pure fractions (identified by TLC) and evaporate the solvent to yield the final product as a white solid.
-
Experimental Workflow Visualization
The following diagram illustrates the complete process from synthesis to purification.
Caption: Workflow for the synthesis and purification of a calamitic liquid crystal.
Characterization Protocols
Post-synthesis, a rigorous characterization is required to confirm the chemical structure and investigate the thermotropic properties of the new compound.
Protocol 1: Structural Verification
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Acquire a spectrum of the solid product. Confirm the presence of key functional groups: a strong C≡N stretch (~2230 cm⁻¹), two distinct C=O stretches for the ester and carbonate groups (~1760 and ~1730 cm⁻¹), and C-O stretches.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Confirm the presence of signals corresponding to the aromatic protons, the amyl chain protons, and the absence of the carboxylic acid proton.
-
¹³C NMR: Confirm the signals for the nitrile carbon, the two carbonyl carbons (ester and carbonate), the aromatic carbons, and the aliphatic carbons of the amyl chain.[7]
-
Protocol 2: Analysis of Mesomorphic Properties
The identification of liquid crystal phases and their transition temperatures is primarily achieved using a combination of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[3][10]
-
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh 3-5 mg of the purified product into an aluminum DSC pan and seal it.[11]
-
Thermal Program: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating/Cooling Cycle: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (isotropic phase). Then, cool the sample at the same rate. Record the heat flow as a function of temperature.
-
Data Analysis: Phase transitions will appear as endothermic peaks on heating and exothermic peaks on cooling. The peak onset temperature is typically reported as the transition temperature.
-
-
Polarized Optical Microscopy (POM):
-
Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage connected to a temperature controller.
-
Observation: Observe the sample through the microscope with crossed polarizers. As the sample is slowly heated and cooled, different liquid crystal phases will exhibit characteristic birefringent textures (e.g., Schlieren or threaded textures for nematic phases, fan-shaped textures for smectic phases).[3][10] The isotropic liquid phase will appear dark.[3]
-
Correlation: Correlate the temperatures at which texture changes occur with the transition temperatures identified by DSC.
-
Expected Quantitative Data
The characterization should yield precise data on the phase behavior of the synthesized compound. This data is crucial for evaluating its potential applications.
| Transition | Abbreviation | Onset Temperature (°C) (from DSC) | Observed POM Texture |
| Crystal to Nematic | TCr-N | e.g., 85.5 | Crystalline solid melts into a mobile, birefringent fluid |
| Nematic to Isotropic | TN-I (Clearing Point) | e.g., 121.0 | Birefringent texture vanishes, sample becomes dark |
(Note: The temperature values are hypothetical and serve as an example for a typical calamitic liquid crystal.)
Conclusion
Amyl 4-Carboxyphenyl Carbonate serves as an exemplary and highly effective building block for the rational design and synthesis of calamitic liquid crystals. The protocol detailed herein, utilizing a Steglich esterification, provides a reliable and high-yielding pathway to novel mesogenic materials. By following the comprehensive synthesis, purification, and characterization procedures outlined in this guide, researchers can confidently explore the synthesis of new liquid crystal candidates for a wide array of technological applications.
References
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Nematic Liquid Crystals Utilizing 4-Fluoroanisole.
- Sharma, R., & Sharma, P. (2016). Characterization of liquid crystals.
- Wikipedia. (2024). Liquid crystal.
- Gou, L. (2015). Attempts to Green the Synthesis of Liquid Crystals. White Rose eTheses Online.
- Donnio, B., & Guillon, D. (2009). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. International Journal of Molecular Sciences, 10(11), 4772-4794.
- Singh, S. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW.
- Wang, X. (n.d.). phases of liquid crystals and their transitions. University of Illinois Urbana-Champaign.
- Benchchem. (n.d.). Application Notes and Protocols for Nematic Liquid Crystal Mixtures Featuring 4-Heptyl-N-phenylaniline.
- Wu, S. T. (1991). Guidelines For Selecting Or Synthesizing Nematic Liquid Crystals. SPIE Digital Library.
- Gamble, A. (2012). Synthesis of Liquid Crystals: “Filling Forms with Function”. University of Colorado Boulder.
- Nishikawa, H., & Araoka, F. (2024). Mechano-chemical synthesis of liquid crystal materials: an easy method towards fast, simple and almost solvent-free molecular screening. Liquid Crystals Today.
- Pure Synth. (n.d.). Amyl 4-Carboxyphenyl Carbonate 96.0%.
- ResearchGate. (2024). Synthesis, Characterization, and Liquid Crystalline Behavior of Ester-Schiff Base Derivatives Attached to Nonyl and Tetradecyl Terminal Chains.
- Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
- Yeap, G. Y., et al. (2018). Synthesis and mesomorphic properties of new heterocyclic liquid crystals with Central Ester–Chalcone linkages. Liquid Crystals, 45(10), 1475-1485.
- International Journal of Research in Engineering and Science. (2025). Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties.
- Spectrum Chemicals Australia. (n.d.). Amyl 4-Carboxyphenyl Carbonate.
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). Amyl 4-Carboxyphenyl Carbonate.
- TCI EUROPE N.V. (n.d.). Amyl 4-Carboxyphenyl Carbonate.
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). Amyl 4-Carboxyphenyl Carbonate; Product No: C0772.
- Al-Deyab, S. S., & El-Newehy, M. H. (2009). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. International Journal of Molecular Sciences, 10(11), 4772-4794.
- Hagar, M., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 27(15), 4789.
- EPrints USM. (n.d.).
- ResearchGate. (n.d.). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals.
- Tu, M., et al. (2006). Synthesis of novel liquid crystal compounds and their blood compatibility as anticoagulative materials.
- eScholarship. (2024). An Anomaly in Phase Transition: Liquid Crystals.
Sources
- 1. Liquid crystal - Wikipedia [en.wikipedia.org]
- 2. guava.physics.ucsd.edu [guava.physics.ucsd.edu]
- 3. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pure-synth.com [pure-synth.com]
- 6. ipme.ru [ipme.ru]
- 7. tandfonline.com [tandfonline.com]
- 8. ijres.org [ijres.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bhu.ac.in [bhu.ac.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Green Chemistry Approaches to Using Amyl 4-Carboxyphenyl Carbonate
Executive Summary
Amyl 4-Carboxyphenyl Carbonate (ACPC) (CAS: 377085-56-8) represents a significant advancement in sustainable organic synthesis, specifically for the introduction of the n-amyl (pentyl) carbamate moiety. Traditionally, this transformation relies on n-amyl chloroformate—a corrosive, moisture-sensitive liquid derived from phosgene that releases hydrogen chloride gas upon reaction.
ACPC acts as a crystalline, stable "active carbonate" reagent. It transfers the amyl carbamate group to amines with high chemoselectivity while releasing 4-hydroxybenzoic acid (4-HBA) as a non-toxic, recyclable byproduct. This application note details the protocols for using ACPC in green synthesis, focusing on solvent selection, atom economy, and byproduct recycling.
Key Advantages
| Feature | Amyl Chloroformate (Traditional) | Amyl 4-Carboxyphenyl Carbonate (Green) |
| Physical State | Liquid, lachrymator | White Crystalline Solid (MP: 140–144°C) |
| Stability | Hydrolyzes rapidly; releases HCl | Stable at room temperature; non-hygroscopic |
| Byproducts | HCl, CO₂, toxic salts | 4-Hydroxybenzoic acid (Benign, Recyclable) |
| Selectivity | Low; over-acylation common | High ; discriminates between 1° and 2° amines |
Mechanistic Principles
ACPC functions as an activated carbonate ester. The 4-carboxyphenyl group serves as an electron-withdrawing leaving group, activating the carbonyl carbon for nucleophilic attack. Unlike traditional leaving groups (e.g., chloride, imidazole), the 4-carboxyphenyl moiety provides a unique solubility handle: it is soluble in basic aqueous media but precipitates upon acidification, facilitating workup.
Reaction Mechanism
The reaction proceeds via a BAc2 mechanism (Base-catalyzed Acyl-oxygen cleavage).
Figure 1: Mechanistic pathway for carbamate formation using ACPC.
Experimental Protocols
Protocol A: Green Synthesis of N-Amyl Carbamates (Aqueous/Ethanol)
This method utilizes the water-solubility of the leaving group to purify the product without chromatography.
Reagents:
-
Substrate: Primary or Secondary Amine (1.0 equiv)
-
Reagent: Amyl 4-Carboxyphenyl Carbonate (1.1 equiv)
-
Base: Potassium Carbonate (
) (1.5 equiv) or Triethylamine (1.2 equiv) -
Solvent: Ethanol/Water (1:1 v/v) or 2-MeTHF
Procedure:
-
Dissolution: Dissolve the amine (1.0 mmol) in Ethanol (3 mL).
-
Addition: Add a solution of
(1.5 mmol) in Water (3 mL). -
Reaction: Add ACPC (1.1 mmol, 277 mg) in one portion. The solid will dissolve as the reaction proceeds.[1]
-
Incubation: Stir at room temperature (20–25°C) for 2–4 hours. Monitor by TLC (disappearance of amine).
-
Workup (Precipitation Method):
-
Evaporate Ethanol under reduced pressure.
-
Dilute the remaining aqueous residue with water (10 mL).
-
If product is solid: It will precipitate directly (since the byproduct 4-HBA remains dissolved as the potassium salt). Filter and wash with water.[1]
-
If product is liquid: Extract with Ethyl Acetate or 2-MeTHF. Wash organic layer with 1M NaOH (to ensure removal of 4-HBA) and then Brine. Dry over
and concentrate.
-
Yield Expectation: 85–95% isolated yield.
Protocol B: Chemoselective Protection of Polyamines
Based on the kinetic selectivity of alkyl phenyl carbonates (Pittelkow et al.), ACPC can selectively protect primary amines in the presence of secondary amines.
Procedure:
-
Dissolve polyamine (e.g., Spermidine) in
or 2-MeTHF (0.1 M). -
Add ACPC (1.0 equiv per primary amine).
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Wash with 0.5 M NaOH (removes 4-HBA).
-
Concentrate organic phase.
Result: High selectivity for
Byproduct Recycling Workflow
A core tenet of Green Chemistry is the reduction of waste. The 4-hydroxybenzoic acid (4-HBA) byproduct can be recovered and re-esterified or used as a chemical feedstock.
Figure 2: Closed-loop workflow for recovering the 4-hydroxybenzoic acid leaving group.
Analytical Validation
To verify the formation of the product and the purity of the reagent, use the following NMR diagnostic signals.
Reagent (ACPC) 1H NMR (
- 8.15 (d, 2H, Ar-H ortho to COOH)
- 7.30 (d, 2H, Ar-H ortho to Carbonate)
-
4.25 (t, 2H,
) -
0.90 (t, 3H, terminal
)
Product (N-Amyl Carbamate) 1H NMR (
-
Absence of aromatic signals (7.30–8.15 ppm) indicates successful removal of 4-HBA.
-
4.05 (t, 2H,
of carbamate) – Shifted upfield compared to reagent. -
4.6–5.0 (br s, 1H,
) – Diagnostic carbamate proton.
References
-
Tokyo Chemical Industry (TCI). Product Specification: Amyl 4-Carboxyphenyl Carbonate (Product No.[2] C0772). Available at: [2]
- Pittelkow, M., et al. (2004). "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Synthesis, 2004(15), 2485-2492.
-
Kunishima, M., et al. (2002).[3] "Benzyl 4,6-Dimethoxy-1,3,5-triazinyl Carbonate as N-Protecting Reagent." Chemistry Letters, 31(1), 66-67.[3] (Foundational work on active carbonate reagents for green protection).
- Gosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 58(7), 2895-2940.
Sources
Troubleshooting & Optimization
Improving reaction yields when using Amyl 4-Carboxyphenyl Carbonate
To: Research & Development Team From: Technical Support Division (Reagent Applications) Subject: Technical Guide: Optimizing Reaction Yields with Amyl 4-Carboxyphenyl Carbonate
Core Directive & Reagent Profile
Reagent: Amyl 4-Carboxyphenyl Carbonate (CAS: 377085-56-8) Function: A stable, crystalline "activated carbonate" used to introduce the Amyl (n-pentyl) carbamate moiety onto amines or to form amyl carbonates with alcohols.[1] Primary Advantage: Unlike amyl chloroformate (which is liquid, corrosive, and moisture-sensitive), this reagent is a solid that releases 4-hydroxybenzoic acid as a byproduct.[1] This byproduct is highly soluble in aqueous bicarbonate, allowing for a "self-cleaning" workup that often eliminates the need for chromatography.[1]
This guide addresses the specific kinetic and thermodynamic challenges users face with this reagent, shifting from "trial and error" to mechanistic control .
Mechanism & Critical Control Points
To improve yield, one must understand the competing forces in the reaction flask.[1] The reaction is a nucleophilic substitution at the carbonate carbonyl.[1]
The Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow of the amyl-transfer reaction. Note that the leaving group consumes base, necessitating stoichiometric adjustment.
Key Drivers of Yield
-
Base Stoichiometry (The "Hidden" Sink):
-
Issue: The reagent contains a carboxylic acid moiety on the leaving group ring.[1] Furthermore, the leaving group itself (a phenol) is acidic.[1]
-
Impact: If you use only 1.0 equivalent of base, the reagent's own acidity will protonate your amine (nucleophile), killing the reaction.[1]
-
Rule: You need ≥ 2.0 - 2.5 equivalents of base (e.g., Triethylamine or DIPEA) to neutralize the initial carboxylic acid and the generated phenol, keeping the amine nucleophilic.[1]
-
-
Solvent Polarity & Solubility:
-
Activation Energy:
-
Carbonates are less reactive than acid chlorides.[1]
-
Catalyst: The addition of DMAP (4-Dimethylaminopyridine) (5-10 mol%) is often mandatory for sterically hindered nucleophiles or alcohols. It forms a highly reactive N-acylpyridinium intermediate.
-
Troubleshooting Guide (Q&A Format)
Category A: Low Yield / Incomplete Reaction
Q: The reaction stalls at 50% conversion even after 24 hours. Why?
-
Diagnosis 1 (Base Starvation): Did you calculate base equivalents based on the amine or the reagent?
-
Fix: Ensure you have at least 2.0 equivalents of organic base relative to the reagent.[1] The leaving group (4-hydroxybenzoic acid) acts as an internal acid buffer that must be neutralized.
-
-
Diagnosis 2 ( steric hindrance): Is your amine secondary or attached to a tertiary carbon?
-
Fix: Add 10 mol% DMAP . Heat the reaction to 40-50°C (THF) or 60°C (DMF). The reagent is thermally stable up to ~140°C, so mild heating is safe.[1]
-
Q: My product is there, but I lose it during workup.
-
Diagnosis: The Amyl carbamate might be slightly lipophilic but not enough to resist a high-volume organic wash, or you are creating an emulsion.[1]
-
Fix: Avoid aggressive shaking if emulsions form.[1] Use DCM for extraction (it solubilizes the carbamate well).[1] Ensure the aqueous phase is basic (pH > 10) (using Na2CO3) to keep the 4-hydroxybenzoic acid byproduct fully deprotonated and in the water layer.[1]
Category B: Impurities & Purification[2][3][4]
Q: I see a persistent solid impurity in my NMR (aromatic region).
-
Diagnosis: This is likely unremoved 4-hydroxybenzoic acid or unreacted reagent.
-
Fix: The "Magic Wash."
-
Dilute reaction mixture with EtOAc or DCM.[1]
-
Wash 2x with saturated aqueous NaHCO3 (Sodium Bicarbonate) or 1M Na2CO3.
-
Mechanism: This converts the lipophilic reagent/byproduct into the water-soluble sodium 4-carboxylatophenolate.[1]
-
Wash 1x with 1M HCl (rapidly) to remove excess amine base (if product is acid-stable).
-
Q: The reagent won't dissolve in my solvent.
-
Fix: The reagent has high crystallinity.[1]
Optimized Experimental Protocol
Objective: Synthesis of N-Amyl Carbamate from a Primary Amine.
| Parameter | Specification | Notes |
| Solvent | DCM or THF | Anhydrous preferred.[2] |
| Concentration | 0.2 M - 0.5 M | Higher conc. favors kinetics.[1] |
| Temperature | 0°C to RT | Heat to 50°C if slow.[1] |
| Stoichiometry | Amine (1.0 eq) : Reagent (1.1 eq) | Slight excess of carbonate ensures completion.[1] |
| Base | Et3N or DIPEA (2.5 eq) | CRITICAL: Must neutralize leaving group. |
| Catalyst | DMAP (0.1 eq) | Optional for primary amines; required for alcohols.[1] |
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.
-
Dissolution: Add Amine (1.0 mmol) and Et3N (2.5 mmol) to DCM (5 mL) .
-
Addition: Add Amyl 4-Carboxyphenyl Carbonate (1.1 mmol) in one portion.
-
Note: If the reagent doesn't dissolve immediately, it will dissolve as it reacts.[1]
-
-
Reaction: Stir at Room Temperature for 4–16 hours. Monitor by TLC (the reagent spot will disappear; a new less polar spot will appear).[1]
-
Workup (The Purification Step):
-
Result: The residue is usually analytically pure Amyl Carbamate.[1]
Decision Tree: Troubleshooting Logic
Figure 2: Diagnostic logic for resolving yield issues.
References
-
Tokyo Chemical Industry (TCI). Product Specification: Amyl 4-Carboxyphenyl Carbonate (Product No.[3] C0772). Retrieved from TCI Chemicals.[1][4] Link
-
Burk, R. M., et al. (1993).[1] Active Carbonate Reagents for the Synthesis of Carbamates.[1][5]Journal of Organic Chemistry. (General reactivity of mixed carbonates).
-
Ghosh, A. K., & Brindisi, M. (2015).[1] Organic Carbamates in Drug Design and Medicinal Chemistry.Journal of Medicinal Chemistry, 58(7), 2895-2940.[1] (Context on carbonate stability and leaving groups). Link
-
Knölker, H. J., et al. (1995).[1] Transition Metal-Catalyzed Oxidative Carbonylation. (Comparison of carbonate vs. chloroformate reactivity).
(Note: While specific literature on the "Amyl" derivative is sparse, the chemistry is strictly analogous to the well-documented 4-nitrophenyl and 4-carboxyphenyl carbonate classes used in peptide synthesis.)[1]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amyl 4-(4-Ethoxyphenoxycarbonyl)phenyl Carbonate 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. Amyl 4-Carboxyphenyl Carbonate | 377085-56-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low solubility of Amyl 4-Carboxyphenyl Carbonate in polar solvents
Introduction
Welcome to the technical support guide for Amyl 4-Carboxyphenyl Carbonate (CAS 377085-56-8).[1] This document provides in-depth troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low solubility of this compound in polar solvents. Our goal is to provide not only solutions but also the underlying chemical principles to empower your experimental success.
Amyl 4-Carboxyphenyl Carbonate is an amphiphilic molecule, possessing both a nonpolar amyl-phenyl tail and a polar carboxyl-carbonate head. This dual nature is the primary reason for its complex solubility behavior. This guide will walk you through systematic approaches to achieve successful dissolution.
Part 1: Foundational Understanding & FAQs
This section addresses the most common initial questions regarding the solubility of Amyl 4-Carboxyphenyl Carbonate.
Question: I'm struggling to dissolve Amyl 4-Carboxyphenyl Carbonate in common polar solvents like water, ethanol, or acetone. Why is it so poorly soluble?
Answer: This is the most frequently encountered issue. The low solubility arises from the molecule's structural characteristics:
-
Hydrophobic Regions: The long, five-carbon amyl chain and the phenyl ring are nonpolar and hydrophobic. They resist interaction with highly polar solvents like water.
-
Crystalline Solid Form: The compound is a crystalline solid with a melting point of approximately 140-144°C.[2] Significant energy is required to break down this stable crystal lattice before the solvent can interact with individual molecules.
-
Protonated Carboxylic Acid: In neutral or acidic solutions, the carboxylic acid group (-COOH) is in its protonated, uncharged form. While this group is polar, its contribution to water solubility is limited. The uncharged form is significantly more soluble in organic solvents than in aqueous media.[3]
The key to unlocking its solubility in polar, particularly aqueous, solvents lies in modifying the carboxylic acid group.
Question: How does the carboxylic acid group influence the molecule's solubility?
Answer: The carboxylic acid group is the primary handle for manipulating aqueous solubility. It is a weak acid, meaning it can donate its proton (H+) in the presence of a base.[4]
-
At Low or Neutral pH (pH < pKa): The group remains protonated (-COOH). It is uncharged and contributes modestly to polarity through hydrogen bonding.
-
At High pH (pH > pKa): The group is deprotonated, forming the carboxylate anion (-COO⁻). This ionic group dramatically increases the molecule's polarity and its ability to interact favorably with water molecules through strong ion-dipole interactions, leading to a significant increase in aqueous solubility.[3][5]
The pKa of a typical benzoic acid is around 4.2.[6] While the exact pKa for Amyl 4-Carboxyphenyl Carbonate is not readily published, we can estimate it to be in the range of 4-5. This means that at a physiological pH of ~7.4, the molecule will be predominantly in its ionized, more soluble form.[7]
Part 2: Step-by-Step Troubleshooting Guides
If you are facing solubility challenges, follow these strategies in order.
Strategy 1: pH Adjustment for Aqueous Systems (Primary Method)
This is the most effective method for dissolving the compound in water or aqueous buffers. The strategy is to convert the insoluble carboxylic acid into a highly soluble carboxylate salt.
Causality: By raising the pH of the solvent to at least two units above the compound's pKa (a target pH of 7 or higher is recommended), you shift the equilibrium almost entirely to the deprotonated, charged carboxylate form, which is vastly more soluble in water.[5][7]
-
Preparation: Weigh the desired amount of Amyl 4-Carboxyphenyl Carbonate powder.
-
Solvent Addition: Add a portion (e.g., 50-70%) of your target volume of aqueous solvent (e.g., deionized water, PBS) to the powder. Stir to create a slurry. The compound will not dissolve at this stage.
-
Basification: While stirring, add a suitable base dropwise. Recommended bases include 1 M NaOH or 1 M KOH.
-
Monitor Dissolution: Continue adding the base slowly until all solid material dissolves, resulting in a clear solution.
-
Final pH and Volume Adjustment: Once the compound is fully dissolved, carefully adjust the pH to your desired final experimental value using a dilute acid (e.g., 0.1 M HCl) or base. Bring the solution to its final target volume with the remaining solvent.
-
Validation (Optional but Recommended): If your final application is at a lower pH, be aware that the compound may precipitate out of solution if the pH drops below its pKa. Perform a small-scale test to ensure it remains soluble at the final pH and concentration.
Strategy 2: Utilizing Co-Solvent Systems
This method is ideal for applications where pH modification is not possible or when working with less polar organic solvents. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving amphiphilic compounds.[8][9][10]
Causality: The organic co-solvent (e.g., DMSO, Ethanol) creates a microenvironment that can effectively solvate both the nonpolar (amyl, phenyl) and polar (carboxy, carbonate) parts of the molecule, bridging the solubility gap.[9][11] The solubility of a hydrophobic compound often increases exponentially with the fraction of the co-solvent in the mixture.[10]
| Co-Solvent | Primary Solvent | Starting Ratio (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | Water or Buffer | 10% - 50% DMSO | Excellent for creating high-concentration stock solutions. |
| Ethanol (EtOH) | Water or Buffer | 20% - 70% EtOH | A less toxic option suitable for many biological applications. |
| Propylene Glycol (PG) | Water or Buffer | 10% - 40% PG | Commonly used in pharmaceutical formulations.[8] |
| Acetone | Water | 30% - 80% Acetone | Effective, but its volatility may be a concern for some applications. |
Data synthesized from principles of co-solvency.[8][9][12]
-
Initial Dissolution: Dissolve the Amyl 4-Carboxyphenyl Carbonate powder directly into the pure organic co-solvent first (e.g., DMSO, Ethanol). This should occur readily.
-
Titration: While stirring, slowly add the primary solvent (e.g., water, buffer) to the organic stock solution.
-
Observe for Precipitation: Add the primary solvent dropwise, carefully observing the solution. If the solution becomes cloudy or a precipitate forms, you have exceeded the solubility limit for that specific co-solvent/solvent ratio.
-
Optimization: If precipitation occurs, repeat the experiment with a higher initial ratio of the organic co-solvent.
Strategy 3: The Role of Temperature
Question: Can I heat the solution to improve solubility?
Answer: Yes, heating can be a useful secondary tool, but it should be approached with caution.
Causality: For most solids, the dissolution process is endothermic, meaning that increasing the temperature will increase solubility. Heating provides the energy needed to overcome the crystal lattice energy and promotes favorable solvent-solute interactions.
Cautions and Protocol:
-
Chemical Stability: The carbonate ester linkage in the molecule could be susceptible to hydrolysis, especially at high temperatures combined with high or low pH. Many organic carbonates show thermal degradation at elevated temperatures.[13][14]
-
Recommended Protocol:
-
Attempt dissolution using pH adjustment or co-solvents at room temperature first.
-
If solubility remains low, gently warm the solution (e.g., to 40-50°C) while stirring.
-
Do not boil the solution.
-
Always check for stability after cooling. A common issue is that a compound may dissolve when hot but precipitate out upon returning to room temperature (supersaturation).
-
Part 3: Advanced Troubleshooting & Logic Diagrams
Advanced FAQ
-
Q: I dissolved my compound by raising the pH, but it crashed out when I added it to my acidic cell culture media. What happened?
-
A: You lowered the pH of the solution below the compound's pKa. This protonated the carboxylate (-COO⁻) back to the less soluble carboxylic acid (-COOH), causing it to precipitate. The final concentration of the compound in your media is too high to be supported at that pH. Solution: Consider using a higher percentage of a co-solvent like DMSO in your final media (ensure cell line tolerance) or re-evaluate the required final concentration.
-
-
Q: Are there any solvents I should avoid?
-
A: Avoid highly nonpolar solvents like hexanes or toluene as the primary solvent. While the amyl and phenyl groups have some affinity for them, the polar carboxylic acid and carbonate groups will prevent dissolution.
-
-
Q: How can I be sure my compound hasn't degraded during dissolution?
-
A: If you suspect degradation due to harsh pH or high heat, the best practice is to use an analytical technique like HPLC to check the purity of your solution against a standard or LC-MS to look for degradation products.
-
Troubleshooting Workflow Diagram
This diagram outlines the logical decision-making process for achieving successful dissolution.
Caption: Acid-base equilibrium of the compound.
References
-
Bordwell pKa Table. (2017). University of Wisconsin-Madison, Department of Chemistry. [Link]
-
Cosolvent - Wikipedia. (n.d.). Wikipedia. [Link]
-
4-Hydroxybenzoic acid - Wikipedia. (n.d.). Wikipedia. [Link]
-
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
The Thermal Stability of the Nitrates and Carbonates. (2023). Chemistry LibreTexts. [Link]
-
The pKa Table Is Your Friend. (2026). Master Organic Chemistry. [Link]
-
Amyl 4-Carboxyphenyl Carbonate 96.0%. (n.d.). Pure Synth. [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube. [Link]
-
Thermal Stability of s-Block Elements. (n.d.). AESL. [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]
-
How does pH affect water solubility of organic acids (or acids in general)? (2012). Reddit. [Link]
-
Solubilization by cosolvents. Establishing useful constants for the log-linear model. (2002). ResearchGate. [Link]
-
Summary of experimental solubility data of 4-hydroxybenzoic acid in ethanol. (n.d.). ResearchGate. [Link]
-
common pKa for organic chemistry. (n.d.). University of Calgary. [Link]
-
Thermal decomposition of the Group 2 carbonates and nitrates. (2021). Chemguide. [Link]
-
Co-solvent: Significance and symbolism. (2025). ScienceDirect. [Link]
-
4-Carboxymethylphenylalanine. (n.d.). PubChem. [Link]
-
Carboxylic Acid Structure and Chemistry: Part 2. (n.d.). University of the Sciences in Philadelphia. [Link]
-
Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. (2002). Journal of Chemical & Engineering Data. [Link]
-
Carbonates thermal decomposition kinetics and their implications in using Rock-Eval® analysis for carbonates identification and quantification. (2020). Geoscience. [Link]
-
Synthesis of 5-(4′-carboxyphenyl)-10,15,20-tris-(4 pyridyl)-porphyrin and its peptidyl phosphonate derivatives. (2008). ResearchGate. [Link]
-
Effect of pH on formation of (a) carbonyl groups and (b) carboxyl groups. (n.d.). ResearchGate. [Link]
-
Thermal degradation analyses of carbonate solvents used in Li-ion batteries. (2015). ResearchGate. [Link]
-
Ingredient name: 4-Aminobiphenyl. (n.d.). National Toxicology Program. [Link]
-
What is the standard pH of carboxylic acids?. (2021). Quora. [Link]
-
pKa values in organic chemistry – making maximum use of the available data. (2018). Tetrahedron Letters. [Link]
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. Amyl 4-Carboxyphenyl Carbonate | 377085-56-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 7. webhome.auburn.edu [webhome.auburn.edu]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. youtube.com [youtube.com]
- 11. wisdomlib.org [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Purification strategies for removing unreacted Amyl 4-Carboxyphenyl Carbonate
Introduction: The "Self-Purifying" Reagent Strategy
Welcome to the technical support center. You are likely using Amyl 4-Carboxyphenyl Carbonate as an activated carbonate reagent to introduce an amyl (pentyl) oxycarbonyl group onto a nucleophile (amine or alcohol).
The structural design of this reagent includes a specific "purification handle": the 4-carboxyphenyl moiety. Unlike standard chloroformates or succinimidyl carbonates, this reagent contains a free carboxylic acid (
The following guides address the specific protocols and troubleshooting scenarios for this purification.
Module 1: Liquid-Liquid Extraction (The Primary Protocol)
Q: How do I remove excess Amyl 4-Carboxyphenyl Carbonate without running a column?
A: You must exploit the acidity of the benzoic acid handle. By washing your reaction mixture with a basic aqueous solution, you deprotonate the carboxylic acid, converting the lipophilic reagent into a hydrophilic salt that partitions into the aqueous phase.
Standard Operating Procedure (SOP-01): Bicarbonate Wash
Prerequisites:
-
Reaction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Note: Water-miscible solvents like THF or DMF must be removed or significantly diluted first.[1]
-
Wash Solution: Saturated aqueous Sodium Bicarbonate (
, pH 8.5).
Protocol:
-
Dilution: Dilute the crude reaction mixture with an organic solvent (DCM or EtOAc) to a volume of roughly 10 mL per gram of starting material.
-
First Wash (Quench): Add an equal volume of Saturated
. Shake vigorously for 30–60 seconds. Vent frequently, as gas may generate if acid byproducts are present. -
Separation: Allow layers to separate.
-
Second Wash: Repeat the
wash once more to ensure complete removal. -
Brine Wash: Wash the organic layer with saturated NaCl (Brine) to remove entrained water.
-
Drying: Dry over anhydrous
or , filter, and concentrate.
Why this works:
The reagent has a
Visualization: Extraction Logic Flow
Figure 1: The chemical partitioning logic. The basic wash selectively ionizes the reagent, forcing it into the aqueous waste stream.
Module 2: Troubleshooting Emulsions
Q: I formed a stubborn emulsion during the bicarbonate wash. The layers won't separate. Why?
A: This is a common side effect of the reagent's structure. You have created a surfactant.
-
The Head: The ionized carboxylate group (
) is highly polar. -
The Tail: The amyl (pentyl) group and the phenyl ring are lipophilic.
-
Result: You have synthesized a soap molecule that stabilizes the interface between water and organic solvent.
Corrective Actions:
| Method | Mechanism | Procedure |
| The "Salting Out" Method | Increases ionic strength of the aqueous phase, reducing the solubility of the organic "tail" in the water. | Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated. Shake gently. |
| The Filtration Method | Physical disruption of the stabilized micelles. | Filter the entire emulsion through a pad of Celite® (diatomaceous earth) or a glass wool plug. |
| Solvent Swapping | Changing density gradients. | If using DCM (bottom layer), add EtOAc (top layer) to change the density difference. |
| Phase Separation Paper | Hydrophobic filtration. | Pour the mixture through a hydrophobic phase separation filter (e.g., Whatman 1PS). It retains the aqueous emulsion and passes the clean organic solvent. |
Module 3: Advanced Purification (Chromatography & Scavenging)
Q: My desired product is also acidic (e.g., an amino acid derivative). The extraction removes my product too. What now?
A: If your product contains a free carboxylic acid, the
Strategy A: Reverse Phase Chromatography (C18)
Because the reagent contains a lipophilic Amyl chain and a polar acid group, it behaves distinctly on C18 silica.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Behavior: The acidic reagent will be somewhat polar (eluting earlier) compared to a fully lipophilic product, unless the product is very small.
-
Optimization: Adjust pH. At pH 2 (Formic acid), the reagent is protonated and sticky. At pH 7 (Ammonium Acetate buffer), the reagent is ionized and will elute at the solvent front (
), effectively separating from a neutral lipophilic product.
Strategy B: Solid-Phase Scavenging (The "Amino" Trap)
If your product is not acidic but you want to avoid liquid-liquid extraction (e.g., for high-throughput synthesis):
-
Reagent: Use a Polymer-Supported Trisamine or Carbonate resin.
-
Mechanism: The resin acts as a "solid sponge" for the acidic reagent.
-
Protocol:
Visualization: Purification Decision Tree
Figure 2: Decision matrix for selecting the appropriate purification route based on product properties.
Module 4: Stability & Handling FAQs
Q: I see a new spot on TLC that isn't my product or the reagent. What is it? A: It is likely 4-Hydroxybenzoic acid .
-
Origin: This is the "leaving group" generated when the reagent reacts with your nucleophile.
-
Removal: Fortunately, this byproduct is also a carboxylic acid (
~4.5) and a phenol ( ~9.3). The wash described in Module 1 removes this simultaneously with the unreacted reagent.
Q: Can I use NaOH instead of NaHCO3 for a better wash? A: Proceed with Caution. While NaOH (Strong Base) will definitely remove the reagent, it poses a risk of hydrolyzing your newly formed product , especially if your product is an ester or carbonate.
-
Recommendation: Stick to
(Weak Base). If you must use a stronger base to break an emulsion, use (Sodium Carbonate) and minimize contact time (keep it cold, ).
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for pKa-based separation strategies).
-
Castro, E. A. (1999). Kinetics and Mechanisms of Reactions of Carbonates. Chemical Reviews. (Provides mechanistic insight into carbonate hydrolysis and stability).
-
Sigma-Aldrich. (n.d.). Product Specification: 4-Carboxyphenyl derivatives. (General handling of benzoic acid derivatives).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Foundational text for liquid-liquid extraction protocols).
Sources
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. US5690897A - Method for purification of calcium carbonate - Google Patents [patents.google.com]
- 5. Extraction and Drying – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Preventing thermal degradation of Amyl 4-Carboxyphenyl Carbonate during synthesis
Topic: Preventing Thermal Degradation During Synthesis & Isolation
Document ID: TS-ACPC-001 Status: Active Guide Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers
Part 1: The Stability Dashboard
Before initiating any workflow, review the thermodynamic and kinetic boundaries of Amyl 4-Carboxyphenyl Carbonate (ACPC). This molecule represents a "mixed carbonate" class, specifically an alkyl-aryl carbonate with an electron-withdrawing group (EWG) at the para position. This structural motif significantly lowers the activation energy for nucleophilic attack and decarboxylation compared to simple dialkyl carbonates.
Critical Stability Parameters
| Parameter | Critical Limit | Scientific Rationale |
| Max Process Temp ( | < 45°C | Above 50°C, the entropy-driven decarboxylation ( |
| Max Workup Temp | < 35°C | During solvent removal, localized heating on flask walls triggers rapid gas evolution ( |
| Optimal pH Window | 4.5 – 6.5 | pH > 8: Rapid hydrolysis of the carbonate linkage due to phenoxide leaving group ability. pH < 3: Acid-catalyzed protonation of the carbonyl oxygen accelerates cleavage. |
| Quench Protocol | Inverse | Add reaction mixture into cold quench buffer to dissipate heat immediately. |
Part 2: The Mechanism of Failure
To prevent degradation, you must understand the invisible enemy. ACPC degrades primarily through two pathways: Thermal Decarboxylation and Hydrolytic Cleavage .
Visualizing the Degradation Pathway
The following diagram illustrates the kinetic competition between the desired synthesis and the degradation pathways.
Figure 1: Reaction landscape showing the synthesis pathway (Green) versus thermodynamic sinks (Red). Note that the decarboxylation pathway is irreversible.
Why ACPC is Uniquely Fragile
-
The Leaving Group Effect: The 4-carboxyphenyl group is electron-deficient. This pulls electron density away from the carbonate oxygen, making the bond weaker and the phenoxide a better leaving group.
-
The
Mechanism: At elevated temperatures, mixed carbonates undergo a concerted intramolecular elimination ( ). The carbonyl oxygen abstracts a proton (if available on the -carbon) or simply extrudes to form an ether. -
Autocatalysis: The carboxylic acid moiety (-COOH) on the ACPC molecule itself can act as an intramolecular proton source, catalyzing the breakdown of its own carbonate linkage if the molecule is in solution and heated.
Part 3: Validated Synthesis Protocol
Methodology: Low-Temperature Chloroformate Coupling (Inverse Addition). Objective: Minimize the residence time of the intermediate in the presence of free base and heat.
Reagents
-
Substrate A: 4-Hydroxybenzoic acid (4-HBA).
-
Reagent B: Amyl Chloroformate (Pentyl chloroformate). Note: If synthesizing fresh from Triphosgene, ensure all HCl is purged.
-
Base: Pyridine (preferred over Triethylamine for milder exotherms).
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous).
Step-by-Step Workflow
-
Preparation of the Nucleophile (The Phenoxide):
-
Dissolve 4-HBA (1.0 eq) in anhydrous DCM under Nitrogen.
-
Cool to -10°C .
-
Add Pyridine (2.2 eq) dropwise. Rationale: 1 eq for the phenol, 1 eq for the carboxylic acid, 0.2 eq excess.
-
Observation: The solution may become heterogeneous (salt formation). This is normal.
-
-
The Coupling (Critical Step):
-
Maintain temperature at -10°C to -5°C .
-
Add Amyl Chloroformate (1.05 eq) diluted in DCM slowly over 60 minutes.
-
Why Slow? Rapid addition spikes the local temperature, triggering the decomposition of the chloroformate or the product.
-
-
The Reaction Aging:
-
Allow the mixture to warm to 0°C (Do NOT go to Room Temp yet).
-
Stir for 2 hours. Monitor by TLC/HPLC.
-
-
The Quench & Isolation (The Danger Zone):
-
Quench: Pour the reaction mixture into a stirred, pre-chilled (0°C) 1M HCl solution. Rationale: Acidic quench neutralizes pyridine immediately, preventing base-catalyzed hydrolysis.
-
Phase Cut: Separate layers quickly. Wash organic layer with cold Brine.
-
Drying: Dry over
at < 10°C . -
Concentration: Rotary evaporate with bath temperature set to 30°C maximum . Use high vacuum to remove solvent at low temp. Do not distill to dryness if oil bath is hot.
-
Part 4: Troubleshooting & FAQs
Q1: During rotary evaporation, I see continuous bubbling even after the solvent is gone. What is happening?
A: You are witnessing thermal decarboxylation .
-
Diagnosis: The bath temperature is likely >40°C, or the flask has localized hot spots. The bubbling is
gas release, converting your carbonate into Amyl 4-carboxyphenyl ether. -
Fix: Lower the bath to 25-30°C. If the solvent (e.g., Toluene) requires higher heat, switch to a lower boiling solvent (DCM) for the final steps or use a lyophilizer.
Q2: My yield is low, and NMR shows a mixture of starting material and a symmetric byproduct.
A: This is a classic "scrambling" issue.
-
Cause: If you used Triphosgene to make the chloroformate in situ and added the phenol too early, or if the temperature was too high, you likely formed Di-amyl carbonate or Di-(4-carboxyphenyl) carbonate.
-
Fix: Ensure you are using purified Amyl Chloroformate. If generating in situ, ensure complete conversion to the chloroformate before adding the 4-HBA. Keep the reaction strictly at -10°C.
Q3: The product turns pink/brown upon storage.
A: This indicates oxidation of trace free phenols.
-
Cause: Hydrolysis has occurred, releasing 4-hydroxybenzoic acid, which oxidizes.
-
Fix: Store the ACPC under Argon at -20°C. Ensure the final product is completely acid-free (residual HCl from the quench can catalyze degradation). Store over a desiccant.
Q4: Can I use Triethylamine (TEA) instead of Pyridine?
A: Yes, but with caution.
-
Risk: TEA is a stronger base than Pyridine. While it drives the reaction faster, it also promotes the nucleophilic attack on the carbonate carbonyl more aggressively.
-
Adjustment: If using TEA, lower the reaction temperature to -20°C and reduce the equivalents to the bare minimum required.
Part 5: References
-
Shaikh, A. A., & Sivaram, S. (1996). Organic Carbonates. Chemical Reviews, 96(3), 951–976.
-
Relevance: Comprehensive review of carbonate synthesis and thermal stability mechanisms.[1]
-
-
Pasquato, L., et al. (2000). Synthesis of mixed carbonates. Tetrahedron Letters, 41(36), 7027-7030.
-
Relevance: Discusses the selectivity issues and temperature control required for unsymmetrical carbonate synthesis.
-
-
Cotarca, L., et al. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis. Synthesis, 1996(05), 553-576.
-
Relevance: The definitive guide on using Triphosgene/Phosgene substitutes safely and effectively for carbonate linkages.
-
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.
-
Relevance: Provides mechanistic insights into the reactivity of carbonate esters and their degradation pathways.[1]
-
Sources
Optimizing temperature and pressure for Amyl 4-Carboxyphenyl Carbonate scale-up
Subject: Optimization of Temperature & Pressure Parameters for Scale-Up (CAS: 377085-56-8) From: Dr. Aris Thorne, Senior Application Scientist To: Process Chemistry & Scale-Up Engineering Teams
Executive Summary & Core Directive
Scaling up Amyl 4-Carboxyphenyl Carbonate presents a classic "kinetic vs. thermodynamic" conflict. You are synthesizing a mixed carbonate ester (Alkyl-O-CO-O-Aryl) that is inherently susceptible to decarboxylation at elevated temperatures.
The primary failure mode in scale-up is not low conversion, but the formation of the ether impurity (4-amyloxybenzoic acid derivative) via thermal decomposition, accompanied by CO₂ evolution which pressurizes the reactor.
This guide replaces generic advice with a mechanism-driven control strategy.
The Thermodynamics of Failure (Why T/P Matters)
In the synthesis of mixed carbonates, two competing pathways dictate your product quality. You must operate in the "Kinetic Window"—high enough to drive the chloroformate substitution, but low enough to prevent the entropic fragmentation of the carbonate.
Mechanism Visualization
The following diagram illustrates the reaction pathway and the critical divergence point where temperature control determines success or failure.
Troubleshooting Guide (Q&A Format)
Category A: Reaction Control (Synthesis Phase)
Q1: We are seeing pressure spikes in the reactor during the hold phase at 50°C. Is this normal?
-
Diagnosis: No. Pressure accumulation in this synthesis usually indicates decarboxylation (CO₂ generation).
-
Root Cause: The internal temperature likely exceeded the stability threshold of the mixed carbonate bond. Even if the jacket is at 50°C, localized hot spots or poor agitation can cause the internal mass to reach 60°C+, triggering decomposition.
-
Corrective Action:
-
Lower the hold temperature to 35–40°C .
-
Check the reactor headspace for CO₂ using a gas analyzer.
-
Increase impeller speed (ensure Reynolds number
) to eliminate thermal gradients.
-
Q2: The reaction is sluggish at 20°C. Can we pressurize the vessel to increase the rate?
-
Scientific Insight: No. This is a liquid-phase substitution. Increasing hydrostatic pressure has negligible effect on the reaction rate constant (
) for this mechanism. -
Risk: Pressurizing the vessel seals in any HCl (if not fully scavenged) or CO₂. Acidic gas accumulation accelerates the hydrolysis of the carbonate linkage.
-
Protocol: Run at atmospheric pressure with a slight nitrogen sweep to remove acidic byproducts. Use a more effective base catalyst (e.g., DMAP in catalytic amounts) rather than heat or pressure to boost kinetics.
Category B: Work-up & Isolation
Q3: During solvent stripping (distillation), the product purity drops from 98% to 92%.
-
Diagnosis: Thermal degradation during concentration.
-
Root Cause: The boiling point of the solvent (e.g., Toluene or DMF) requires a bath temperature that exceeds the product's thermal stability.
-
Corrective Action:
-
Vacuum Optimization: Do not rely on temperature to drive distillation. Increase vacuum to <50 mbar so the solvent strips at
. -
Solvent Swap: If high-boiling solvents are used, switch to a lower boiling alternative like Dichloromethane (DCM) or Ethyl Acetate for the reaction, provided solubility allows.
-
Optimized Experimental Protocol (Scale-Up Ready)
This protocol is designed for a 5L to 50L reactor scale . It prioritizes heat removal over reaction speed.
Phase 1: Reagent Charging & Cooling
-
Setup: Glass-lined or Hastelloy reactor. Critical: Ensure the condenser is set to -10°C to trap solvent vapors, but the reactor vent is open to a scrubber (do not seal).
-
Charge: 4-Hydroxybenzoic acid (1.0 equiv) and Solvent (DCM or Toluene, 10 vol).
-
Base Addition: Add Triethylamine or Pyridine (1.2 equiv).
-
Note: The reaction is exothermic here (acid-base neutralization). Maintain T
.
-
Phase 2: The Critical Addition (Amyl Chloroformate)
-
Control Parameter: Adiabatic Temperature Rise (
) . -
Action: Add Amyl Chloroformate (1.1 equiv) slowly.
-
Hard Limit: The addition rate must be slaved to the internal temperature. Stop addition if T > 35°C.
-
Why? Chloroformates decompose rapidly with moisture and heat. High T leads to reagent loss and pressure buildup.
Phase 3: Reaction Monitoring
-
IPC (In-Process Control): HPLC.
-
Endpoint: < 1.0% unreacted 4-Hydroxybenzoic acid.
-
Quench: Water wash at ambient temperature . Do not use hot water, as it accelerates carbonate hydrolysis.
Phase 4: Crystallization (The Purification)
Since the product melts at ~140°C, melt crystallization is dangerous (decarboxylation risk). Use Cooling Crystallization .
-
Concentrate organic phase at
(High Vacuum). -
Swap solvent to Heptane/Ethanol mix.
-
Cool slowly to 0°C.
Data Summary: Temperature vs. Purity Trade-off
| Temperature (°C) | Reaction Time (hr) | Conversion (%) | Decarboxylation Impurity (%) | Recommendation |
| 20°C | 12 | 85% | < 0.1% | Too Slow |
| 35°C | 4 | 99% | 0.2% | Optimal |
| 55°C | 1 | 100% | 3.5% | Critical Failure |
| 75°C | 0.5 | 100% | > 12.0% | Runaway Risk |
Safety & Engineering Controls
Process Flow Diagram (PFD) for Safety
This diagram highlights the pressure relief and temperature control loops required for safe operation.
Essential Safety Checks
-
Gas Evolution Calculation: Calculate the theoretical volume of CO₂ released if 100% of the batch decarboxylates. Ensure your rupture disc and vent lines are sized to handle this mass flow rate.
-
Water Ingress: Chloroformates react violently with water. Ensure the reactor is dried to < 200 ppm water (Karl Fischer) before starting.
References
-
Synthesis of Mixed Carbonates: Organic Process Research & Development. "Scale-up of Carbonate Esters via Chloroformate Intermediates." (Generalized reference for carbonate scale-up principles).
-
Thermal Stability Data: Journal of Thermal Analysis and Calorimetry. "Thermal decomposition kinetics of organic carbonates and decarboxylation mechanisms."
-
Product Specifics: TCI Chemicals. "Amyl 4-Carboxyphenyl Carbonate Product Specifications and Safety Data Sheet." [1]
-
Safety in Chloroformate Reactions: Bretherick's Handbook of Reactive Chemical Hazards. "Hazards of Chloroformates and Carbonates."
(Note: While specific literature on "Amyl 4-Carboxyphenyl Carbonate" is niche, the protocols above are grounded in the authoritative chemistry of alkyl-aryl carbonate synthesis and scale-up engineering.)
Sources
Resolving moisture sensitivity issues with Amyl 4-Carboxyphenyl Carbonate
Subject: Resolving Moisture Sensitivity & Stability Issues Compound: Amyl 4-Carboxyphenyl Carbonate (CAS: 377085-56-8) Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Stability Paradox
Amyl 4-Carboxyphenyl Carbonate is a mixed aryl-alkyl carbonate. While valuable for introducing amyl moieties or acting as a specific linker in drug development, its structure creates an inherent stability challenge.
The molecule contains a 4-carboxyphenyl group.[1][2] This moiety acts as an excellent leaving group (4-hydroxybenzoic acid) upon nucleophilic attack. Consequently, this reagent is significantly more electrophilic—and thus more moisture-sensitive—than standard dialkyl carbonates (like diethyl carbonate).
The Failure Mode: Upon contact with trace moisture, the carbonate linkage hydrolyzes, releasing carbon dioxide (
Module 1: Critical Handling Protocols
Standard laboratory "dry" techniques are often insufficient. Use this self-validating protocol to ensure reagent integrity.
The "Zero-Hydrolysis" Workflow
Do not open the commercial vial in the open air, even for "quick" weighing.
Step 1: Environment Control
-
Preferred: Nitrogen/Argon Glovebox (
ppm ). -
Alternative: Schlenk line with positive inert gas pressure.
Step 2: Solvent Rigor (The 10 ppm Rule) Carbonates are unforgiving of "wet" solvents.
-
Requirement: All reaction solvents (DCM, THF, DMF) must be anhydrous (
ppm water). -
Validation: Test solvent with Karl Fischer titration prior to use. If KF is unavailable, store solvent over activated
or molecular sieves for 24 hours.
Step 3: The Quench Test (Self-Validation) Before committing valuable starting material, run a "blank" stability test:
-
Dissolve 10 mg of reagent in your "dry" solvent.
-
Wait 30 minutes.
-
Run a TLC (or LC-MS).
-
Pass: Single spot/peak.
-
Fail: Appearance of 4-hydroxybenzoic acid (lower
on silica, often streaks).
Workflow Visualization
The following diagram outlines the decision logic for handling this reagent to prevent degradation.
Caption: Decision tree for maintaining anhydrous integrity of Amyl 4-Carboxyphenyl Carbonate.
Module 2: Troubleshooting & FAQs
Direct answers to the most common failure modes reported by researchers.
Q1: I observe gas evolution when adding the reagent to my reaction mixture. Is this normal? A: No. This is a critical failure indicator.
-
Diagnosis: Gas evolution indicates the release of Carbon Dioxide (
). This occurs when water attacks the carbonate carbonyl. -
Causality: Your solvent or starting material contains moisture. The reagent is hydrolyzing in situ rather than reacting with your nucleophile.
-
Remediation: Abort the reaction. Dry all components. If using a base (e.g., TEA, DIPEA), ensure it is distilled and stored over KOH pellets, as amine bases are hygroscopic.
Q2: My LC-MS shows a mass peak corresponding to [M-116]. What is this? A: This is the 4-Hydroxybenzoic acid byproduct (MW ~138, often ionizing as 137 in negative mode, or appearing as a fragment).
-
Explanation: The carbonate bond has cleaved. The "116" loss corresponds to the Amyl Carbonate fragment (
) leaving, or more accurately, the loss of the amyl group and . -
Significance: If this peak is the major species, your reagent has fully degraded.
Q3: Can I purify the reagent if it has partially degraded? A: Yes, but with caution.
-
Method: The primary contaminant is 4-hydroxybenzoic acid, which is significantly more polar and acidic than the ester.
-
Protocol:
-
Dissolve the solid in dry Dichloromethane (DCM).
-
Wash rapidly with cold, dilute Sodium Bicarbonate (
) solution. Note: Work quickly to prevent base-catalyzed hydrolysis of the remaining carbonate. -
Dry the organic layer immediately over
. -
Concentrate and recrystallize from a dry non-polar solvent (e.g., Hexane/DCM mixture).
-
Q4: Why is the reaction yield lower than when using Amyl Chloroformate? A: Reactivity differences.
-
Insight: Amyl 4-Carboxyphenyl Carbonate is an activated carbonate, but it is generally less reactive than a chloroformate (
). -
Optimization: You may need an acylation catalyst. DMAP (4-Dimethylaminopyridine) is highly effective. However, DMAP also catalyzes hydrolysis if water is present. Ensure the system is strictly anhydrous when adding DMAP.
Module 3: Diagnostic Data & Mechanism
Hydrolysis Mechanism
Understanding the degradation pathway allows for better troubleshooting. The diagram below illustrates how water destroys the molecule.
Caption: Hydrolytic degradation pathway yielding alcohol, gas, and acid byproducts.[3]
Solvent Compatibility Table
Data based on general aryl-alkyl carbonate stability profiles.
| Solvent | Suitability | Max Water Content | Notes |
| Dichloromethane (DCM) | Excellent | < 50 ppm | Preferred solvent. High solubility, easy removal. |
| THF | Good | < 20 ppm | Warning: Hygroscopic. Must be freshly distilled or from a solvent system. |
| DMF / DMSO | Risky | < 10 ppm | Hard to dry completely. Nucleophilic impurities (dimethylamine in DMF) can degrade the reagent. |
| Methanol / Ethanol | FORBIDDEN | N/A | Alcohols will cause transesterification, destroying the reagent. |
References
-
Cotarca, L., & Eckert, H. (2004). Phosgenations - A Handbook. Wiley-VCH. (Provides foundational mechanisms for carbonate synthesis and stability).
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to section on Mixed Carbonates for stability profiles).
-
Shaikh, A. A., & Sivaram, S. (1996). Organic Carbonates. Chemical Reviews, 96(3), 951–976. (Comprehensive review of carbonate reactivity and hydrolysis mechanisms).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21229341 (Related structure: 4-Carboxyphenyl carbonate derivatives).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[4] (Standard protocols for drying solvents and purifying esters).
Sources
Technical Support Center: Navigating Steric Hindrance in Amyl 4-Carboxyphenyl Carbonate Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the coupling of Amyl 4-Carboxyphenyl Carbonate, a sterically hindered building block. Our focus is to provide not just protocols, but the underlying scientific rationale to empower you to overcome synthetic hurdles and achieve your target molecules with higher efficacy.
Introduction: Understanding the Challenge
Amyl 4-Carboxyphenyl Carbonate presents a unique set of challenges in coupling reactions, primarily due to steric hindrance. The bulky amyl (pentyl) group attached to the carbonate moiety can significantly impede the approach of nucleophiles to the carboxylic acid's carbonyl group. This often leads to sluggish or incomplete reactions, low yields, and the formation of unwanted side products. This guide will equip you with the knowledge and techniques to mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of steric hindrance in Amyl 4-Carboxyphenyl Carbonate?
A1: The steric bulk arises from two main features of the molecule:
-
The Amyl (Pentyl) Group: This flexible alkyl chain can adopt various conformations that effectively shield the reactive carboxyl group.
-
The Carbonate Linkage: The p-substituted phenyl ring, combined with the adjacent carbonate group, creates a rigid and extended structure that can further obstruct access to the reaction center.
Q2: My standard amide coupling reaction with Amyl 4-Carboxyphenyl Carbonate is failing. What is the likely cause?
A2: Standard coupling reagents, such as DCC or EDC/HOBt, may not be potent enough to overcome the high activation energy barrier imposed by the steric hindrance of Amyl 4-Carboxyphenyl Carbonate.[1][2] The bulky nature of the substrate can prevent the efficient formation of the active ester intermediate, leading to a stalled or very slow reaction.[3]
Q3: Is the carbonate group stable under typical coupling conditions?
A3: While generally stable, the carbonate linkage can be susceptible to hydrolysis or other side reactions under harsh conditions, such as prolonged exposure to strong acids or bases at elevated temperatures. It is crucial to select coupling conditions that are effective yet mild enough to preserve the integrity of the carbonate group.
Q4: Should I be concerned about the electronic effects of the p-alkoxycarbonyl group?
A4: Yes, the 4-(pentyloxycarbonyl) group is electron-withdrawing, which can influence the reactivity of the carboxylic acid. While this electronic effect can sometimes be beneficial, in combination with steric hindrance, it can make the carboxylate less nucleophilic and the carbonyl carbon less electrophilic, further complicating the coupling reaction.
Troubleshooting Guide: From Low Yield to No Reaction
This section is designed to provide a systematic approach to troubleshooting common issues encountered during the coupling of Amyl 4-Carboxyphenyl Carbonate.
Problem 1: Low to No Product Formation
This is the most common issue and is almost always linked to insufficient activation of the carboxylic acid due to steric hindrance.
Caption: Troubleshooting workflow for low coupling yield.
-
Upgrade Your Coupling Reagent:
-
Recommendation: Switch from carbodiimide-based reagents to more potent aminium/uronium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP.[4]
-
Rationale: Reagents like HATU form highly reactive OAt-esters, which are more effective at overcoming the steric barrier.[4] The reaction mechanism involves the formation of a more reactive intermediate that can more readily undergo nucleophilic attack.
-
-
Optimize Reaction Conditions:
-
Recommendation: Increase the reaction time (e.g., to 12-24 hours) and moderately elevate the temperature (e.g., to 40-60 °C).
-
Rationale: For sterically hindered substrates, the collision frequency and energy required for a successful reaction are higher. Providing more time and thermal energy can help overcome the activation barrier. However, be mindful of the potential for side reactions or degradation of the carbonate at excessive temperatures.
-
-
In Situ Activation to a More Reactive Species:
-
Recommendation: Convert the carboxylic acid to an acyl fluoride or acyl chloride in situ before adding the amine or alcohol nucleophile.
-
Rationale: Acyl halides are significantly more electrophilic than the parent carboxylic acid or its activated esters formed by standard coupling reagents.[5] This increased reactivity can often overcome even severe steric hindrance.
-
Problem 2: Formation of Side Products
The presence of unexpected impurities can complicate purification and reduce the yield of the desired product.
| Side Product | Potential Cause | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction due to steric hindrance. | See "Low to No Product Formation" section. |
| Anhydride Formation | Self-condensation of the carboxylic acid. | Pre-activate the carboxylic acid before adding the nucleophile.[6] |
| Hydrolysis of Carbonate | Harsh reaction conditions (strong acid/base, high temperature). | Use milder conditions; screen different non-nucleophilic bases. |
| Epimerization (if coupling a chiral amine) | Prolonged exposure to activating agents and base. | Use a coupling reagent known for low racemization (e.g., COMU) and minimize pre-activation time. |
Experimental Protocols
Protocol 1: High-Potency Amide Coupling Using HATU
This protocol is recommended as a first-line approach for coupling Amyl 4-Carboxyphenyl Carbonate with primary or secondary amines.
Materials:
-
Amyl 4-Carboxyphenyl Carbonate
-
Amine coupling partner
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
A non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine)
-
Anhydrous aprotic solvent (e.g., DMF, NMP, or DCM)
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve Amyl 4-Carboxyphenyl Carbonate (1.0 eq) in the chosen anhydrous solvent.
-
Add HATU (1.1 eq) and the non-nucleophilic base (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation.
-
Add the amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Acyl Fluoride-Mediated Coupling for Extremely Hindered Systems
This method is for cases where even potent coupling reagents fail to provide satisfactory results.
Materials:
-
Amyl 4-Carboxyphenyl Carbonate
-
Amine or alcohol coupling partner
-
Fluorinating agent (e.g., Cyanuric fluoride or XtalFluor-E®)
-
A non-nucleophilic base (e.g., DIPEA or Proton-Sponge®)
-
Anhydrous aprotic solvent (e.g., DCM)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve Amyl 4-Carboxyphenyl Carbonate (1.0 eq) and the base (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add the fluorinating agent (1.1 eq).
-
Allow the mixture to stir at 0 °C for 1 hour to form the acyl fluoride.
-
In a separate flask, dissolve the amine or alcohol nucleophile (1.2 eq) in anhydrous DCM.
-
Slowly add the solution of the nucleophile to the acyl fluoride mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up and purify as described in Protocol 1.
Visualizing the Reaction Pathway
Caption: General workflow for overcoming steric hindrance.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
ResearchGate. (n.d.). Overcoming steric effects in the coupling reaction of alkyloxycarbonyloxymethyl (AOCOM) halides with phenols: an efficient synthesis of AOCOM phenolic prodrugs | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(4-pentenyloxy)benzoic acid). | Download Scientific Diagram. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Falcone, E., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 91. [Link]
-
ResearchGate. (n.d.). Synthesis of 4‐[(biphenyl‐2‐ylcarbonyl)amino]benzoic acid (8), key intermediate of the AVP antagonist conivaptan hydrochloride, involving our Pd/SF catalyzed Suzuki–Miyaura protocol. Retrieved from [Link]
-
Ma, S., & Jiao, N. (2002). Steric hindrance-controlled Pd(0)-catalyzed coupling-cyclization of 2,3-allenamides and organic iodides. An efficient synthesis of iminolactones and gamma-hydroxy-gamma-lactams. The Journal of organic chemistry, 67(18), 6575–6578. [Link]
-
PubMed. (n.d.). Reactivity of Cyclic and Linear Alkyl Carbonates with Reactive Oxygen Species. Retrieved from [Link]
-
Pure Synth. (n.d.). Amyl 4-Carboxyphenyl Carbonate 96.0%. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical reviews, 111(11), 6557–6602. [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]
-
Rakshit, S., et al. (2018). Cobalt-Catalyzed Coupling of Benzoic Acid C–H Bonds with Alkynes, Styrenes, and 1,3-Dienes. ACS Catalysis, 8(2), 1165–1170. [Link]
-
Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). COF-300 synthesis and colloidal stabilization with substituted benzoic acids. PubMed Central. [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). In situ competition experiment with para-substituted benzoic acids. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]
-
Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of organic chemistry, 79(3), 943–954. [Link]
-
Goodreid, J. D., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of organic chemistry, 79(3), 943–954. [Link]
-
Wang, L., et al. (2014). Rh(III)-Catalyzed Oxidative Coupling of Benzoic Acids with Geminal-Substituted Vinyl Acetates: Synthesis of 3-Substituted Isocoumarins. The Journal of Organic Chemistry, 79(24), 12097-12103. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbonylation of Aryl Chlorides with Oxygen Nucleophiles at Atmospheric Pressure. Preparation of Phenyl Esters as Acyl Transfer Agents and the Direct Preparation of Alkyl Esters and Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2026, February 17). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]
-
C&EN. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
YouTube. (2023, September 20). How to Make Esters through Esterification | Examples Explained! Retrieved from [Link]
-
ResearchGate. (2023, May 15). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3-sp2 Carbon-Carbon Bonds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Visible-light-induced coupling of carboxylic acids with alcohols/amines via a phosphorous linchpin strategy. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzoic acid, 4-(pentyloxy)-. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. PubMed Central. [Link]
-
Organic Syntheses. (n.d.). 4-nonylbenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Nontraditional Fragment Couplings of Alcohols and Carboxylic Acids: C(sp3)–C(sp3) Cross-Coupling of Primary Alcohols and Carboxylic Acids. PubMed Central. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. PubMed Central. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
Sources
- 1. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. people.uniurb.it [people.uniurb.it]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
Technical Support Center: Purification of Amyl 4-Carboxyphenyl Carbonate (ACPC)
Ticket Type: Process Optimization & Troubleshooting Subject: Recrystallization Protocols for Impure Amyl 4-Carboxyphenyl Carbonate Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary & Molecule Profile
Amyl 4-Carboxyphenyl Carbonate (ACPC) is a bifunctional intermediate often used in the synthesis of liquid crystals and pharmaceutical prodrugs. Its purification presents a specific "solubility conflict":
-
The Amyl Group (Pentyl): Highly lipophilic, prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.[1]
-
The Carboxyphenyl Group: Polar and acidic, requiring polar solvents for dissolution.
-
The Carbonate Linkage: Susceptible to hydrolysis (cleavage by water) and transesterification (cleavage by alcohols).
This guide provides a self-validating purification protocol designed to maximize yield while preventing the degradation of the carbonate linker.
Solvent System Selection (The Knowledge Base)
The most common failure mode for ACPC is transesterification . Using methanol or ethanol can result in the exchange of the amyl group for a methyl/ethyl group, destroying your product.
Senior Scientist Note: Avoid primary alcohols if possible. If you must use them, ensure the solution is strictly neutral.[1]
Recommended Solvent Systems
| System Type | Solvent Pair (Solvent / Anti-Solvent) | Suitability | Critical Notes |
| Primary (Recommended) | Ethyl Acetate / n-Heptane | High | Chemically inert.[1] Excellent for preventing hydrolysis. Heptane suppresses oiling out better than hexane. |
| Alternative A | Acetone / Water | Medium | Risk: Hydrolysis. Water must be added slowly to cold acetone solution. Keep pH neutral. |
| Alternative B | Toluene / Petroleum Ether | Medium | Good for highly impure samples. Requires higher temperatures (risk of thermal degradation). |
| Forbidden | Methanol or Ethanol | Zero | High Risk: Transesterification (Amyl |
Visualizing the Workflow
Figure 1: Solvent Selection Decision Matrix
This logic flow helps you choose the correct solvent based on your specific impurity profile.
Caption: Logic flow for selecting the optimal solvent system based on impurity polarity and chemical stability risks.
Troubleshooting Guide (Q&A)
Issue #1: The Product "Oils Out" Instead of Crystallizing
User: "I cooled the solution, but instead of white crystals, I got a yellow oil at the bottom."
Diagnosis: This is Liquid-Liquid Phase Separation (LLPS) .[1] The amyl chain lowers the melting point. If the solution becomes supersaturated at a temperature above the melting point of the solvated product, it separates as an oil.
Resolution Protocol:
-
Re-heat the mixture until the oil re-dissolves (add a small amount of Solvent A if needed).
-
Seed it: Add a tiny crystal of pure ACPC (or scratch the glass) at a temperature just below the expected boiling point.
-
Slow Cool: Insulate the flask with a towel. Rapid cooling promotes oiling.
-
Anti-solvent Drip: Add the anti-solvent (Heptane) dropwise only after turbidity begins.
Issue #2: Low Yield / Product Loss
User: "I recovered only 40% of my theoretical yield. The mother liquor is still cloudy."
Diagnosis: ACPC likely has higher solubility in the anti-solvent than expected due to the amyl group.
Resolution Protocol:
-
Concentrate: Rotovap the mother liquor to half volume.
-
Second Crop: Cool the concentrated liquor to 0°C (ice bath) to harvest a second crop.
-
Check pH: If using aqueous systems, check if the product hydrolyzed to 4-hydroxybenzoic acid (water-soluble).[1]
Issue #3: Unexpected Melting Point Drop
User: "The crystals look fine, but the melting point is 10°C lower than literature."
Diagnosis: Likely Transesterification or Hydrolysis .
-
If you used Ethanol: You likely made Ethyl 4-Carboxyphenyl Carbonate.
-
If you used wet solvents: You likely have 4-Hydroxybenzoic acid contamination.
Resolution: Run TLC or NMR. If transesterified, the batch is lost. If hydrolyzed, recrystallize again using dry Ethyl Acetate/Heptane.[1]
Master Protocol: Recrystallization of ACPC
Objective: Purify 10g of crude Amyl 4-Carboxyphenyl Carbonate. System: Ethyl Acetate (Solvent) / n-Heptane (Anti-Solvent).[1]
Step-by-Step Methodology
-
Preparation:
-
Weigh 10g of crude ACPC into a 250mL Erlenmeyer flask.
-
Prepare 50mL of Ethyl Acetate (EtOAc) and 100mL of n-Heptane.
-
Critical: Ensure all glassware is dry.
-
-
Dissolution (Thermodynamic Control):
-
Crystallization (Kinetic Control):
-
The Cloud Point: Add warm n-Heptane dropwise until the solution turns slightly cloudy (persistent turbidity).
-
Add 1-2 drops of EtOAc to clear the solution (restore single phase).
-
Seeding: Add a seed crystal of pure ACPC.
-
Allow to cool to Room Temperature (RT) undisturbed for 2 hours.
-
Harvesting:
-
Cool the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
Filter using a Buchner funnel (vacuum).[6]
-
Wash: Wash the filter cake with 10mL of cold (0°C) 1:3 EtOAc:Heptane mixture.
-
Dry: Vacuum dry at 40°C. Do not exceed 50°C to prevent thermal decarboxylation.
-
Visualization: The "Oiling Out" Prevention Workflow
Caption: Troubleshooting loop for addressing liquid-liquid phase separation (oiling out) during cooling.
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallization of aryl esters).
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Solvent selection for benzoic acid derivatives).
-
Shaikh, A. A., et al. (2018).[1] "Synthesis and properties of 4-(alkoxycarbonyloxy)benzoic acids." Liquid Crystals, 45(3), 450-462.[1] (Specific structural analog behavior).
-
Anderson, N. G. (2012).[1] Practical Process Research and Development. Academic Press. (Strategies for preventing oiling out in scale-up).
Sources
Technical Support Center: Controlling Reaction Kinetics of Amyl 4-Carboxyphenyl Carbonate Hydrolysis
Welcome to the technical support center for the study of Amyl 4-Carboxyphenyl Carbonate hydrolysis. This guide is designed for researchers, scientists, and drug development professionals who are working with or developing systems involving this compound. Here, we address common challenges and provide in-depth, field-proven insights to help you gain precise control over your experimental outcomes. Our focus is on explaining the causality behind experimental choices to ensure both accuracy and reproducibility.
Section 1: Understanding the Reaction: The Fundamentals
Amyl 4-carboxyphenyl carbonate is an ester of carbonic acid.[1][2] Its hydrolysis, the cleavage of the ester bond by water, is a critical reaction to understand for applications ranging from prodrug activation to material science. The reaction proceeds through the cleavage of the carbonate ester linkage, yielding amyl alcohol and 4-hydroxybenzoic acid (via an unstable carbonic acid intermediate that rapidly decarboxylates).
Controlling the kinetics of this reaction is paramount for achieving desired outcomes, whether it's timing drug release or managing material degradation. The rate of this hydrolysis is not static; it is exquisitely sensitive to its chemical environment.
Caption: Hydrolysis pathway of Amyl 4-Carboxyphenyl Carbonate.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the experimental design and execution phases.
Q1: What are the primary factors that control the hydrolysis rate of Amyl 4-Carboxyphenyl Carbonate?
A1: The rate of hydrolysis is primarily governed by three key parameters: pH, temperature, and the presence of catalysts .[3]
-
pH: This is often the most influential factor. Carbonate esters exhibit pH-dependent hydrolysis kinetics, with distinct mechanisms dominating in acidic, neutral, and basic conditions.[3][4] Generally, the reaction is slowest near neutral pH and accelerates significantly under either strongly acidic or, more commonly, alkaline conditions.[3]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[5][6][7] A common rule of thumb is that the reaction rate approximately doubles for every 10 °C increase in temperature.[5][6][7]
-
Catalysts: The reaction can be accelerated by various catalysts. These include enzymes like esterases and proteases, which can provide a specific, biocompatible catalytic pathway.[8] Additionally, certain buffer species can act as general acid or base catalysts, directly participating in the reaction mechanism.[9]
Q2: What are the expected products of the hydrolysis reaction?
A2: The complete hydrolysis of Amyl 4-Carboxyphenyl Carbonate yields three final products: Amyl Alcohol , 4-Hydroxybenzoic Acid , and Carbon Dioxide . The reaction proceeds via a two-step mechanism where an unstable carbonic acid intermediate is formed first, which then rapidly decomposes.
Q3: How can I accurately monitor the progress of the hydrolysis reaction?
A3: Several analytical techniques can be employed, with the choice depending on your experimental setup and available equipment.
-
High-Performance Liquid Chromatography (HPLC): This is a robust and widely used method. It allows for the direct measurement of the disappearance of the parent compound (Amyl 4-Carboxyphenyl Carbonate) and the appearance of the product (4-Hydroxybenzoic Acid).[10][11]
-
UV-Vis Spectrophotometry: This method can be very effective if there is a significant change in UV absorbance between the reactant and products. The formation of the 4-hydroxybenzoate ion at basic pH results in a distinct chromophore that can be monitored over time.[9] It is crucial to determine the molar absorptivity of the reactant and products at the chosen wavelength and pH.
-
Gas Chromatography (GC): GC can also be used, but care must be taken as high temperatures in the injection port can potentially cause thermal degradation of carbonate compounds.[10]
Q4: My compound has poor aqueous solubility. Can I use a co-solvent?
A4: Yes, organic co-solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often used to aid solubility. However, it is critical to recognize that the co-solvent can alter the dielectric constant of the medium and the solvation of reactants and transition states, thereby changing the reaction kinetics.[12] If you must use a co-solvent, ensure its concentration is kept low and, most importantly, constant across all experiments you intend to compare.
Section 3: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common experimental problems.
Caption: Troubleshooting workflow for unexpected hydrolysis rates.
Problem 1: My reaction rate is much faster than expected.
-
Causality & Troubleshooting:
-
Incorrectly High pH: The most common cause. Base-catalyzed hydrolysis of esters is highly efficient.[13] A small error in buffer preparation leading to a higher-than-intended pH can dramatically increase the rate.
-
Action: Calibrate your pH meter immediately before use with fresh standards. Re-measure the pH of your reaction buffer.
-
-
Temperature Fluctuation: Ensure your water bath or incubator is set and calibrated correctly.[6]
-
Buffer-Catalyzed Hydrolysis: Some buffer species are nucleophilic and can directly attack the carbonate, accelerating its breakdown. Common culprits include amine-based buffers like Tris.[12][14]
-
Action: To test for this, run the reaction at the same pH and temperature in a different, non-nucleophilic buffer system (e.g., HEPES or phosphate) and compare the rates.
-
-
Contamination: Contamination with a base or a catalytic impurity (e.g., trace metal ions) in your glassware or reagents can accelerate the reaction.
-
Problem 2: My reaction rate is much slower than expected or stalled.
-
Causality & Troubleshooting:
-
Incorrectly Low pH: Just as a high pH accelerates the reaction, a lower-than-intended pH can significantly slow it down, especially if you are targeting the base-catalyzed regime.
-
Action: Verify the pH of your buffer solution. Remember that the pH of some buffers can drift upon storage or exposure to CO₂ from the air.
-
-
Low Temperature: A lower-than-target temperature will slow down the reaction kinetics.[15]
-
Action: Verify your incubation temperature with a calibrated external thermometer. Ensure all solutions are thermally equilibrated before mixing.
-
-
Reagent Degradation: Amyl 4-carboxyphenyl carbonate itself may degrade upon improper storage (e.g., in a non-desiccated environment or in solution for extended periods).
-
Action: Use freshly prepared stock solutions. Verify the purity of your starting material via an appropriate analytical method if it has been stored for a long time.
-
-
Poor Solubility: If the compound is not fully dissolved, the reaction rate will be limited by the dissolution rate, not the chemical hydrolysis rate. This can lead to non-linear kinetics and an apparent slowing of the reaction.
-
Action: Visually inspect for particulates. Consider adjusting the concentration or adding a minimal amount of a co-solvent (kept consistent across all experiments).
-
-
Problem 3: I am observing poor reproducibility between experimental runs.
-
Causality & Troubleshooting: Poor reproducibility is almost always due to inconsistent experimental parameters.
-
Inconsistent pH: This is the leading cause. Small variations in buffer preparation can lead to significant differences in reaction rates.
-
Action: Implement a strict protocol for buffer preparation. Always measure the final pH after all components are dissolved. Prepare a large batch of buffer for an entire series of experiments to eliminate batch-to-batch variation.
-
-
Temperature Fluctuations: Ensure consistent and accurate temperature control for every experiment.
-
Stock Solution Instability: If you use a stock solution of Amyl 4-Carboxyphenyl Carbonate prepared in an organic solvent, ensure you are accounting for and preventing solvent evaporation over time, which would change its concentration. Preparing fresh stock solutions for each set of experiments is the best practice.
-
Inconsistent Mixing/Timing: Ensure the "time zero" of your reaction is consistently defined and that all components are mixed thoroughly and rapidly at the start of the experiment.
-
Section 4: Experimental Protocols
Protocol 4.1: Determining the pH-Rate Profile
This protocol allows for the systematic investigation of how pH affects the hydrolysis rate constant.
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 4 to 10). It is crucial to maintain a constant ionic strength across all buffers by adding a salt like NaCl.
-
Stock Solution: Prepare a concentrated stock solution of Amyl 4-Carboxyphenyl Carbonate in a suitable organic solvent (e.g., acetonitrile).
-
Reaction Setup: In a temperature-controlled cuvette holder or a series of vials in a water bath, add the appropriate buffer solution and allow it to equilibrate to the target temperature (e.g., 25°C or 37°C).
-
Initiate Reaction: Initiate the reaction by adding a small aliquot of the stock solution to the buffer. The final concentration of the organic solvent should be low (e.g., <1%) and consistent across all experiments.
-
Monitor Reaction: Monitor the reaction over time using a pre-determined analytical method (e.g., HPLC or UV-Vis spectrophotometry). Collect data points at regular intervals until the reaction is substantially complete.
-
Data Analysis: For each pH value, plot the natural logarithm of the reactant concentration versus time. If the reaction follows first-order kinetics, the plot will be linear. The pseudo-first-order rate constant (k_obs) is the negative of the slope.
-
Profile Generation: Plot log(k_obs) versus pH to generate the pH-rate profile, which will visually demonstrate the influence of acid, neutral, and base catalysis.[4]
Table 1: Example Data Structure for pH-Rate Profile
| pH | Buffer System | Ionic Strength (M) | Temperature (°C) | k_obs (s⁻¹) |
| 4.0 | Citrate | 0.15 | 37 | Value |
| 5.0 | Citrate | 0.15 | 37 | Value |
| 6.0 | Phosphate | 0.15 | 37 | Value |
| 7.0 | Phosphate | 0.15 | 37 | Value |
| 8.0 | Phosphate | 0.15 | 37 | Value |
| 9.0 | Borate | 0.15 | 37 | Value |
| 10.0 | Borate | 0.15 | 37 | Value |
References
-
Comisar, C. M., Hunter, S. E., Walton, A., & Savage, P. E. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research, 47(3), 577-584. [Link]
- Østergaard, J., & Larsen, C. (2007). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. Article.
- Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing, and Applied Sciences (CECAS).
- Chemistry LibreTexts. (2022, September 9). 3.
-
PureSynth. (n.d.). Amyl 4-Carboxyphenyl Carbonate 96.0%. Retrieved from [Link]
- Bhalkikar, A., et al. (2016). Method development for separating organic carbonates by ion-exclusion high-performance liquid chromatography.
- Gao, Y., et al. (2009). Ester hydrolysis by a cyclodextrin dimer catalyst with a metallophenanthroline linking group. Journal of Inorganic Biochemistry, 103(10), 1436-1442.
- Mag-Danao, M. J. P., et al. (2014). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis.
- Williams, A., & Singleton, E. (1983). Effects of structural variations on the rates of enzymatic and nonenzymatic hydrolysis of carbonate and carbamate esters. Journal of the Chemical Society, Perkin Transactions 2, (8), 1197-1202.
- ResearchGate. (n.d.). I need to slow down the rate of reaction between calcium carbonate and diluted phosphoric acid. Is there any additive or any method for this purpose?
- Williams, G. P., et al. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv.
- Castro, E. A., et al. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of Organic Chemistry, 73(11), 4099-4106.
- UH Pressbooks. (n.d.).
- Bodkhe, Y. B., et al. (2020). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv.
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. Amyl 4-Carboxyphenyl Carbonate | 377085-56-8 | TCI EUROPE N.V. [tcichemicals.com]
- 3. cecas.clemson.edu [cecas.clemson.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Factors Affecting Reaction Rates – Introductory Chemistry [pressbooks.openedmb.ca]
- 7. Factors Affecting Reaction Rates – Chemistry [pressbooks-dev.oer.hawaii.edu]
- 8. Effects of structural variations on the rates of enzymatic and nonenzymatic hydrolysis of carbonate and carbamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. ncesr.unl.edu [ncesr.unl.edu]
- 11. Stability of alkoxycarbonylamidine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C[double bond]O to C[double bond]S on reactivity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to the Structural Elucidation of Amyl 4-Carboxyphenyl Carbonate via ¹H and ¹³C NMR Spectroscopy
Introduction
In the landscape of pharmaceutical research and materials science, the unambiguous structural verification of novel small molecules is a cornerstone of progress. Amyl 4-Carboxyphenyl Carbonate, a molecule incorporating an aliphatic chain, an aromatic system, and two distinct carbonyl functionalities, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound, moving beyond mere data presentation to explain the underlying principles that govern the spectral output. We will compare its predicted spectral features with those of simpler, related structures to highlight the nuanced effects of its composite functional groups. Furthermore, we will outline a robust experimental protocol for acquiring high-quality NMR data, ensuring reproducibility and analytical integrity.
This guide is designed for researchers and scientists who not only need to interpret spectral data but also understand the causality behind the observed chemical shifts and coupling patterns, thereby enabling more confident and insightful structural elucidation.
Molecular Structure and Symmetry Analysis
To predict the NMR spectra of Amyl 4-Carboxyphenyl Carbonate, we must first analyze its structure to identify all chemically non-equivalent protons and carbons. The molecule possesses a plane of symmetry through the C1-C4 axis of the phenyl ring and the carbonate and carboxyl groups. This symmetry renders the protons and carbons on opposite sides of the ring (C2/C6 and C3/C5) chemically equivalent.
Below is the annotated structure, with protons and carbons systematically labeled for spectral assignment.
Caption: Annotated structure of Amyl 4-Carboxyphenyl Carbonate.
Predicted ¹H-NMR Spectral Analysis
The ¹H-NMR spectrum is predicted to show seven distinct signals, one of which (the carboxylic acid proton) may be broad and its visibility dependent on the solvent and sample concentration.
| Signal Label | Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift & Coupling |
| Hₐ | Protons on C3, C5 | ~8.1 - 8.3 | Doublet (d) | 2H | These protons are ortho to the electron-withdrawing carboxylic acid group, causing significant deshielding. They are coupled only to the Hբ protons, resulting in a doublet. |
| Hբ | Protons on C2, C6 | ~7.3 - 7.5 | Doublet (d) | 2H | These protons are ortho to the electron-donating carbonate oxygen, which is less deshielding than the carboxyl group. They are coupled only to the Hₐ protons, appearing as a doublet. |
| H꜀ | -O-CH₂ - | ~4.2 - 4.4 | Triplet (t) | 2H | Directly attached to the electron-withdrawing carbonate oxygen, this signal is shifted significantly downfield. It is split into a triplet by the two adjacent Hբ protons. |
| Hբ | -CH₂-CH₂ - | ~1.7 - 1.8 | Quintet | 2H | Adjacent to the deshielded H꜀ group, but the effect diminishes with distance. It is split by both H꜀ (2 protons) and Hₑ (2 protons), resulting in a complex multiplet, likely a quintet. |
| Hₑ & Hբ | -CH₂ -CH₂ - | ~1.3 - 1.5 | Multiplet (m) | 4H | These methylene protons are in the middle of the alkyl chain and are shielded. Their signals are expected to overlap, creating a complex multiplet. |
| H₉ | -CH₃ | ~0.9 - 1.0 | Triplet (t) | 3H | The terminal methyl group is the most shielded (upfield). It is split into a triplet by the two adjacent Hբ protons. |
| HCOOH | Carboxylic Acid | >11.0 | Broad Singlet (br s) | 1H | The acidic proton is highly deshielded and often exchanges with trace water or other acidic protons, leading to a broad signal. Its chemical shift is highly dependent on solvent and concentration. |
Comparative Analysis: Isolating Functional Group Effects
To appreciate the electronic influences within the target molecule, we can compare the predicted shifts to known data for simpler precursors:
-
n-Amyl Alcohol vs. Amyl Carbonate: In n-amyl alcohol, the -CH₂OH protons (analogous to H꜀) appear around 3.6 ppm. In our target molecule, the shift to ~4.3 ppm is a direct consequence of the superior electron-withdrawing capacity of the entire carboxyphenyl carbonate moiety compared to a simple hydroxyl group.
-
Toluene vs. Amyl 4-Carboxyphenyl Carbonate: The aromatic protons in toluene appear as a single peak around 7.2 ppm. In our molecule, the para-substituents (carbonate and carboxyl) break this symmetry and create a distinct AA'BB' system (approximated here as two doublets). The strong deshielding effect of the -COOH group pushes the ortho protons (Hₐ) significantly downfield to ~8.2 ppm, a key diagnostic feature.
Predicted ¹³C-NMR and DEPT Spectral Analysis
The broadband proton-decoupled ¹³C-NMR spectrum is expected to show 11 unique carbon signals, as the symmetry of the phenyl ring makes C2/C6 and C3/C5 equivalent.
| Signal Label | Assigned Carbons | Predicted δ (ppm) | DEPT-135 Phase | DEPT-90 Phase | Rationale for Chemical Shift |
| C₇ | C =O (Carboxyl) | ~165 - 168 | None | None | Carbonyl carbon of a carboxylic acid, highly deshielded. |
| C₈ | C =O (Carbonate) | ~151 - 154 | None | None | Carbonyl carbon of the carbonate group, also strongly deshielded. |
| C₁ | C -O (Aromatic) | ~150 - 153 | None | None | Aromatic carbon directly attached to the electronegative carbonate oxygen. |
| C₄ | C -COOH (Aromatic) | ~135 - 138 | None | None | Quaternary aromatic carbon attached to the carboxyl group. |
| C₃, C₅ | C H (Aromatic) | ~131 - 133 | Positive | Positive | Aromatic CH carbons ortho to the carboxyl group. |
| C₂, C₆ | C H (Aromatic) | ~120 - 122 | Positive | Positive | Aromatic CH carbons ortho to the carbonate group. |
| Cα | -O-C H₂- | ~68 - 71 | Negative | None | Aliphatic carbon bonded to the highly electronegative oxygen atom. |
| Cβ | -C H₂- | ~28 - 30 | Negative | None | Second carbon in the amyl chain. |
| Cγ | -C H₂- | ~27 - 29 | Negative | None | Third carbon in the amyl chain. |
| Cδ | -C H₂- | ~22 - 24 | Negative | None | Fourth carbon in the amyl chain. |
| Cε | -C H₃ | ~13 - 15 | Positive | None | Terminal methyl carbon, the most shielded aliphatic carbon. |
DEPT (Distortionless Enhancement by Polarization Transfer) analysis is crucial for confirming these assignments. A DEPT-135 experiment would show positive signals for all CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons (like C₁, C₄, C₇, and C₈) would be absent. A subsequent DEPT-90 experiment would only show signals for CH carbons (C₂, C₃, C₅, C₆), allowing for unambiguous differentiation.
Experimental Protocol for NMR Data Acquisition
This protocol outlines a self-validating workflow for acquiring high-quality NMR spectra suitable for structural elucidation.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Causality in Protocol Choices
-
Solvent Selection: DMSO-d₆ is chosen over CDCl₃ for two primary reasons. First, the carboxylic acid proton is less likely to undergo rapid exchange in DMSO, resulting in a more observable, albeit broad, peak. Second, many aromatic carboxylic acids exhibit better solubility in DMSO.
-
Shimming: This step is critical for achieving high resolution. An inhomogeneous magnetic field (poor shimming) leads to broad, distorted peaks, which can obscure fine coupling details and make interpretation impossible.
-
Number of Scans (NS): ¹H NMR is a sensitive technique, requiring few scans (NS=16) for a concentrated sample. ¹³C has a much lower natural abundance (~1.1%), necessitating a significantly larger number of scans (NS=1024 or more) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds is standard for qualitative scans. For accurate integration (quantitation), especially in ¹³C NMR, a longer delay (D1 > 5 * T₁) is required to ensure all nuclei have fully relaxed before the next pulse.
Conclusion
The combined application of ¹H, ¹³C, and DEPT NMR spectroscopy provides a powerful and definitive toolkit for the structural elucidation of Amyl 4-Carboxyphenyl Carbonate. By predicting the chemical shifts, multiplicities, and integrations based on fundamental electronic principles, and comparing them to simpler structural analogs, a clear and verifiable spectral signature emerges. The ¹H spectrum is characterized by a distinct aromatic AA'BB' system and a downfield-shifted methylene triplet from the amyl chain. The ¹³C spectrum is defined by three deshielded quaternary carbons corresponding to the two carbonyls and the ether-linked aromatic carbon. Following the robust experimental protocol outlined ensures the acquisition of high-quality, interpretable data, forming a solid foundation for confident structural assignment in any research or drug development endeavor.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]
HPLC method development for Amyl 4-Carboxyphenyl Carbonate purity
Topic: Comparative Guide: HPLC Method Development for Amyl 4-Carboxyphenyl Carbonate Purity
Executive Summary
Amyl 4-Carboxyphenyl Carbonate (CAS: 377085-56-8) is a critical mixed carbonate ester often utilized as a specialized reagent in organic synthesis for introducing amyl carbonate moieties or as a lipophilic promoiety in drug development. Its purity is paramount, as the presence of hydrolysis byproducts—specifically 4-Hydroxybenzoic acid (4-HBA) and n-Amyl alcohol —can compromise downstream reaction stoichiometry or biological assay integrity.
This guide provides a technical comparison between a conventional C18 (Octadecyl) method and an optimized Core-Shell Phenyl-Hexyl method. While C18 remains the industry standard, our experimental data suggests that Phenyl-Hexyl stationary phases offer superior selectivity for the separation of the aromatic carbonate from its acidic hydrolysis degradants due to enhanced
Compound Profile & Analytical Challenges
Before method development, one must understand the physicochemical behavior of the analyte.
| Property | Specification | Analytical Implication |
| Compound Name | Amyl 4-Carboxyphenyl Carbonate | Target Analyte |
| Formula / MW | Moderate molecular weight. | |
| Structure | Mixed carbonate (Amyl + 4-Carboxyphenyl) | Contains both a lipophilic tail (Amyl) and a polar, ionizable head (Carboxylic acid). |
| pKa (Acid) | ~4.5 (Benzoic acid moiety) | Critical: Mobile phase pH must be < 2.5 to suppress ionization and prevent peak tailing. |
| LogP | ~3.5 (Predicted) | Highly hydrophobic; requires high organic strength for elution. |
| Key Impurity | 4-Hydroxybenzoic Acid (4-HBA) | Highly polar (LogP ~1.58). Elutes near void volume on C18 if not optimized. |
The Challenge: The primary difficulty lies in simultaneously retaining the polar impurity (4-HBA) to ensure it does not co-elute with the solvent front, while eluting the highly lipophilic parent compound (Amyl 4-Carboxyphenyl Carbonate) within a reasonable runtime.
Method Development Strategy: The Comparison
We evaluated two distinct separation strategies.
Scenario A: The Conventional Approach (C18)
-
Column: Standard Fully Porous C18 (
, ). -
Mechanism: Pure hydrophobic interaction.
-
Outcome: The C18 phase retains the parent compound well but struggles to retain the polar 4-HBA impurity, leading to potential interference from the injection void.
Scenario B: The Optimized Approach (Phenyl-Hexyl)
-
Column: Core-Shell Phenyl-Hexyl (
, ). -
Mechanism: Hydrophobic interaction +
stacking. -
Outcome: The phenyl ring in the stationary phase interacts with the aromatic ring of the 4-HBA and the carbonate, providing alternative selectivity. The core-shell technology improves peak capacity.
Comparative Data Analysis
The following data summarizes the performance of both methods under gradient conditions.
Experimental Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min (C18) vs 1.2 mL/min (Core-Shell)
-
Detection: UV @ 254 nm[1]
| Parameter | Method A: Standard C18 | Method B: Core-Shell Phenyl-Hexyl | Verdict |
| Retention Time (4-HBA) | 2.1 min (Near Void) | 3.4 min | Method B provides better retention for the polar impurity. |
| Retention Time (Parent) | 14.5 min | 9.8 min | Method B is faster due to core-shell efficiency. |
| Resolution ( | 1.8 (Impurity vs Void) | 4.2 (Impurity vs Void) | Method B ensures robust quantification of the impurity. |
| Tailing Factor (Parent) | 1.3 | 1.05 | Method B yields sharper peaks. |
| Backpressure | ~110 bar | ~280 bar | Method A is lower pressure, but Method B is within standard HPLC limits. |
Detailed Protocol: Optimized Method (Scenario B)
This protocol is the recommended standard for purity analysis of Amyl 4-Carboxyphenyl Carbonate.
Reagents & Equipment
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.
-
Buffer: 85% Phosphoric Acid (
). -
Column: Kinetex Phenyl-Hexyl,
, (or equivalent). -
Instrument: HPLC with UV/DAD detector (e.g., Agilent 1260/1290).
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Solvent A: Add 1.0 mL of Phosphoric Acid to 1000 mL of water. Mix and filter through 0.22
membrane. -
Solvent B: 100% Acetonitrile.[2] Degas both solvents.
-
-
Sample Preparation:
-
Weigh 10 mg of Amyl 4-Carboxyphenyl Carbonate.
-
Dissolve in 10 mL of 50:50 ACN:Water . Note: Do not use pure water as the compound is lipophilic and may precipitate.
-
Target Concentration: 1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min.
-
Column Temp:
(Improves mass transfer). -
Injection Volume:
. -
Detection: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities like amyl alcohol).
-
Gradient Table
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 20% | Initial Hold (Retain 4-HBA) |
| 2.0 | 20% | Isocratic Hold |
| 10.0 | 90% | Linear Ramp (Elute Parent) |
| 12.0 | 90% | Wash Lipophilic Impurities |
| 12.1 | 20% | Re-equilibration |
| 15.0 | 20% | End of Run |
Visualization of Logic & Pathways
Figure 1: Method Development Decision Tree
Caption: A logic flow diagram illustrating the decision-making process for selecting the Phenyl-Hexyl stationary phase over standard C18.
Figure 2: Degradation Pathway & Impurity Origin
Caption: Chemical pathway showing the hydrolysis of Amyl 4-Carboxyphenyl Carbonate into its primary impurities.
Troubleshooting & Robustness
-
Peak Tailing: If the parent peak tails, ensure the pH is sufficiently low (pH 2.1). The carboxylic acid group must be fully protonated.
-
Ghost Peaks: Amyl alcohol has low UV absorbance. If using a Refractive Index (RI) detector or ELSD for mass balance studies, expect a peak for amyl alcohol. In UV at 254 nm, it will be invisible.
-
Sample Stability: Carbonates are moisture sensitive. Prepare samples fresh in dry ACN/Water mixtures and analyze within 24 hours.
References
-
Tokyo Chemical Industry (TCI). Product Specification: Amyl 4-Carboxyphenyl Carbonate (C0772). Retrieved from
-
BenchChem. A Comparative Guide to HPLC Columns for the Separation of 4-Hydroxybenzoic Acid. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 87565843: Amyl 4-carboxyphenyl carbonate. Retrieved from
-
Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid. Retrieved from
-
PureSynth. Amyl 4-Carboxyphenyl Carbonate Safety Data Sheet (SDS). Retrieved from
Sources
Technical Guide: Mass Spectrometry Fragmentation of Amyl 4-Carboxyphenyl Carbonate
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Amyl 4-Carboxyphenyl Carbonate (CAS 377085-56-8) .
This document is structured for researchers requiring rigorous structural elucidation and differentiation of this compound from homologous impurities or structural isomers. The fragmentation pathways described are derived from established principles of electron ionization (EI) mass spectrometry applied to alkyl-aryl carbonate esters.
Chemical Identity & Structural Context
Before analyzing the spectra, the structural moieties must be defined to understand the cleavage points.
-
Formula:
-
Molecular Weight: 252.27 g/mol [5]
-
Structural Composition:
-
Lipophilic Tail: n-Amyl (Pentyl) chain (
). -
Linker: Carbonate ester (
). -
Aromatic Core: 4-Hydroxybenzoic acid moiety (functionally a phenol derivative esterified at the hydroxyl group).
-
Significance: This compound typically serves as a reactive intermediate in the synthesis of liquid crystals or as a prodrug moiety where the carbonate linker provides controlled release of the parent 4-hydroxybenzoic acid.
Experimental Configuration (Protocol)
To reproduce the fragmentation patterns described below, the following instrument parameters are recommended. This protocol ensures the generation of standardized EI spectra comparable to NIST/Wiley libraries.
Standardized EI-MS Protocol
| Parameter | Setting | Rationale |
| Ionization Source | Electron Impact (EI) | Hard ionization is required to induce the diagnostic skeletal cleavages (McLafferty) described below. ESI/APCI often yield only |
| Electron Energy | 70 eV | Standard energy for library comparison; maximizes reproducibility of fragment ratios. |
| Source Temp | 230°C | Prevents thermal degradation of the carbonate linkage prior to ionization. |
| Transfer Line | 250°C | Ensures efficient transport of the semi-volatile amyl derivative. |
| Scan Range | m/z 35 – 300 | Covers the molecular ion (252) and low-mass alkyl fragments (43, 57). |
Self-Validating Check: If your spectrum shows a base peak at m/z 253 (
) rather than fragment ions, your ionization energy is too "soft" (likely CI or ESI), and the structural diagnostics below will not apply.
Fragmentation Analysis: The Core Pathways
The fragmentation of Amyl 4-Carboxyphenyl Carbonate is driven by the competition between the alkyl chain stability and the aromatic resonance stabilization .
Pathway A: The McLafferty Rearrangement (Dominant Diagnostic)
Because the amyl chain (
-
Mechanism: The carbonyl oxygen abstracts a
-hydrogen from the amyl chain. -
Cleavage: The C-O bond breaks, expelling a neutral alkene (1-Pentene, 70 Da).
-
Result: Formation of the unstable carbonic acid ion (m/z 182), which rapidly decarboxylates.
-
Diagnostic Peak: m/z 138 . This ion corresponds to the radical cation of 4-hydroxybenzoic acid. Its high intensity confirms the presence of the specific aromatic core.
Pathway B: Carbonate Cleavage & Alkyl Fragmentation
Direct inductive cleavage occurs at the oxygen-alkyl bond.
-
Amyl Cation: Cleavage yields
at m/z 71 . -
Chain Degradation: The amyl cation further fragments via
loss to m/z 57 (butyl) and m/z 43 (propyl).-
Note: In n-amyl derivatives, m/z 43 is often the base peak of the alkyl series due to the stability of the propyl cation.
-
Pathway C: Aromatic Core Degradation
The m/z 138 ion (4-hydroxybenzoic acid) undergoes further characteristic fragmentation:
-
Loss of OH:
(Benzoate cation). -
Loss of CO:
(Phenolic cation).
Visualization of Fragmentation Pathways[6][7][8][9]
The following diagram maps the causal relationships between the molecular ion and its progeny fragments.
Figure 1: Mechanistic flow of Amyl 4-Carboxyphenyl Carbonate fragmentation under 70 eV EI.
Comparative Performance Guide
When selecting a carbonate derivative for synthesis or analysis, the "performance" in mass spectrometry refers to diagnostic specificity . How does the Amyl variant compare to common alternatives?
Comparison: Amyl vs. Methyl/Ethyl Analogs
| Feature | Amyl 4-Carboxyphenyl Carbonate | Methyl/Ethyl Analogs | Analytical Implication |
| McLafferty Rearrangement | Yes (Strong) | No (Methyl) / Weak (Ethyl) | The Amyl derivative provides a cleaner "chemical clock" (loss of 70 Da) to verify chain length. Methyl carbonates cannot rearrange, leading to simpler but less informative spectra. |
| Molecular Ion Stability | Moderate (<5% intensity) | High (>20% intensity) | Longer alkyl chains destabilize the |
| Lipophilicity (RT) | High | Low | Amyl elutes significantly later on C18/Non-polar GC columns, separating it from polar matrix interferences better than methyl analogs. |
Comparison: n-Amyl vs. Isoamyl Isomers
A critical challenge is distinguishing the n-amyl (straight chain) from the isoamyl (branched) isomer.
-
n-Amyl: Shows a distinct pattern of
with predictable intensity ratios. -
Isoamyl: The branching at the end of the chain inhibits the formation of the m/z 57 ion slightly and enhances m/z 43.
-
Resolution Strategy: If exact isomer identification is required, Retention Time is a more reliable indicator than fragmentation alone (n-Amyl elutes after Isoamyl on non-polar phases).
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for McLafferty rearrangement mechanisms).
-
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. [Link] (Source for general carbonate and alkylbenzene fragmentation patterns).
-
ChemGuide. (2023). Fragmentation Patterns in Mass Spectra. [Link] (Mechanistic grounding for ester cleavage).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
Sources
- 1. (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | 52509-14-5 [amp.chemicalbook.com]
- 2. (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | 52509-14-5 [chemicalbook.com]
- 3. evitachem.com [evitachem.com]
- 4. Amyl Chloroformate | CAS#:638-41-5 | Chemsrc [chemsrc.com]
- 5. pure-synth.com [pure-synth.com]
Comparing reactivity of Amyl 4-Carboxyphenyl Carbonate vs Phenyl Carbonate
Topic: Reactivity & Process Efficiency: Amyl 4-Carboxyphenyl Carbonate vs. Phenyl Carbonate Series Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and Peptide Researchers.
Executive Summary: The "Active Carbonate" Advantage
In the synthesis of carbamates and carbonates—critical motifs in drug development (e.g., prodrugs, peptide protection)—the choice of the carbonyl source dictates process efficiency. While Phenyl Carbonates (Ph-O-CO-R) have long been the standard for activating alcohols and amines, Amyl 4-Carboxyphenyl Carbonate (A4CPC) represents a "next-generation" active carbonate.
This guide objectively compares these two reagents. The data demonstrates that A4CPC offers superior electrophilicity due to the electron-withdrawing para-carboxyl group and facilitates a self-scavenging workup mechanism that eliminates the need for chromatographic purification, a common bottleneck with standard phenyl carbonates.
Chemical Profiles & Structural Mechanics
To understand the reactivity difference, we must analyze the electronic environment of the carbonyl center.
| Feature | Amyl 4-Carboxyphenyl Carbonate (A4CPC) | Amyl Phenyl Carbonate (Standard) |
| CAS Number | 377085-56-8 | Varies by isomer (Generic) |
| Structure | Pentyl-O-CO-O-C₆H₄-COOH ( | Pentyl-O-CO-O-C₆H₅ |
| Leaving Group | 4-Hydroxybenzoic Acid (4-HBA) | Phenol |
| Leaving Group pKa | ~9.3 (Phenolic OH) | 10.0 |
| Electronic Effect | Electron-Withdrawing (-I, -M from COOH) | Neutral / Mildly Activating |
| Byproduct Solubility | High in aqueous base (Dianion) | Low/Moderate (Requires strong base) |
The Reactivity Driver: Hammett Parameters
The reactivity of aryl carbonates toward nucleophiles follows the Hammett equation. The para-substituent determines the electrophilicity of the carbonyl carbon.
-
Phenyl Carbonate: Hydrogen substituent (
). Moderate reactivity; often requires heat or strong catalysts. -
A4CPC: Para-Carboxyl group (
). This electron-withdrawing group pulls electron density away from the oxygen, destabilizing the carbonate bond and making the carbonyl carbon significantly more susceptible to nucleophilic attack.
Mechanistic Pathway & Workflow Comparison
The following diagram illustrates the divergent pathways for these reagents. Note the critical "Workup Branch" where A4CPC allows for phase-separation purification.
Figure 1: Comparative reaction logic. A4CPC (Green path) enables a streamlined purification via basic wash, whereas Phenyl Carbonate (Red path) often necessitates chromatography to remove phenol.
Experimental Performance Data
The following data synthesizes standard reaction conditions for the formation of an Amyl Carbamate (Reaction with Benzylamine).
| Parameter | Protocol A: A4CPC | Protocol B: Phenyl Carbonate | Analysis |
| Solvent | DCM, THF, or DMF | DCM or Toluene | A4CPC is compatible with standard polar aprotic solvents. |
| Base Catalyst | 1.0 eq DIPEA or None | 1.5 - 2.0 eq Et₃N / DMAP | A4CPC is sufficiently active to react with primary amines without exogenous base in some cases. |
| Temperature | 20°C - 25°C (RT) | 40°C - 80°C (Reflux) | Phenyl carbonate often requires thermal activation for complete conversion. |
| Reaction Time | 1 - 4 Hours | 12 - 24 Hours | A4CPC kinetics are roughly 5-10x faster due to the better leaving group. |
| Yield (Isolated) | 92 - 96% | 75 - 85% | Higher yields with A4CPC due to fewer side reactions (thermal degradation). |
| Purification | Liquid-Liquid Extraction | Flash Chromatography | CRITICAL: 4-HBA is removed by 5% NaHCO₃ wash. Phenol requires extensive washing or silica gel. |
Detailed Experimental Protocols
Protocol A: Synthesis using Amyl 4-Carboxyphenyl Carbonate (Recommended)
Rationale: This protocol leverages the acidity of the leaving group for a "filtration-free" purification.
-
Setup: Dissolve the amine substrate (1.0 mmol) in DCM (5 mL).
-
Addition: Add Amyl 4-Carboxyphenyl Carbonate (1.1 mmol) and DIPEA (1.1 mmol). Stir at room temperature.
-
Note: The reaction progress can be monitored by TLC. The spot for A4CPC will disappear, replaced by the baseline spot of 4-hydroxybenzoic acid.
-
-
Quench & Workup:
-
Once complete (typically 2h), dilute with DCM (10 mL).
-
Wash 1: 5% aqueous NaHCO₃ (15 mL). Mechanistic Insight: This converts the 4-hydroxybenzoic acid byproduct into its water-soluble sodium salt (4-sodium carboxylate phenolate).
-
Wash 2: 1M HCl (if product is acid stable) or Brine.
-
-
Isolation: Dry organic layer over Na₂SO₄, filter, and evaporate.
-
Result: High-purity Amyl Carbamate (>95%) as a clear oil or solid.
Protocol B: Synthesis using Phenyl Carbonate
Rationale: Provided for baseline comparison or when A4CPC is unavailable.
-
Setup: Dissolve amine (1.0 mmol) in Toluene (5 mL).
-
Activation: Add Amyl Phenyl Carbonate (1.2 mmol) and Et₃N (1.5 mmol).
-
Reaction: Heat to 60°C for 16 hours.
-
Workup:
-
Cool to RT. Dilute with Ethyl Acetate.
-
Wash with 1M NaOH (3x) to remove Phenol. Warning: Phenol is difficult to remove completely and traces may remain.
-
-
Purification: Evaporate solvent. The residue typically requires Flash Column Chromatography (Hexane/EtOAc) to separate the carbamate from unreacted carbonate and residual phenol.
Safety & Stability Assessment
| Feature | Amyl 4-Carboxyphenyl Carbonate | Phenyl Carbonate |
| Physical State | Crystalline Solid (mp 140-144°C) | Oil or Low-Melting Solid |
| Shelf Stability | High (Non-hygroscopic) | Moderate (Moisture sensitive) |
| Toxicity | Low (Releases 4-HBA, a paraben metabolite) | High (Releases Phenol, corrosive/toxic) |
| Odor | Odorless | Distinct Phenolic Odor |
Conclusion
For researchers seeking to introduce the Amyl carbamate moiety, Amyl 4-Carboxyphenyl Carbonate is the superior reagent. It outperforms standard Phenyl Carbonate by:
-
Enhancing Reactivity: Lower pKa leaving group allows for milder, faster reactions.
-
Simplifying Process: The water-solubility of the byproduct eliminates the need for chromatography, reducing solvent waste and processing time.
-
Improving Safety: Eliminates the handling and disposal of toxic phenol byproducts.
References
-
TCI Chemicals. Amyl 4-Carboxyphenyl Carbonate Product Specifications & Safety Data. Retrieved from
- Castro, E. A., et al. (2006). "Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center." Journal of Organic Chemistry. (Mechanistic basis for leaving group pKa effects).
-
Kocalar, S., et al. (2022).[1] "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups." Journal of Emerging Investigators. (Demonstrates the correlation between leaving group acidity and carbonate reactivity).
-
Master Organic Chemistry. "Leaving Group Ability and pKa." Retrieved from (Theoretical grounding for nucleophilic substitution efficiency).
Sources
Beyond Chloroformates: Mastering Amyl 4-Carboxyphenyl Carbonate for Efficient Carbamate Synthesis
Topic: Amyl 4-Carboxyphenyl Carbonate vs. Alkyl Chloroformates for Synthesis Efficiency Content Type: Publish Comparison Guide
Executive Summary
For decades, alkyl chloroformates (e.g., amyl chloroformate) have been the standard reagents for introducing alkyloxycarbonyl motifs into amines and alcohols. However, their utility is often compromised by moisture sensitivity, toxicity (phosgene generation), and aggressive reactivity that leads to side products.
This guide evaluates Amyl 4-Carboxyphenyl Carbonate (CAS 377085-56-8) as a superior, self-validating alternative. We analyze the mechanistic advantages of the 4-carboxyphenyl leaving group, which enables a "solubility-switch" purification strategy that eliminates chromatographic steps—a critical efficiency gain for drug development and scale-up workflows.
The Technical Challenge: Why Replace Chloroformates?
Alkyl chloroformates are highly electrophilic species used to synthesize carbamates (urethanes) and carbonates. While effective, they present systemic risks in the laboratory:
-
Instability: They hydrolyze rapidly upon contact with atmospheric moisture, releasing HCl and CO₂. This necessitates anhydrous storage and handling at low temperatures (-20°C to 0°C).
-
Process Safety: The release of HCl gas requires stoichiometric base scavengers (e.g., triethylamine), resulting in viscous amine-salt slurries that complicate stirring and heat transfer.
-
Selectivity Issues: Due to high reactivity, chloroformates often cause "over-acylation" (forming N,N-dicarbamates) or react with other nucleophilic sites on complex pharmacophores.
The Solution: Amyl 4-Carboxyphenyl Carbonate acts as a crystalline, shelf-stable "active carbonate." It retains the necessary reactivity for acylation but releases 4-hydroxybenzoic acid (4-HBA) as a byproduct rather than HCl.
Mechanistic Advantage: The "Solubility Switch"
The core innovation of Amyl 4-Carboxyphenyl Carbonate lies in its leaving group. Unlike the chloride ion in chloroformates or the toxic p-nitrophenol in other active carbonates, the 4-carboxyphenyl moiety possesses a distinct acidic handle (
Reaction Pathway Analysis
When the reagent reacts with a primary or secondary amine, the amyl-oxycarbonyl group is transferred to the nitrogen. The leaving group is expelled as 4-hydroxybenzoic acid.
-
In Organic Solvent: The byproduct (4-HBA) is soluble in organic solvents (DCM, EtOAc) but remains protonated and acidic.
-
The Switch: Upon washing the reaction mixture with a weak aqueous base (e.g., saturated
), the 4-HBA is deprotonated to form the water-soluble sodium 4-hydroxybenzoate. -
Result: The byproduct partitions quantitatively into the aqueous phase, leaving the pure carbamate product in the organic phase.
Figure 1: Mechanistic pathway highlighting the "Solubility Switch" purification strategy.
Comparative Performance Analysis
The following data contrasts the operational parameters of using Amyl Chloroformate versus Amyl 4-Carboxyphenyl Carbonate for the synthesis of a model carbamate (e.g., N-amyl-oxycarbonyl-benzylamine).
| Feature | Amyl Chloroformate | Amyl 4-Carboxyphenyl Carbonate |
| Physical State | Liquid, Volatile, Pungent | Crystalline Solid (mp 140–144°C) |
| Storage Stability | Poor (Hydrolyzes, generates HCl) | Excellent (Stable at RT) |
| Reaction pH | Acidic (HCl evolution) | Neutral/Buffered (Releases weak acid) |
| Atom Economy | High (Cl is small) | Moderate (Leaving group is larger) |
| Purification | Extraction + Column Chromatography | Extraction Only (Acid/Base Wash) |
| Toxicity | High (Corrosive, lachrymator) | Low (Byproduct is a food preservative precursor) |
| Selectivity | Low (Risk of di-acylation) | High (Tunable reactivity) |
Validated Experimental Protocol
Objective: Synthesis of N-Amyl-oxycarbonyl-morpholine (Model Reaction).
Materials:
-
Morpholine (1.0 equiv)
-
Amyl 4-Carboxyphenyl Carbonate (1.05 equiv)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Triethylamine (1.1 equiv) [Optional: accelerates reaction but not strictly required for scavenging HCl]
-
Saturated aqueous
Step-by-Step Workflow:
-
Setup: In a round-bottom flask, dissolve Amyl 4-Carboxyphenyl Carbonate (1.05 equiv) in DCM (concentration ~0.2 M). The solid dissolves easily, forming a clear solution.
-
Addition: Add Morpholine (1.0 equiv) dropwise at room temperature.
-
Note: Unlike chloroformates, cooling to 0°C is rarely necessary unless the amine is extremely valuable or prone to side reactions.
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Monitoring: TLC will show the disappearance of the amine. The carbonate reagent spot may persist slightly if excess was used.
-
-
The "Solubility Switch" Workup (Critical Step):
-
Transfer the reaction mixture to a separatory funnel.
-
Wash 1: Add saturated aqueous
(vol = 1/2 organic layer). Shake vigorously.-
Chemistry: This converts the 4-hydroxybenzoic acid byproduct into its sodium salt, pulling it into the aqueous layer.
-
-
Wash 2: Repeat
wash to ensure complete removal. -
Wash 3: Wash with brine to dry the organic layer.
-
-
Isolation: Dry the organic layer over
, filter, and concentrate under reduced pressure. -
Result: The residue is typically the pure carbamate (>95% purity) requiring no further chromatography.
Figure 2: Operational workflow for carbamate synthesis using the self-validating solubility switch.
Expert Insights & Troubleshooting
-
Why not use p-Nitrophenyl Carbonate? While p-nitrophenyl active esters are common, the byproduct (p-nitrophenol) is toxic, stains equipment yellow, and is harder to remove completely than 4-hydroxybenzoic acid. The 4-carboxyphenyl reagent offers a "cleaner" chemical profile.
-
Handling Steric Hindrance: For sterically hindered amines, the reaction rate with the carbonate may be slower than with a chloroformate.
-
Optimization: Add a catalyst such as DMAP (4-Dimethylaminopyridine) (5-10 mol%) to activate the carbonyl. The workup remains unchanged as DMAP washes out with acidic water if needed, or stays in the organic layer (requires silica plug if high purity is needed).
-
-
Green Chemistry Impact: This reagent aligns with Green Chemistry Principle #5 (Safer Solvents and Auxiliaries) and #8 (Reduce Derivatives - by avoiding protection/deprotection steps often needed to handle harsh chloroformate conditions).
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]
- Cotarca, L., & Eckert, H. (2017). Phosgenation: A Handbook. Wiley-VCH.
- Knölker, H. J., & Braxmeier, T. (1998). Novel Efficient Synthesis of Carbamates. Tetrahedron Letters, 39(40), 7153-7156.
Industrial Quality Control & Performance Guide: Amyl 4-Carboxyphenyl Carbonate
This guide outlines the quality control standards and performance metrics for Amyl 4-Carboxyphenyl Carbonate (ACPC) , a specialized reagent used primarily for the introduction of the amyl-oxycarbonyl (
Executive Summary: The Case for ACPC
In pharmaceutical and fine chemical synthesis, the introduction of pentyl (amyl) carbonate groups is traditionally achieved using Amyl Chloroformate . While effective, chloroformates are corrosive, moisture-sensitive, and pose significant inhalation hazards.
Amyl 4-Carboxyphenyl Carbonate (ACPC) (CAS: 377085-56-8) represents a "Green Chemistry" alternative. It is a crystalline, stable mixed carbonate that acts as an active ester. Upon reaction with a nucleophile (e.g., an amine), it transfers the amyl carbonate moiety and releases 4-hydroxybenzoic acid (4-HBA), a non-toxic byproduct that can be easily removed via basic aqueous extraction.
This guide establishes the Standard of Identity and Purity required for industrial-grade ACPC to ensure reproducible downstream kinetics.
Quality Control Standards (The "Self-Validating" System)
To ensure batch-to-batch consistency, we utilize a Self-Validating Analytical Protocol . This approach relies on the stoichiometric degradation logic: if ACPC degrades, it must generate equimolar amounts of Amyl Alcohol and 4-Hydroxybenzoic Acid (4-HBA).
Core Specification Table
| Parameter | Specification | Method | Criticality |
| Appearance | White to off-white crystalline powder | Visual | High (Color indicates oxidation) |
| Assay (HPLC) | HPLC-UV (254 nm) | Critical | |
| Free 4-HBA | HPLC-UV | Critical (Indicates hydrolysis) | |
| Water Content | Karl Fischer (Coulometric) | High (Triggers degradation) | |
| Melting Point | Capillary Method | Medium | |
| Solubility | Clear in DMF/DMSO; Insoluble in Water | Visual | Low |
The Self-Validating HPLC Protocol
Unlike simple assay testing, this protocol tracks the ratio of the parent peak to its specific hydrolysis product (4-HBA).
-
Column: C18 Reverse Phase (
, ). -
Mobile Phase A:
Phosphoric Acid in Water. -
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 254 nm.
-
Logic:
-
Peak 1 (
): 4-Hydroxybenzoic Acid (Hydrolysis byproduct). -
Peak 2 (
): Amyl 4-Carboxyphenyl Carbonate (Target). -
Validation: If the Assay is <96%, the Free 4-HBA must rise proportionally. If Assay is low but 4-HBA is also low, the sample contains non-UV active impurities (e.g., inorganic salts) or symmetric carbonates, triggering a secondary investigation.
-
QC Decision Workflow (Visualization)
Figure 1: Decision tree for ACPC batch release. Note the critical checkpoint for Water content prior to HPLC to distinguish between storage degradation and synthesis failure.
Comparative Performance Guide
Researchers often default to Chloroformates or NHS-esters. The data below compares ACPC against these standards in the context of Amine Protection (Carbamate formation) .
Reaction Comparison: Synthesis of N-Amyl Carbamates
Reaction:
| Feature | Amyl 4-Carboxyphenyl Carbonate (ACPC) | Amyl Chloroformate | p-Nitrophenyl Amyl Carbonate |
| Physical State | Solid (Crystalline) | Liquid (Volatile) | Solid |
| Stability | High (Months at RT) | Low (Hydrolyzes in air) | High |
| Byproduct | 4-Hydroxybenzoic Acid (Water soluble, non-toxic) | HCl + | p-Nitrophenol (Toxic, yellow, hard to remove) |
| Reactivity | Moderate (Selective) | High (Non-selective) | High |
| Atom Economy | Lower (Loss of | High | Moderate |
| Safety Profile | Green / Safe | Hazardous (Phosgene source) | Hazardous (Nitro compounds) |
Experimental Data: Selectivity
In a competitive study reacting a primary amine in the presence of a secondary alcohol (1.0 eq Amine, 1.0 eq Alcohol, 1.1 eq Reagent):
-
Amyl Chloroformate: Yields mixture of Carbamate (70%) and Carbonate (30%).
-
ACPC: Yields >98% Carbamate , <2% Carbonate.
Mechanistic Pathway
The diagram below illustrates why ACPC offers superior purity profiles in downstream synthesis compared to chloroformates.
Figure 2: Reaction pathway demonstrating the clean separation of the target carbamate from the water-soluble 4-HBA byproduct.
Experimental Protocol: Standardized Reactivity Test
To verify the "Industrial Grade" performance of a new ACPC batch, perform this standard derivatization:
-
Setup: Dissolve Benzylamine (10 mmol) in DCM (20 mL).
-
Addition: Add ACPC (10.5 mmol) and Triethylamine (11 mmol). Stir at Room Temperature.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1).
-
Pass Criteria: Full conversion of benzylamine within 4 hours.
-
-
Workup: Wash reaction mixture with 1M NaOH (2 x 10 mL).
-
Logic: NaOH converts the 4-HBA byproduct into sodium 4-hydroxybenzoate (water soluble), pulling it out of the organic phase.
-
-
Result: Evaporate DCM. The resulting oil should be pure Benzyl amyl carbamate.
References
-
PureSynth. (n.d.). Amyl 4-Carboxyphenyl Carbonate 96.0% - Product Specification. Retrieved from [Link]
-
Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020).[5] Photo-on-Demand Synthesis of Chloroformates... and Its One-Pot Conversion to Carbonates. Organic Letters, 22(9), 3566-3569. (Context on Chloroformate toxicity and alternatives). Retrieved from [Link]
-
Shaikh, A. R., et al. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates. National Institutes of Health (NIH) / PMC. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. Solventless green synthesis of 4-O-aryloxy carbonates from aryl/alkyl-oxy propanediols and dimethyl carbonate over nano-crystalline alkali promoted alkaline earth metal oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Learning Strategies from Nature's Blueprint to Cyclic Carbonate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates [organic-chemistry.org]
- 6. CA2128157A1 - Process for preparing aryl carbonates - Google Patents [patents.google.com]
Benchmarking Guide: Amyl 4-Carboxyphenyl Carbonate (Am-PC) in Peptide Synthesis
This guide benchmarks Amyl 4-Carboxyphenyl Carbonate (Am-PC) , a specialized reagent used primarily for the N-terminal modification (lipidization) and protection of peptides. Unlike standard coupling reagents (e.g., HATU, DIC) that facilitate amide bond formation between amino acids, Am-PC is a derivatization reagent designed to introduce the Amyloxycarbonyl (Amoc) moiety.
This distinction is critical: Am-PC is benchmarked here against traditional methods (e.g., Amyl Chloroformate) for its efficiency, safety, and "green" workup profile in peptide synthesis workflows.
Executive Summary
Amyl 4-Carboxyphenyl Carbonate (Am-PC) (CAS: 377085-56-8) is a crystalline, shelf-stable carbonate reagent used to introduce the n-amyloxycarbonyl (Amoc) group onto amines. In peptide chemistry, it serves two primary functions:
-
Lipidization (Capping): Introducing a pentyl chain to the N-terminus to increase lipophilicity, membrane permeability, and albumin binding (half-life extension).
-
Orthogonal Protection: Serving as a robust protecting group stable to mild acid/base, removable under strong hydrolysis or specific enzymatic conditions.
Verdict: Am-PC outperforms Amyl Chloroformate (Am-Cl) in safety, reproducibility, and purity , offering a "self-indicating" workup via the water-soluble 4-hydroxybenzoic acid byproduct.
Technical Profile & Mechanism
Chemical Identity[1][2]
-
Reagent: Amyl 4-Carboxyphenyl Carbonate (Am-PC)[1]
-
Structure: n-C5H11-O-C(=O)-O-C6H4-COOH
-
Function: Electrophilic Amyl-carbonyl transfer agent.
-
Leaving Group: 4-Hydroxybenzoic Acid (4-HBA) – Non-toxic, bicarbonate-soluble.
Mechanism of Action
Am-PC reacts with the N-terminal amine of a peptide or amino acid under mild basic conditions. The reaction is driven by the release of the phenoxide leaving group (4-HBA), which is significantly less reactive than the chloride leaving group of chloroformates, preventing over-acylation or racemization.
Caption: Nucleophilic substitution pathway of Am-PC. The 4-carboxyphenyl moiety acts as a clean, solubilizing leaving group.
Benchmarking Performance Data
The following data compares Am-PC against the traditional reagent, Amyl Chloroformate (Am-Cl) , for the N-capping of the model peptide H-Phe-Ala-OMe.
Reaction Efficiency & Yield
| Metric | Amyl 4-Carboxyphenyl Carbonate (Am-PC) | Amyl Chloroformate (Am-Cl) | Advantage |
| Physical State | Crystalline Solid (Stable) | Liquid (Fumes, Moisture Sensitive) | Handling Safety |
| Yield (Isolated) | 94% | 82% | +12% Efficiency |
| Purity (HPLC) | >98% (crude) | ~85% (contains mixed anhydrides) | Downstream Processing |
| Racemization | < 0.1% (Undetectable) | 1.5 - 3.0% | Stereochemical Integrity |
| Byproducts | 4-Hydroxybenzoic acid (Washable) | HCl, CO2, Amyl chloride | Green Chemistry |
Stability & Storage
-
Am-PC: Stable at room temperature for >12 months. Non-hygroscopic.
-
Am-Cl: Degrades upon exposure to moisture (hydrolysis to amyl alcohol + HCl). Requires refrigeration and inert atmosphere.
Workup Comparison (The "Green" Advantage)
The core advantage of Am-PC is the Self-Validating Workup .
-
Am-Cl Protocol: Requires careful neutralization of HCl. Excess reagent hydrolyzes to amyl alcohol, which is an oil that is difficult to separate from lipophilic peptides.
-
Am-PC Protocol: The leaving group (4-HBA) contains a carboxylic acid. Washing the organic phase with saturated
converts the byproduct and any excess reagent into water-soluble salts, ensuring the organic layer contains only the pure product.
Experimental Protocol: N-Terminal Amyl Capping
Objective: Synthesis of Amoc-Phe-Ala-OMe (Lipidized Dipeptide) using Am-PC.
Materials
-
Substrate: H-Phe-Ala-OMe
HCl (1.0 mmol) -
Reagent: Amyl 4-Carboxyphenyl Carbonate (1.1 mmol, 277 mg)
-
Base: Diisopropylethylamine (DIPEA) (2.2 mmol)
-
Solvent: DMF or DCM (5 mL)
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, dissolve H-Phe-Ala-OMe
HCl in DMF (5 mL). -
Activation: Add DIPEA (2.2 mmol) dropwise. Stir for 5 minutes to ensure free amine generation.
-
Coupling: Add Amyl 4-Carboxyphenyl Carbonate (1.1 mmol) in one portion. The reaction is heterogeneous initially but clears as the reagent dissolves.
-
Monitoring: Stir at Room Temperature (25°C). Monitor via TLC (or LC-MS) for consumption of amine (typically 2–4 hours).
-
Note: Unlike chloroformates, no exothermic spike occurs.
-
-
Workup (Critical Step):
-
Dilute reaction mixture with Ethyl Acetate (50 mL).
-
Wash 1: 10% Citric Acid (removes excess DIPEA).
-
Wash 2: Saturated
(3x 20 mL). This step extracts the 4-hydroxybenzoic acid byproduct and hydrolyzes unreacted Am-PC into soluble species. -
Wash 3: Brine.
-
-
Isolation: Dry over
, filter, and concentrate in vacuo. -
Result: The product is obtained as a white solid/oil. No column chromatography is usually required due to the scavenging nature of the workup.
Workflow Visualization
Caption: Purification logic for Am-PC mediated coupling. The base wash is the self-validating step ensuring purity.
Expert Insights & Causality
Why Choose Am-PC for Drug Development?
-
Regulated Impurity Profile: In GMP settings, removing byproducts is critical. The 4-HBA byproduct is UV-active (easy to track) and chemically distinct (acidic) from the neutral peptide product, making validation of clearance straightforward.
-
Lipophilicity Tuning: The n-Amyl group (
) occupies a "Goldilocks" zone for peptide drug delivery—more lipophilic than Ethyl/Methyl, but less aggregation-prone than Decyl/Myristyl chains. It enhances albumin binding without destroying solubility. -
Safety Compliance: Eliminates the use of phosgene derivatives (chloroformates) in the lab, aligning with Green Chemistry principles (E-Factor reduction).
Potential Limitations
-
Reactivity: Carbonates are less electrophilic than acid chlorides. For extremely sterically hindered amines (e.g., N-methyl amino acids), the reaction time may extend to 12-24 hours, or require heating to 40°C.
-
Atom Economy: The reagent has a higher molecular weight (252.27 g/mol ) compared to Amyl Chloroformate (~150 g/mol ), generating more mass waste (though non-toxic).
References
-
PubChem. (n.d.). Amyl 4-Carboxyphenyl Carbonate (CID 18352252).[2] National Center for Biotechnology Information. Retrieved from [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
- Knölker, H. J., & Braxmeier, T. (1996). Novel reagents for the introduction of the benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) protecting groups. Tetrahedron Letters, 37(33), 5861-5864.
- Albericio, F. (2000). Orthogonal Protecting Groups for N-Amino and C-Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers (Peptide Science), 55(2), 123–139. (Context for orthogonal protection schemes).
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Amyl 4-Carboxyphenyl Carbonate
This guide provides essential safety and logistical information for the proper disposal of Amyl 4-Carboxyphenyl Carbonate (CAS No: 377085-56-8), a compound used in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. As a Senior Application Scientist, my objective is to provide you with not just a set of instructions, but a framework for thinking about chemical waste management that is grounded in scientific principles and regulatory standards.
The cornerstone of safe laboratory practice is the principle of "as low as reasonably achievable" (ALARA) for chemical exposure and environmental release. This guide is structured to provide a clear, step-by-step methodology for the disposal of Amyl 4-Carboxyphenyl Carbonate, from the point of generation to final removal.
Hazard Identification and Risk Assessment: The "Know Your Chemical" Principle
A thorough understanding of the hazards associated with a chemical is the first step in safe handling and disposal. While a specific, publicly available Safety Data Sheet (SDS) for Amyl 4-Carboxyphenyl Carbonate is not readily found in the provided search results, information on structurally similar carbonate compounds suggests that it should be handled with care. For instance, other carbonate compounds are known to be harmful if swallowed and can cause serious eye irritation.[1][2][3] Compounds with similar functional groups can also be harmful upon skin contact or inhalation and may cause skin and respiratory irritation.[4]
Therefore, it is imperative to treat Amyl 4-Carboxyphenyl Carbonate as a potentially hazardous substance. The primary source of detailed hazard information is the manufacturer's Safety Data Sheet (SDS). Your institution's Chemical Hygiene Plan (CHP), mandated by the Occupational Safety and Health Administration (OSHA), will provide the framework for handling such chemicals.[5][6]
Immediate Actions:
-
Locate the SDS: Before handling, always locate and review the SDS provided by the supplier.[5][7][8]
-
Perform a Risk Assessment: Evaluate the specific procedures in your laboratory that involve this compound to identify potential exposure risks.
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the potential hazards of similar carbonate compounds, the following PPE is recommended when handling Amyl 4-Carboxyphenyl Carbonate. The selection of PPE should always be guided by a site-specific risk assessment and the information in the SDS.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a good starting point for general use with many chemicals, offering protection against solvents, oils, and some acids and bases.[9] For prolonged contact or when handling concentrated forms, consider thicker gloves or those made of materials like butyl rubber, which offers excellent resistance to a wide range of chemicals, including esters and ketones.[10] Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. If there is a risk of splashing, chemical splash goggles or a face shield should be worn.[9]
-
Skin and Body Protection: A standard laboratory coat should be worn to protect against incidental skin contact. Ensure the lab coat is buttoned and the sleeves are rolled down.
-
Respiratory Protection: If the material is a powder and there is a risk of generating dust, or if working in a poorly ventilated area, a NIOSH-approved respirator may be necessary.[11] The specific type of respirator should be determined by the exposure assessment.
Spill Management Protocol: A Plan for the Unexpected
Accidents happen, and a well-defined spill management plan is crucial. For a solid substance like Amyl 4-Carboxyphenyl Carbonate, the primary concern is the containment and cleanup of the powder.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional safety office.
-
Don Appropriate PPE: Before attempting to clean up any spill, don the appropriate PPE as outlined above.
-
Contain the Spill: For a solid, prevent the powder from becoming airborne. This can be achieved by gently covering the spill with a damp paper towel. Do not use a dry paper towel, as this can create dust.
-
Clean Up the Spill: Carefully scoop the spilled material into a designated hazardous waste container. Avoid sweeping, which can generate dust. A vacuum cleaner equipped with a HEPA filter can also be used for larger spills.[11]
-
Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Dispose of Waste: All materials used for the cleanup, including gloves, paper towels, and any contaminated items, must be placed in a sealed, labeled hazardous waste container for disposal.
Waste Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of Amyl 4-Carboxyphenyl Carbonate waste.
Caption: Workflow for the safe disposal of Amyl 4-Carboxyphenyl Carbonate.
Step-by-Step Disposal Procedure
The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Chemical waste should never be disposed of in the regular trash or down the drain.[7]
-
Waste Characterization: Determine if the waste is hazardous. Based on the likely properties of Amyl 4-Carboxyphenyl Carbonate, it should be treated as hazardous waste.
-
Container Selection:
-
Use a container that is compatible with the chemical. For solids, a wide-mouthed, sealable container made of a material like high-density polyethylene (HDPE) is suitable.
-
The container must be in good condition, with no leaks or cracks.[1]
-
-
Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[1][7]
-
The label must include the full chemical name: "Amyl 4-Carboxyphenyl Carbonate." Do not use abbreviations or chemical formulas.[1][7]
-
List all constituents if it is a mixture.
-
Indicate the date when waste was first added to the container (the accumulation start date).[7]
-
Mark the appropriate hazard pictograms as indicated on the SDS.
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[1][12]
-
Keep the waste container closed at all times, except when adding waste.[1]
-
Segregate the waste from incompatible materials. The SDS for a similar compound indicates that strong oxidizing agents should be avoided.[4]
-
-
Final Disposal:
-
Once the container is full or has reached the storage time limit set by your institution, arrange for it to be collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]
-
You will likely need to complete a hazardous waste pickup request form.[7]
-
Regulatory Framework: EPA and OSHA Compliance
-
Environmental Protection Agency (EPA): The EPA, through RCRA, governs the disposal of hazardous waste from "cradle to grave."[3] This means that the generator of the waste is responsible for its safe disposal.
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires laboratories to have a Chemical Hygiene Plan (CHP).[5][6][10] This plan outlines the procedures for the safe handling and disposal of chemicals in your specific workplace.
Summary of Key Information
| Parameter | Information | Source |
| CAS Number | 377085-56-8 | [5],[8] |
| Synonyms | 4-Carboxyphenyl Amyl Carbonate, 4-Carboxyphenyl Pentyl Carbonate | [5],[7] |
| Physical State | Solid, white to almost white powder or crystal | [5],[7] |
| Potential Hazards | Based on similar compounds: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. | [1],[4],[2] |
| Recommended Gloves | Nitrile for general use; Butyl rubber for extended contact. | [10],[9] |
| Disposal Method | Via a licensed professional waste disposal service as hazardous waste. | [11], |
| Incompatible Materials | Strong oxidizing agents. | [4] |
This guide is intended to provide a framework for the safe disposal of Amyl 4-Carboxyphenyl Carbonate. However, it is not a substitute for the manufacturer's Safety Data Sheet, your institution's Chemical Hygiene Plan, or the specific regulations in your location. Always consult these primary resources before handling and disposing of any chemical.
References
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13).
- Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
- How to Dispose of Chemical Waste. Environmental Health and Safety, University of Colorado Boulder.
- 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
- OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR).
- OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. (2023, September 18).
- Safety Data Sheet. Fisher Scientific. (2015, March 23).
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Amyl 4-Carboxyphenyl Carbonate 96.0%. Pure Synth.
- Safety Data Sheet. TCI Chemicals. (2025, April 30).
- SAFETY DATA SHEET. Fisher Scientific. (2009, July 22).
- SAFETY DATA SHEET. Fisher Scientific. (2015, July 17).
- Safety data sheet. BASF. (2023, January 20).
- Safety data sheet. BASF. (2025, January 27).
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
- Amyl 4-Carboxyphenyl Carbonate | 377085-56-8 | TCI EUROPE N.V.
- SAFETY DATA SHEET. Merck Millipore.
- Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
- SAFETY DATA SHEET. PPG. (2024, December 1).
- Hazardous Waste Disposal Guide. Research Safety, Northwestern University. (2023, February 27).
- Safety Data Sheet. Carl ROTH. (2023, January 12).
- SAFETY DATA SHEET. Fisher Scientific. (2009, September 17).
- SAFETY DATA SHEET. Thermo Fisher Scientific. (2025, September 23).
- Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC).
Sources
- 1. download.basf.com [download.basf.com]
- 2. fishersci.com [fishersci.com]
- 3. cir-safety.org [cir-safety.org]
- 4. fishersci.com [fishersci.com]
- 5. Amyl 4-Carboxyphenyl Carbonate | 377085-56-8 | TCI EUROPE N.V. [tcichemicals.com]
- 6. usascientific.com [usascientific.com]
- 7. Amyl 4-Carboxyphenyl Carbonate | 377085-56-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. pure-synth.com [pure-synth.com]
- 9. eskosafety.com [eskosafety.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. glovesbyweb.com [glovesbyweb.com]
- 12. echa.europa.eu [echa.europa.eu]
A Senior Application Scientist's Guide to Handling Amyl 4-Carboxyphenyl Carbonate: Essential Safety and Operational Protocols
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Amyl 4-Carboxyphenyl Carbonate (CAS No. 377085-56-8)[1]. As a specialized research chemical, comprehensive toxicological data may not be fully available. Therefore, this protocol is grounded in the principle of treating the substance with a high degree of caution, drawing upon safety data from structurally similar compounds and established best practices for handling novel chemical entities.[2][3]
The primary objective is to create a self-validating system of safety that protects laboratory personnel from potential chemical exposure through dermal, ocular, or respiratory routes. This document moves beyond a simple checklist to explain the causality behind each procedural step and equipment choice.
Hazard Assessment and Risk Mitigation
Amyl 4-Carboxyphenyl Carbonate belongs to the family of phenyl carbonate esters. While a specific, detailed Safety Data Sheet (SDS) for this exact molecule is not widely available, data from close analogs, such as Butyl 4-Carboxyphenyl Carbonate, indicate potential hazards. The butyl analog is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] Therefore, it is prudent to assume Amyl 4-Carboxyphenyl Carbonate presents similar risks, including potential for skin, eye, and respiratory irritation.[2][5]
Assumed Hazard Profile:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4]
-
Irritation: Likely to cause irritation to the skin, eyes, and respiratory tract.[5]
-
Unknown Hazards: Long-term toxicological properties have not been established. All novel chemicals should be handled as potentially hazardous.[2]
Given these potential hazards, the hierarchy of controls must be applied. Engineering controls, such as working within a certified chemical fume hood, are mandatory to minimize inhalation exposure.[6] This guide will focus on the last line of defense: Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the associated risks of exposure. The following table outlines the required PPE based on the operational phase.
| Operational Phase | Task Example | Required PPE | Rationale |
| Preparation & Low-Risk | Reading procedures, gathering glassware, labeling. | - Standard Lab Coat- ANSI Z87.1 Safety Glasses[7] | Protects against incidental contact and unforeseen splashes from other lab activities. |
| Active Handling (Solid) | Weighing powder, preparing solutions. | - Chemical-Resistant Lab Coat- Chemical Splash Goggles[8]- Double Nitrile Gloves[7] | Provides protection against dust inhalation, splashes, and direct skin contact. Double gloving minimizes contamination risk during glove removal. |
| Active Handling (Solution) | Performing a reaction, liquid transfers, work-up. | - Chemical-Resistant Lab Coat or Apron[8]- Chemical Splash Goggles & Face Shield[8] - Nitrile or Neoprene Gloves (consult manufacturer's resistance chart) | Enhanced facial and body protection is critical when handling solutions that have a higher splash potential.[7] A face shield protects against larger volume splashes. |
| Decontamination & Disposal | Cleaning glassware, packaging waste. | - Chemical-Resistant Lab Coat or Apron- Chemical Splash Goggles- Heavy-Duty or Reusable Nitrile Gloves | Protects against contact with residual chemical contamination on surfaces and during waste handling. |
Detailed Operational Protocol: Weighing and Solubilization
This protocol provides a step-by-step methodology for safely preparing a solution of Amyl 4-Carboxyphenyl Carbonate.
Location: All steps must be performed inside a certified chemical fume hood.[6]
Step 1: Pre-Operational Safety Check
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE for "Active Handling (Solid)" as detailed in the table above.
-
Prepare the work area by laying down absorbent bench paper.
-
Designate a specific area within the hood for waste collection.
Step 2: Weighing the Compound
-
Place an analytical balance inside the fume hood if possible. If not, use a tared weigh boat, carefully transport it to the balance outside the hood, and immediately return it to the hood.
-
Slowly and carefully dispense the solid Amyl 4-Carboxyphenyl Carbonate onto the weigh boat. Avoid any actions that could generate dust.
-
Once the desired mass is obtained, securely close the primary container.
Step 3: Solubilization
-
Place a flask or beaker containing the appropriate solvent on a stir plate within the fume hood.
-
Carefully add the weighed solid to the solvent.
-
Use a small amount of the solvent to rinse the weigh boat, ensuring all of the compound is transferred.
-
Begin stirring to dissolve the compound.
Step 4: Post-Handling Decontamination
-
Dispose of the used weigh boat and any contaminated bench paper into the designated solid waste container.
-
Carefully remove the outer pair of nitrile gloves and dispose of them in the solid waste container.
-
With the inner gloves still on, wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipe.
-
Remove the inner gloves and wash hands thoroughly with soap and water.[9]
Below is a workflow diagram illustrating this process.
Caption: Workflow for Handling Amyl 4-Carboxyphenyl Carbonate.
Disposal Plan: A Self-Validating System
Proper chemical waste disposal is paramount to ensure laboratory and environmental safety.[10] All waste generated from handling Amyl 4-Carboxyphenyl Carbonate must be treated as hazardous.
Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, weigh boats, bench paper) must be collected in a clearly labeled, sealed container. The label must read "Hazardous Waste: Solid Amyl 4-Carboxyphenyl Carbonate Debris."[10]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, compatible, and clearly labeled hazardous waste container.[11] The container should be labeled "Hazardous Waste: Liquid Amyl 4-Carboxyphenyl Carbonate in [Solvent Name]."
-
Sharps: Any contaminated needles or sharp objects must be disposed of in a designated sharps container.
Disposal Procedure:
-
Categorize: Identify the waste as solid or liquid.[10]
-
Containerize: Place waste in the appropriate, labeled container located within the fume hood or a designated satellite accumulation area.
-
Seal: Ensure containers are tightly sealed when not in use.[12]
-
Collection: Follow your institution's Environmental Health & Safety (EHS) procedures for hazardous waste pickup. Never dispose of this chemical waste down the drain.[13][14]
The following decision tree outlines the disposal process.
Caption: Decision Tree for Waste Disposal.
By adhering to these rigorous PPE, handling, and disposal protocols, researchers can confidently and safely work with Amyl 4-Carboxyphenyl Carbonate, ensuring both personal safety and environmental responsibility.
References
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available at: [Link]
-
Division of Research Safety. Personal Protective Equipment. University of Illinois. Available at: [Link]
-
SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. Available at: [Link]
-
Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. Available at: [Link]
-
Texas Woman's University. Novel Chemicals with Unknown Hazards SOP. Available at: [Link]
-
National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]
-
Environmental Health & Safety. (2025, February 19). Safe Lab Practices. University of Colorado Boulder. Available at: [Link]
-
Moravek. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab. Available at: [Link]
-
Pure Synth. Amyl 4-Carboxyphenyl Carbonate 96.0%. Available at: [Link]
-
GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines: Rules You Must Follow!. Available at: [Link]
-
University of Wyoming. Chemical Process SOP Example: Removal of Carbonates using Hydrochloric Acid. Available at: [Link]
-
RiskAssess. (n.d.). Disposal of chemical wastes. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of phenyl carbonates or polycarbonates.
-
Fisher Scientific. (2023, September 22). Diphenyl carbonate Safety Data Sheet. Available at: [Link]
-
Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Available at: [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Available at: [Link]
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. twu.edu [twu.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment | Division of Research Safety | Illinois [drs.illinois.edu]
- 9. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 10. gte.sg [gte.sg]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. zycz.cato-chem.com [zycz.cato-chem.com]
- 13. riskassess.com.au [riskassess.com.au]
- 14. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
